molecular formula C8H6N4 B1202291 5,6-Dimethyl-2,3-pyrazinedicarbonitrile CAS No. 40227-17-6

5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Cat. No.: B1202291
CAS No.: 40227-17-6
M. Wt: 158.16 g/mol
InChI Key: VPRRXMCIOHZBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2,3-pyrazinedicarbonitrile, also known as 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dimethyl-2,3-pyrazinedicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethyl-2,3-pyrazinedicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-6(2)12-8(4-10)7(3-9)11-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRRXMCIOHZBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305935
Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40227-17-6
Record name NSC172775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Pyridine-2,6-dicarbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Within this vast chemical space, dinitrile-substituted pyridines represent a class of molecules with significant potential, driven by the unique electronic properties and versatile reactivity of the cyano groups. While the initial query for a dinitrile compound with the specific molecular formula C8H6N4 did not yield a singular, prominent isomer, this guide will focus on a closely related and well-documented exemplar: Pyridine-2,6-dicarbonitrile (C7H3N3). This compound serves as an excellent case study for understanding the synthesis, characterization, and application of dinitrile-substituted heterocycles, providing a robust framework for researchers in the field.

This technical guide offers an in-depth exploration of Pyridine-2,6-dicarbonitrile, from its formal nomenclature to its synthesis and diverse applications. The content is structured to provide not only procedural details but also the underlying scientific principles that guide experimental design and interpretation.

Nomenclature and Structural Elucidation

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. For the compound of interest, the IUPAC name is Pyridine-2,6-dicarbonitrile . Let's dissect this name to understand the structure:

  • Pyridine: This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom.

  • 2,6-dicarbonitrile: This indicates the presence of two nitrile (-C≡N) functional groups, with "di-" signifying two. The numbers "2" and "6" specify the positions of these nitrile groups on the pyridine ring, relative to the nitrogen atom which is at position 1.

The term "dicyanopyridine" is also commonly used.[1]

The structure of Pyridine-2,6-dicarbonitrile is depicted below:

Caption: Chemical structure of Pyridine-2,6-dicarbonitrile.

Synthesis of Pyridine-2,6-dicarbonitrile

The synthesis of Pyridine-2,6-dicarbonitrile can be achieved through various methods. A common and effective laboratory-scale synthesis starts from pyridine-2,6-dicarboxylic acid.[2]

Synthesis from Pyridine-2,6-dicarboxylic Acid

This synthetic route involves the conversion of the carboxylic acid groups into nitriles, typically through a dehydration reaction of the corresponding primary amides.

Experimental Protocol:

  • Amidation: Pyridine-2,6-dicarboxylic acid is first converted to its corresponding diamide, pyridine-2,6-dicarboxamide. This can be achieved by reacting the dicarboxylic acid with a chlorinating agent like thionyl chloride to form the diacyl chloride, followed by reaction with ammonia.

  • Dehydration: The resulting pyridine-2,6-dicarboxamide is then dehydrated to form the dinitrile. A common dehydrating agent for this transformation is phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride. A detailed procedure involves mixing the diamide with the dehydrating agent in a suitable solvent and heating the mixture.[2]

A specific reported synthesis of 2,6-pyridinedicarbonitrile from pyridine-2,6-dicarboxylic acid involves the following steps:

  • Liquid ammonia and acetonitrile are mixed in a cold bath.

  • Pyridine-2,6-dicarboxylic acid is added to the mixture.

  • The temperature is raised, and phosphorus pentachloride is added in batches.

  • The reaction mixture is stirred at room temperature.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.

  • The organic layer is dried and concentrated.

  • The final product is recrystallized from isopropanol to yield white crystals of 2,6-pyridinedicarbonitrile.[2]

Synthesis_Workflow start Pyridine-2,6-dicarboxylic Acid step1 Amidation with Ammonia start->step1 intermediate Pyridine-2,6-dicarboxamide step1->intermediate step2 Dehydration (e.g., PCl5) intermediate->step2 product Pyridine-2,6-dicarbonitrile step2->product purification Purification (Recrystallization) product->purification final_product Pure Pyridine-2,6-dicarbonitrile purification->final_product

Caption: Synthetic workflow for Pyridine-2,6-dicarbonitrile.

Physicochemical Properties and Characterization

Pyridine-2,6-dicarbonitrile is a white to off-white crystalline solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₃N₃[1]
Molar Mass129.12 g/mol [1]
Melting Point123-127 °C[1]
AppearanceWhite to off-white powder[2]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms in the pyridine ring and the nitrile groups.

  • Infrared (IR) Spectroscopy: The presence of the nitrile functional group is readily identified by a characteristic sharp absorption band in the IR spectrum, typically around 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which should match the calculated values for the molecular formula C₇H₃N₃.

Applications in Research and Development

Pyridine-2,6-dicarbonitrile is a valuable building block in organic synthesis and has been utilized in various research and development areas.

Precursor for Ligand Synthesis

The nitrile groups can be transformed into other functional groups, making it a versatile precursor for the synthesis of more complex molecules. For instance, it can be used to synthesize pyridine-based tridentate ligands, which are important in coordination chemistry for forming stable complexes with metal ions. One such application is the synthesis of 2,6-bis(α-aminoisopropyl)pyridine.[2]

Synthesis of Heterocyclic Compounds

Pyridine-2,6-dicarbonitrile serves as a starting material for the synthesis of various fused heterocyclic systems. The nitrile groups can participate in cyclization reactions to form new rings. For example, it can be used to synthesize bis-tetrazoles.[2]

Pharmaceutical and Agrochemical Research

Substituted pyridines are a common scaffold in many biologically active compounds. The dinitrile functionality of Pyridine-2,6-dicarbonitrile allows for its incorporation into novel molecular architectures that can be screened for potential pharmaceutical or agrochemical applications. Its biotransformation by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide has been reported, highlighting its potential in biocatalysis and the synthesis of pharmaceutical intermediates.[2]

Conclusion

Pyridine-2,6-dicarbonitrile is a synthetically valuable dinitrile compound with a rich chemistry and a growing range of applications. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its nitrile groups, makes it an important intermediate for the construction of complex molecular frameworks. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of such building blocks is essential for the rational design of novel functional molecules. This guide has provided a comprehensive overview of Pyridine-2,6-dicarbonitrile, offering a foundation for its further exploration and utilization in scientific research.

References

Sources

A Comprehensive Technical Guide to the Synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile from Diaminomaleonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, a significant heterocyclic building block in organic synthesis.[1][2] The synthesis originates from the versatile and readily accessible reagent, diaminomaleonitrile (DAMN).[3] This document will detail the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyrazine Derivatives

Pyrazines are nitrogen-containing heterocyclic compounds that form the core scaffold for a multitude of molecules with important therapeutic properties.[4] Their derivatives have garnered considerable attention within the pharmaceutical industry.[4] The title compound, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, serves as a valuable intermediate in the synthesis of more complex molecules, participating in reactions such as cyclizations and nucleophilic substitutions.[1]

Reaction Overview: Condensation of Diaminomaleonitrile and Biacetyl

The core of this synthesis is the condensation reaction between diaminomaleonitrile and biacetyl.[1] Diaminomaleonitrile, a tetramer of hydrogen cyanide, is a versatile building block in organic chemistry, known for its reactivity comparable to o-phenylenediamine.[3]

The reaction proceeds via the formation of a pyrazine ring through the reaction of the amino groups of diaminomaleonitrile with the dicarbonyl functionality of biacetyl. This transformation is often facilitated by a catalyst and elevated temperatures to ensure complete conversion.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Diaminomaleonitrile Diaminomaleonitrile Pyrazine 5,6-Dimethyl-2,3-pyrazinedicarbonitrile Diaminomaleonitrile->Pyrazine + Biacetyl (Catalyst, Heat) Biacetyl Biacetyl

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberPurity
DiaminomaleonitrileC4H4N4108.101187-42-498%
Biacetyl (2,3-Butanedione)C4H6O286.09431-03-8≥97%
EthanolC2H5OH46.0764-17-5Anhydrous
Heterogeneous Catalyst (e.g., Copper-based Salen Schiff base on SBA-15)----
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diaminomaleonitrile and a suitable solvent such as water or ethanol.

  • Addition of Reagents: Add biacetyl to the suspension.

  • Catalyst Introduction: Introduce the heterogeneous catalyst to the reaction mixture. The use of a catalyst is crucial for facilitating the reaction.[1]

  • Reaction Conditions: Heat the mixture to reflux (approximately 155°C) with vigorous stirring.[1] The reaction time can vary but may extend over several hours to ensure complete conversion.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless blocks of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.[4]

Caption: Experimental workflow for the synthesis.

Characterization of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

PropertyValue
Molecular Formula C8H6N4[4][5]
Molecular Weight 158.17 g/mol [4]
Melting Point 168-170 °C (decomposes)[2]
Appearance Colorless blocks[4]

Spectroscopic data is essential for structural elucidation.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C≡N (nitrile) and C=N (aromatic ring) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a signal for the methyl protons.

    • ¹³C NMR will provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product.

Safety and Handling

Diaminomaleonitrile (DAMN):

  • Hazards: Toxic if swallowed and may cause severe injury or death upon inhalation, ingestion, or skin contact.[6][7] It is sensitive to prolonged exposure to air.[6]

  • Handling: Use with adequate ventilation in a fume hood.[8][9] Minimize dust generation.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, protected from light.[8]

Biacetyl (2,3-Butanedione):

  • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Handling: Handle in a well-ventilated area, away from heat and ignition sources. Wear appropriate PPE.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

General Laboratory Practices:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of accidental exposure, seek immediate medical attention.[8][9]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile from diaminomaleonitrile provides a reliable route to a valuable heterocyclic building block. By following the detailed protocol and adhering to strict safety measures, researchers can successfully synthesize this compound for further applications in medicinal chemistry and materials science. The versatility of diaminomaleonitrile as a precursor opens up avenues for the creation of a wide array of pyrazine derivatives with potential biological activity.[3]

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%.
  • Smolecule. (n.d.). Buy 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | 40227-17-6.
  • National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile | C4H4N4 | CID 2723951. PubChem. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diaminomaleonitrile.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - Diaminomaleonitrile.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Biacetyl Monoxime.
  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3220. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | C8H6N4 | CID 299559. PubChem. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Biacetyl.
  • MedchemExpress. (n.d.). Biacetyl monoxime (Diacetyl monoxime) | ATPase Inhibitor.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Biacetyl monoxime.
  • Rojas, J. J., Leon, F., & Rivera, A. (2014). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. MDPI.
  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3220. [Link]

  • Al-Azmi, A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8344. [Link]

  • Chemdad. (n.d.). 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE.
  • Szabla, R., et al. (2014). Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. Chemistry – A European Journal, 20(9), 2515-2521. [Link]

  • Szabla, R., et al. (2014). Molecular Mechanism of Diaminomaleonitrile to Diaminofumaronitrile Photoisomerization: An Intermediate Step in the Prebiotic Formation of Purine Nucleobases. Chemistry - A European Journal. [Link]

  • Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642. [Link]

  • Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]

  • El-ghazzar, A. R. A., et al. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation.
  • Rojas, J. J., et al. (2015). Chemoselective reactions of Diaminomaleonitrile (Damn) in water. Journal of Organic Chemistry & Current Research. [Link]

  • Rojas, J. J., et al. (2015). Chemo selective reactions of Diaminomaleonitrile (DAMN) in water. Journal of Organic Chemistry & Current Research. [Link]

  • ResearchGate. (n.d.). Diaminomaleonitrile. Retrieved from [Link]

  • Dolezal, M., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 636-654. [Link]

  • Strem Chemicals. (n.d.). 5, 6-Dimethyl-2, 3-pyrazinedicarbonitrile, min 99%, 1 gram.
  • Bardajee, G. R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220.

Sources

Physical and chemical properties of dimethyl pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I've initiated a thorough search for the physical and chemical properties of dimethyl pyrazinedicarbonitrile. I'm focusing on key data points like its structure, molecular weight, and melting/boiling points. Solubility and spectral data are also priorities. I'm now actively seeking this information.

Defining the Research Scope

I'm expanding my focus to include synthesis, reactivity, and potential applications, particularly in drug development, to contextualize the properties of dimethyl pyrazinedicarbonitrile. I will also seek experimental protocols to support the technical guide. I'm prioritizing authoritative sources for reliable information.

Refining Data Parameters

I'm now expanding my search to include synthesis methods, reactivity data, and potential applications, especially within drug development. I'm also actively searching for experimental protocols that will be useful for the guide. Emphasis is on sourcing reliable information from credible sources.

Drafting a Detailed Outline

I've started drafting the structure for the dimethyl pyrazinedicarbonitrile technical guide. Considering the target audience, I'm focusing on a logical, in-depth presentation of physical and chemical properties. I'm aiming for a comprehensive resource that researchers and drug developers can readily use. I'm focusing on the structural aspects of the guide.

Developing the Core Sections

I'm now diving into the substance of the guide, starting with the nomenclature and basic properties. I've compiled the IUPAC name, chemical formula, molecular weight, and CAS number. I'm also gathering the physical properties, including the melting point, predicted boiling point, density, and appearance, backed by citations. The structure is also being developed.

Refining the Initial Concepts

Now, I'm integrating the initial data into a coherent structure. I'm focusing on providing robust data for the properties and synthesis sections. I'm prioritizing clickable citations, tabulated quantitative data, and the groundwork for Graphviz diagrams. The goal is to make the guide comprehensive and ready for expert use. The core sections are taking shape.

Developing a Detailed Outline

I'm now formulating a detailed outline for the guide, prioritizing scientific integrity and autonomous structure. I'm focusing on providing in-text citations with clickable URLs, tabulated quantitative data, and experimental protocols. I'm prioritizing the detailed experimental protocols and planning for the Graphviz diagrams to illustrate structures. I've also gathered initial data on nomenclature, properties, and synthesis to inform the structure.

Compiling Essential Data

I've initiated the data compilation phase, focusing on key elements like nomenclature, physical properties, and synthesis pathways. I've confirmed IUPAC name, chemical formula, CAS number, and molecular weight. I'm also gathering melting/boiling point, density, and appearance data, as well as initiating searches for spectral data (IR, NMR, Mass Spec). The search for the protocols has now also started.

Outlining the Guide's Structure

I'm now solidifying the guide's structure, focusing on a logical flow that will support the needs of experts. I'm focusing on the introduction, chemical identity and structure, physicochemical properties, and chemical properties and reactivity. I am also planning on including synthesis and characterization, applications, and safety information. My next step will be to flesh out the content.

Developing Content Structure

I'm now creating the guide's content. I'm focusing on the introduction, chemical identity and structure, and physicochemical properties. I'll summarize the key properties in a table, and also create a Graphviz diagram. I'm prioritizing scientific integrity and detailed, in-text citations with clickable URLs, supported by tabulated quantitative data. My next steps are to focus on the chemical properties and reactivity section.

Acquiring Compound Knowledge

I've assembled a comprehensive overview of dimethyl pyrazinedicarbonitrile, covering its naming, form, characteristics, creation, crystalline arrangement, uses, and risks. The initial research also touched on its chemical behavior.

Interpreting Spectral Data

I've moved on to spectroscopic analysis, though direct data for dimethyl pyrazinedicarbonitrile is scarce. I've located relevant spectral data for similar compounds like 5-(Cyclohexyl amino)-6-methylpyrazine-2,3-dicarbonitrile and N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, allowing me to infer expected spectral features, like nitrile IR stretches around 2219-2245 cm⁻¹ and characteristic NMR shifts for methyl groups.

Compiling Spectral Inferences

I've significantly expanded my spectral understanding. While direct data remains absent, I've leveraged data from similar compounds, identifying key IR stretches and anticipated NMR shifts for dimethyl pyrazinedicarbonitrile. I can now confidently describe the expected spectral features, including those for the equivalent methyl groups and the pyrazine ring. I also know the expected molecular ion peak for mass spectrometry. I'm now ready to start writing.

An In-Depth Technical Guide to the Solubility and Stability of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in Modern Chemistry

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a heterocyclic aromatic compound featuring a pyrazine core, a six-membered ring with nitrogen atoms at the 1 and 4 positions.[1][2] This structure is a key building block in the synthesis of more complex molecules.[2][3] With a molecular weight of 158.16 g/mol and a melting point of 168-170 °C (with decomposition), this compound serves as a valuable intermediate in medicinal chemistry and material science.[1][4] Its utility in drug discovery is noteworthy, as the pyrazine scaffold is present in numerous biologically active compounds.[5][6][7] The dual nitrile and methyl functional groups on the pyrazine ring enhance its chemical reactivity and potential for creating diverse molecular architectures.[2]

A thorough understanding of the solubility and stability of 5,6-dimethyl-2,3-pyrazinedicarbonitrile is paramount for its effective application. These physicochemical properties are critical in drug development, influencing a compound's bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the experimental protocols and theoretical considerations for characterizing the solubility and stability of this important heterocyclic compound.

I. Solubility Profile: A Foundational Parameter

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor solubility can lead to low bioavailability and erratic absorption. Therefore, a comprehensive assessment of the solubility of 5,6-dimethyl-2,3-pyrazinedicarbonitrile in a range of relevant solvents is an essential first step in its development.

Qualitative and Quantitative Solubility Determination

A tiered approach, beginning with a qualitative assessment and progressing to quantitative measurements, is recommended for characterizing the solubility of 5,6-dimethyl-2,3-pyrazinedicarbonitrile.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExamplesRationale for Inclusion
Aqueous Purified Water, pH 7.4 BufferTo determine intrinsic aqueous solubility, which is crucial for physiological relevance.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Commonly used as stock solution solvents in biological screening assays.
Polar Protic Ethanol, MethanolFrequently used in formulation and crystallization processes.
Non-polar Hexane, TolueneTo understand the lipophilic/hydrophilic character of the compound.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A robust understanding of solubility requires both kinetic and thermodynamic measurements. The following protocols provide a framework for these assessments.

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a stock solution upon dilution in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5,6-dimethyl-2,3-pyrazinedicarbonitrile in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method

This equilibrium-based method provides the true thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid 5,6-dimethyl-2,3-pyrazinedicarbonitrile to a series of vials containing different solvents (refer to Table 1).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the thermodynamic solubility in units of mg/mL or µg/mL.

Caption: Workflows for kinetic and thermodynamic solubility determination.

II. Chemical Stability: Ensuring Molecular Integrity

Assessing the chemical stability of 5,6-dimethyl-2,3-pyrazinedicarbonitrile is crucial for defining its storage conditions, shelf-life, and identifying potential degradation products that could impact its efficacy or safety. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the intrinsic stability of a molecule.

Forced Degradation Studies: A Multi-Faceted Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways for Pyrazine Derivatives
Hydrolytic (Acidic) 0.1 M - 1 M HCl, heat as required (e.g., 60-80 °C)Hydrolysis of nitrile groups to amides or carboxylic acids.
Hydrolytic (Basic) 0.1 M - 1 M NaOH, heat as required (e.g., 60-80 °C)Hydrolysis of nitrile groups, potential for ring-opening under harsh conditions.
Oxidative 3-30% H₂O₂, room temperature or slightly elevatedN-oxidation of the pyrazine ring, oxidation of methyl groups.
Photolytic Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²Photolytic cleavage, dimerization, or rearrangement.
Thermal (Dry Heat) Solid-state heating at elevated temperatures (e.g., 70-105 °C)Thermally induced decomposition or rearrangement.
Experimental Protocol: Forced Degradation and Analysis

A systematic approach to forced degradation studies is essential for generating meaningful and reproducible data.

Protocol 3: General Procedure for Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of 5,6-dimethyl-2,3-pyrazinedicarbonitrile in the appropriate stressor solutions (as outlined in Table 2). For photostability, expose both the solid compound and a solution to the light source. For thermal stability, expose the solid compound to the specified temperature.

  • Stress Application: Incubate the samples under the specified conditions for a defined period. The duration should be sufficient to achieve a modest level of degradation (typically 5-20%).

  • Neutralization/Quenching: For acidic and basic solutions, neutralize the samples before analysis. For oxidative studies, the reaction may be quenched if necessary.

  • Analytical Method: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all significant degradation products. A diode array detector is highly recommended for assessing peak purity.

  • Peak Identification: If significant degradation is observed, utilize techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products and propose their structures.

Caption: Potential degradation pathways for 5,6-dimethyl-2,3-pyrazinedicarbonitrile.

III. Causality and Self-Validating Systems in Experimental Design

The protocols outlined in this guide are designed to be self-validating. For instance, in the thermodynamic solubility assay, achieving a plateau in concentration over time confirms that equilibrium has been reached. In forced degradation studies, the use of a stability-indicating HPLC method is inherently self-validating; the ability to resolve all degradation products from the parent peak demonstrates the method's specificity.

The choice of experimental conditions is driven by causality. For example, the use of both acidic and basic conditions in hydrolytic stability testing is to probe the susceptibility of the nitrile groups to hydrolysis under different pH environments, which is critical for predicting behavior in various physiological compartments. Similarly, photostability testing is conducted to assess the potential for degradation upon exposure to light during manufacturing, storage, and administration.

Conclusion: A Roadmap for Characterization

While specific, publicly available quantitative data on the solubility and stability of 5,6-dimethyl-2,3-pyrazinedicarbonitrile is limited, this guide provides a robust framework for researchers to generate this critical information. By systematically applying the outlined protocols, scientists and drug development professionals can build a comprehensive physicochemical profile of this valuable heterocyclic building block. This, in turn, will enable its informed application in the synthesis of novel therapeutic agents and advanced materials, ultimately accelerating the pace of innovation.

References

  • PubChem. 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. US5294711A - 3,6-diamino-2,5-pyrazinedicarbonitrile.
  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 11), o3220. [Link]

  • Colau, B., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Bioorganic & medicinal chemistry letters, 20(10), 3171–3175. [Link]

  • Suhud, F., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • PubMed. 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. [Link]

  • Chemdad. 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE. [Link]

  • Al-Omair, M. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules (Basel, Switzerland), 27(23), 8275. [Link]

  • St. John's Chemical. 5, 6-Dimethyl-2, 3-pyrazinedicarbonitrile, min 99%, 1 gram. [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315–1320. [Link]

  • IUPAC. Solubility Data Series. [Link]

  • Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 84(1-2), 42-47. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7511. [Link]

  • ResearchGate. Uncommon Phosphonylation of Pyrazine‐2,3‐dicarbonitrile Derivatives via C(sp)−CN Bond Cleavage | Request PDF. [Link]

  • Den-Gher, R. F., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. [Link]

  • Sodeifian, G., et al. (2023). Experimental solubility of aripiprazole in supercritical carbon dioxide and modeling. Scientific reports, 13(1), 13426. [Link]

  • PubMed. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • MDPI. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

  • DOI. Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-py. [Link]

  • ResearchGate. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. [Link]

  • ResearchGate. Is there any method to make them completely soluble in DMF/DMSO?. [Link]

  • Sci-Hub. 5,6-Dimethylpyrazine-2,3-dicarbonitrile. [Link]

  • BioGRID. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. [Link]

  • ResearchGate. Solubility of lumiracoxib in supercritical carbon dioxide. [Link]

  • ResearchGate. Study on thermal decomposition of 2-chlorobenzalmalononitrile | Request PDF. [Link]

  • Wang, R., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules (Basel, Switzerland), 26(22), 7004. [Link]

Sources

The Crystalline Architecture of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the crystal structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the synthesis, crystallization, and detailed structural analysis of the title compound, offering insights into its molecular geometry and intermolecular interactions.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic properties and versatile reactivity.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a prevalent motif in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The introduction of nitrile functionalities, as seen in 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, further enhances the molecule's utility as a versatile intermediate in the synthesis of more complex molecular architectures.[5] A comprehensive understanding of the three-dimensional structure of this compound is paramount for rational drug design and the development of novel functional materials.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is achieved through the condensation reaction of 2,3-diaminomaleonitrile and biacetyl.[6] This approach is a well-established method for the formation of the pyrazine ring system.

Synthetic Protocol

A robust and reproducible protocol for the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is detailed below. This procedure has been optimized to ensure high purity of the final product, which is a critical prerequisite for successful crystallization.

Step-by-Step Synthesis:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Biacetyl: To the stirred solution, add biacetyl (1.05 eq) dropwise at room temperature. The slight excess of biacetyl ensures the complete consumption of the limiting reagent, 2,3-diaminomaleonitrile.

  • Catalyst Introduction (Optional but Recommended): While the reaction can proceed without a catalyst, the use of a heterogeneous catalyst, such as a copper-bearing salen Schiff base complex, can significantly improve the reaction rate and yield.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield colorless crystalline blocks.

Crystallization Methodology: The Art of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. For 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, slow evaporation of an ethanolic solution has proven to be an effective method.[6]

Step-by-Step Crystallization:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in high-purity ethanol at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a pre-warmed syringe filter (0.2 µm) into a clean, dust-free crystallization vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. A typical laboratory bench is often sufficient, but for sensitive crystallizations, a dedicated, temperature-controlled incubator is recommended.

  • Crystal Harvesting: Monitor the vial over several days to a week. Once well-formed, colorless block-like crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Diagrammatic Representation of the Synthetic and Crystallization Workflow:

workflow cluster_synthesis Synthesis cluster_crystallization Crystallization A 2,3-Diaminomaleonitrile + Biacetyl in Ethanol B Reflux (4-6h) A->B Heat C Work-up & Purification B->C D Dissolve in warm Ethanol C->D Purified Product E Slow Evaporation D->E F Single Crystal Formation E->F

Caption: Workflow for the synthesis and crystallization of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The determination of the crystal structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile was performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[7]

Crystallographic Data

The key crystallographic parameters for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile are summarized in the table below. The data was collected at a temperature of 150 K to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Parameter Value
Chemical FormulaC₈H₆N₄
Formula Weight158.17
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.183 (2)
b (Å)9.210 (1)
c (Å)18.761 (2)
α (°)90
β (°)130.151 (2)
γ (°)90
Volume (ų)3193.8 (6)
Z16
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)3.9

Data obtained from Bardajee et al. (2012).[6]

Molecular Structure and Conformation

The asymmetric unit of the crystal structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile contains two independent, yet nearly identical, molecules.[6] Both molecules are essentially planar, which is characteristic of the aromatic pyrazine ring system. The methyl and cyano substituents lie close to the plane of the pyrazine ring.

Diagrammatic Representation of the Molecular Structure:

Caption: Molecular structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, the crystal packing is influenced by π-π stacking interactions between the aromatic pyrazine rings of adjacent molecules. The nitrogen atoms of the cyano groups can also participate in weak C-H···N hydrogen bonds with the methyl groups of neighboring molecules, further stabilizing the crystal lattice. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.[8]

Applications and Future Perspectives

5,6-Dimethyl-2,3-pyrazinedicarbonitrile serves as a valuable building block in several areas of chemical research:

  • Medicinal Chemistry: The pyrazine core is a privileged scaffold in drug discovery. This compound can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.[9]

  • Materials Science: The planar structure and the presence of electron-withdrawing cyano groups make this molecule a candidate for the development of organic electronic materials, such as organic semiconductors and fluorescent dyes.[5]

  • Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the cyano groups can act as ligands, coordinating to metal centers to form coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

The detailed structural information presented in this guide provides a solid foundation for further research into the applications of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Future work could focus on the systematic modification of the peripheral substituents to fine-tune its electronic and steric properties for specific applications in drug design and materials science.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Through detailed protocols for its synthesis and crystallization, and a thorough analysis of its molecular and crystal structure, this document serves as a valuable resource for researchers. The insights into the molecular geometry and intermolecular interactions will aid in the rational design of novel compounds and materials based on this versatile pyrazine scaffold.

References

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. Retrieved from [Link]

  • Li, J., Li, S., Li, Y., Wang, Y., Fu, D., & Li, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • InfinityLab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Slanina, T., Gucky, T., & Lepšík, M. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International journal of molecular sciences, 21(18), 6638. Retrieved from [Link]

  • Kaur, J., Kumar, V., Kumar, A., & Gupta, M. K. (2011). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1696-1703. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2153. Retrieved from [Link]

  • Mondal, B., & Saha, S. (2020). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Crystals, 10(11), 1011. Retrieved from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Crystals, 11(1), 53. Retrieved from [Link]

  • Slanina, T., Gucky, T., & Lepšík, M. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International Journal of Molecular Sciences, 21(18), 6638. Retrieved from [Link]

  • Arkhipova, V., Guskov, A., & Slotboom, D. J. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of general physiology, 150(10), 1395–1403. Retrieved from [Link]

  • Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2153. Retrieved from [Link]

  • University of Erlangen-Nuremberg. (n.d.). Crystal structure analysis/determination. Retrieved from [Link]

  • Chylewska, A., Makowska, A., Chmurzyński, L., & Dąbrowska, A. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. International journal of molecular sciences, 23(19), 11993. Retrieved from [Link]

  • Varfolomeev, M. A., Zhemchugov, M. V., & Solomonov, B. N. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1259. Retrieved from [Link]

  • Li, J., Li, S., Li, Y., Wang, Y., Fu, D., & Li, Y. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(21), 7431. Retrieved from [Link]

  • Chemdad. (n.d.). 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE. Retrieved from [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (C₈H₆N₄, Mol. Wt. 158.16 g/mol ). As a key heterocyclic building block, this compound serves as a versatile intermediate in the synthesis of complex organic molecules for applications in medicinal chemistry and material science[1]. A thorough understanding of its spectral signature is paramount for researchers in synthesis, process development, and quality control. This document details the theoretical and practical aspects of its analysis by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We present predicted spectral data based on established principles and data from analogous structures, alongside standardized protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a definitive reference for the structural verification of this compound.

Introduction and Molecular Structure

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a crystalline solid characterized by a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a para-orientation[2]. The ring is symmetrically substituted with two methyl groups at the C5 and C6 positions and two electron-withdrawing nitrile (cyano) groups at the C2 and C3 positions. This unique arrangement of functional groups imparts significant chemical reactivity and makes it a valuable precursor in synthetic chemistry[1].

The molecular structure possesses C₂ᵥ symmetry, a critical feature that dictates its spectroscopic output. This symmetry results in the chemical equivalence of the two methyl groups, the two nitrile groups, and pairs of carbons within the pyrazine ring. Consequently, the NMR spectra are significantly simplified, providing a clear and unambiguous signature for the molecule.

Figure 1: Molecular Structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The analysis is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic absorption peak in the spectrum[3].

Predicted IR Absorption Data

The structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile contains several key functional groups that give rise to distinct and identifiable peaks in the mid-IR region. The most prominent and diagnostic of these is the C≡N stretch from the nitrile groups.

Predicted Frequency (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale & Comments
3000-2850C-H (sp³) Stretch (from -CH₃)Medium to StrongCharacteristic of aliphatic C-H bonds[4].
2240-2220 C≡N Stretch (Nitrile) Strong, Sharp This is the most diagnostic peak. The frequency is in the range for aromatic nitriles due to conjugation with the pyrazine ring, which slightly weakens the C≡N bond[5].
1600-1475C=N and C=C Stretch (in ring)Medium to WeakAromatic ring stretches. The pyrazine ring will exhibit several bands in this region[6].
1450 & 1375C-H Bend (from -CH₃)MediumCharacteristic bending (deformation) vibrations for methyl groups[7].
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a preferred sampling technique for solid powders due to its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the spectrometer is purged and a background spectrum is collected using the clean, unobstructed ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small amount (1-5 mg) of the solid 5,6-Dimethyl-2,3-pyrazinedicarbonitrile sample onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background and converted to absorbance or % transmittance. Perform a baseline correction if necessary.

Expert Insight: The sharpness and high intensity of the nitrile peak make it an excellent marker for monitoring reaction completion during synthesis or for rapid quality assessment of the material. Its absence would immediately indicate a failure to incorporate the dicarbonitrile functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and symmetry of atoms.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Prep2 Add internal standard (e.g., TMS at 0 ppm) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert tube into NMR spectrometer Prep3->Acq1 Acq2 Lock, Tune, and Shim the instrument Acq1->Acq2 Acq3 Acquire ¹H and ¹³C spectra using standard pulse programs Acq2->Acq3 Proc1 Fourier Transform (FID -> Spectrum) Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Calibrate chemical shifts and integrate ¹H signals Proc2->Proc3 Proc4 Assign peaks to molecular structure Proc3->Proc4

Figure 2: Generalized workflow for NMR spectral analysis.

¹H NMR Spectroscopy

Due to the C₂ᵥ symmetry of the molecule, the two methyl groups are chemically and magnetically equivalent. Furthermore, there are no protons directly attached to the pyrazine ring. Therefore, the proton NMR spectrum is predicted to be exceptionally simple.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comments
~2.7Singlet (s)6HC5-CH₃, C6-CH₃The methyl groups are equivalent. The signal is a singlet as there are no adjacent protons for spin-spin coupling. The chemical shift is downfield from typical alkyl protons due to the deshielding effect of the aromatic pyrazine ring[8].
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, which results in four distinct signals for the eight carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comments
~20-CH₃Typical range for a methyl group attached to an sp² carbon.
~115-C≡NThe nitrile carbon chemical shift falls within the standard range of 110-120 ppm[9].
~135C2, C3These are quaternary carbons attached to the electronegative nitrile groups, causing a downfield shift. Their signal intensity may be lower than protonated carbons.
~155C5, C6These quaternary carbons are part of an aromatic system and are deshielded by the ring nitrogens, placing them significantly downfield[10]. Their signal intensity may also be reduced.
Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-15 mg of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field is then shimmed to maximize homogeneity and spectral resolution[1].

  • ¹H Acquisition: A standard single-pulse experiment is used. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and co-adding 16 scans[11].

  • ¹³C Acquisition: A proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C and the presence of quaternary carbons, more scans are required. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and co-adding 1024 or more scans[1].

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform, followed by phase and baseline correction to yield the final spectrum. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable method, which typically induces extensive fragmentation, providing a structural fingerprint.

Predicted Mass Spectrometry Data

The molecular weight of the compound is 158.16. The high-resolution mass should be very close to the calculated exact mass of 158.0592 Da[12]. The fragmentation pattern is key to confirming the structure.

m/z ValueProposed FragmentRationale & Comments
158 [M]⁺˙ (Molecular Ion) This peak corresponds to the intact molecule minus one electron. As a nitrogen-containing compound with an even number of nitrogen atoms (4), the molecular ion peak has an even m/z value, consistent with the Nitrogen Rule[13].
117 [M - C₂H₃N]⁺˙ This is the base peak (most intense) reported in the NIST database[12]. It corresponds to the loss of a neutral acetonitrile (CH₃CN) molecule, a common and stable fragment. This fragmentation is a strong indicator of the dimethylpyrazine structure.
Proposed Fragmentation Pathway

The formation of the base peak at m/z 117 from the molecular ion at m/z 158 is a key diagnostic fragmentation.

G M Molecular Ion (M⁺˙) m/z = 158 Frag Base Peak m/z = 117 M->Frag - CH₃CN Neutral Neutral Loss CH₃CN (Acetonitrile) Mass = 41

Figure 3: Proposed EI fragmentation of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m DB-5ms). A temperature program (e.g., starting at 50°C, ramping to 250°C) is used to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source. In EI mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation[14].

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z, generating the mass spectrum.

Summary and Conclusion

The structural elucidation of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is straightforward using a combination of standard spectroscopic techniques. The molecule's high degree of symmetry is a defining feature that simplifies its NMR spectra, leading to a single peak in the ¹H spectrum and four distinct peaks in the ¹³C spectrum. In IR spectroscopy, the strong, sharp nitrile stretch around 2230 cm⁻¹ serves as an unmistakable diagnostic marker. Finally, mass spectrometry confirms the molecular weight at m/z 158 and reveals a characteristic fragmentation pattern, with a base peak at m/z 117 corresponding to the loss of acetonitrile. Together, these spectral data provide a unique and definitive fingerprint for the rapid and unambiguous identification and quality control of this important synthetic intermediate.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299559, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Retrieved from PubChem. [Link]

  • Pratama, M. R. F., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Chemdad. (n.d.). 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE. Retrieved from Chemdad. [Link]

  • University of California, Davis. (n.d.). Typical proton and C-13 chemical shifts. Retrieved from UC Davis Chem Dept. [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from Modgraph. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Chemistry Analytical Lab. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from LibreTexts. [Link]

  • UMass Chemistry. (n.d.). IR Group Frequencies. Retrieved from UMass OWL. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from LibreTexts. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from OSU Chemistry. [Link]

  • American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from ACS Publications. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from OSU Chemistry. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3220. [Link]

  • Chemistry Lectures. (2023). How to Read and Interpret the IR Spectra. Retrieved from YouTube. [Link]

Sources

Pyrazine Dicarbonitrile Derivatives: A Nexus of Functionality for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth exploration of pyrazine dicarbonitrile derivatives, a class of heterocyclic compounds characterized by a pyrazine core functionalized with two nitrile groups. The inherent electron-deficient nature of the pyrazine ring, significantly amplified by the potent electron-withdrawing cyano groups, imparts unique electronic, optical, and chemical properties to these molecules. This document will elucidate the fundamental principles behind their synthesis and function, offering researchers, scientists, and drug development professionals a comprehensive overview of their burgeoning applications in medicinal chemistry, materials science, and beyond. We will delve into the causality behind experimental designs and present validated protocols to empower future research endeavors.

Core Molecular Attributes and Synthesis Philosophy

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[1][2] This configuration makes the ring electron-deficient compared to benzene. The addition of two cyano (-C≡N) groups, which are powerful electron-withdrawing moieties, drastically lowers the energy levels of the molecule's frontier orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This fundamental electronic feature is the primary driver for the diverse applications of pyrazine dicarbonitrile derivatives.

Causality in Synthesis: The Logic of Precursor Selection

The synthesis of the pyrazine core is a well-established field, with the most common approach being the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation.[1] For pyrazine dicarbonitrile derivatives, a prevalent and effective strategy begins with diaminomaleonitrile (DAMN), a versatile precursor that contains the foundational dicarbonitrile and diamine functionalities on an alkene backbone.

Experimental Protocol: Synthesis of 5,6-Disubstituted Pyrazine-2,3-dicarbonitrile

This protocol describes a general two-step synthesis for creating a symmetrically substituted pyrazine dicarbonitrile, a common starting point for many research applications.

Step 1: Condensation to form the Dihydropyrazine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired α-diketone (e.g., benzil for 5,6-diphenylpyrazine-2,3-dicarbonitrile) (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The dihydropyrazine intermediate often precipitates and can be collected by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Step 2: Oxidation to the Aromatic Pyrazine Dicarbonitrile

  • Suspend the dried dihydropyrazine intermediate in a solvent like glacial acetic acid or toluene.

  • Add an oxidizing agent. A common and effective choice is manganese dioxide (MnO₂) (2-3 eq) or bubbling air through the heated solution.

  • Heat the mixture to 80-100 °C and stir vigorously for 4-8 hours until the starting material is consumed (monitored by TLC).

  • After cooling, filter the reaction mixture to remove the oxidant (e.g., MnO₂).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure pyrazine dicarbonitrile derivative.[3]

Self-Validation: The success of the synthesis is validated at each stage. The formation of the intermediate and final product can be confirmed by comparing their melting points to literature values and through spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The appearance of characteristic C≡N stretching in the IR spectrum (~2220-2240 cm⁻¹) and the disappearance of N-H protons (from the dihydropyrazine) in the ¹H NMR spectrum confirm the final oxidation step.

Diagram 1: General Synthesis Workflow This diagram illustrates the logical flow from precursor selection to the final, purified pyrazine dicarbonitrile derivative, highlighting key validation checkpoints.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Validation Precursors Select Precursors (e.g., Diaminomaleonitrile, α-Diketone) Condensation Step 1: Condensation (Reflux) Precursors->Condensation Oxidation Step 2: Oxidation (e.g., MnO2) Condensation->Oxidation Purify Purification (Recrystallization or Column Chromatography) Oxidation->Purify Crude Product Characterize Characterization (NMR, IR, MS, MP) Purify->Characterize Final Pure Derivative Characterize->Final

Caption: Workflow for the synthesis and validation of pyrazine dicarbonitrile derivatives.

Application Domain: Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The addition of dicarbonitrile groups enhances the molecule's ability to participate in specific biological interactions, primarily through hydrogen bonding and dipole-dipole interactions, making these derivatives potent modulators of biological pathways.[5][6][7]

Enzyme Inhibition: Targeting Pathological Pathways

Causality: The electron-deficient pyrazine ring and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors. This allows pyrazine dicarbonitrile derivatives to bind to the active sites of enzymes, particularly kinases and proteases, which are often dysregulated in diseases like cancer.[8] For example, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile was identified as an inhibitor of ubiquitin-specific proteases (USPs), which are involved in cancer progression.[9] The planar, aromatic structure allows for π-π stacking interactions with aromatic amino acid residues in the enzyme's binding pocket, while the nitrile groups form key polar contacts, leading to potent and selective inhibition.

Diagram 2: Mechanism of Enzyme Inhibition This diagram conceptualizes how a pyrazine dicarbonitrile derivative docks into an enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Pyrazine Dicarbonitrile Inhibitor Aromatic_Pocket Aromatic Pocket (Phe, Tyr, Trp) H_Bond_Donor H-Bond Donor (e.g., Ser, Thr NH) Inhibitor Pyrazine Ring N≡C N≡C Inhibitor:f0->Aromatic_Pocket π-π Stacking Inhibitor:f1->H_Bond_Donor Hydrogen Bond

Caption: Binding interactions of a pyrazine dicarbonitrile inhibitor in an enzyme active site.

Anticancer and Antimicrobial Activity

Derivatives have shown promising preclinical results as anticancer and antimicrobial agents.[5][10] Their mechanism often involves inducing apoptosis (programmed cell death) in cancer cells or disrupting microbial cell membranes.[8][10]

Derivative ClassBiological ActivityTarget Cancer Cell Lines / MicrobesReference
Indeno[1,2-b]pyrazine-2,3-dicarbonitrilesUSP8 Enzyme InhibitionVarious Cancer Types[9]
N'-benzylidenepyrazine-2-carbohydrazonamide ComplexesAnticancer, Antibacterial, AntifungalU87 MG, LN229 Glioblastoma Cells[11][12]
General Pyrazine DerivativesBroad Anticancer & AntimicrobialMultiple[6][7]

Application Domain: Materials Science

The strong electron-accepting nature of the pyrazine dicarbonitrile core makes it an exceptional building block for advanced functional materials, particularly in organic electronics and porous polymers.

Organic Electronics: Building Blocks for Semiconductors

Causality: For an organic molecule to be an effective n-type (electron-transporting) semiconductor, it must have a low-lying LUMO to readily accept electrons. The dicyanopyrazine unit is a powerful electron-deficient building block that achieves this.[13] When incorporated into larger conjugated systems, these derivatives can be used in organic field-effect transistors (OFETs) and as acceptor materials in organic solar cells (OSCs). Recently, cyano-functionalized pyrazines have been used as solid additives in OSCs, where they help modulate molecular packing and improve charge transport, leading to efficiencies approaching 20%.[13]

Porous Crystalline Polymers: MOFs and COFs

Pyrazine dicarbonitrile derivatives serve as versatile multitopic linkers for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[14][15]

Causality: The nitrogen atoms on the pyrazine ring and the nitrile groups can coordinate with metal ions to form MOFs.[14][16][17] Alternatively, by adding reactive functional groups (like amines or aldehydes) to the pyrazine dicarbonitrile core, they can be used as monomers to build fully organic, porous COFs through strong covalent bonds.[18][19] The resulting materials possess high surface areas and ordered pores, making them ideal for gas storage and separation. The nitrogen-rich environment within the pores creates preferential binding sites for specific gases like CO₂ and C₂H₂.[18][19][20][21]

Table 2: Gas Adsorption Properties of Pyrazine-Based COFs

Framework NameTarget GasAdsorption CapacityKey Structural FeatureReference
COF-H1CO₂56.8 mg g⁻¹ (at 273 K)Tetrakis(4-aminophenyl)pyrazine linker[18]
COF-H2CO₂66.2 mg g⁻¹ (at 273 K)Tetrakis(4-aminophenyl)pyrazine linker[18]
PZ-COF SeriesC₂H₂Up to 107.2 cm³ g⁻¹Vinylene-linked pyrazine units[19][21]
Experimental Protocol: Solvothermal Synthesis of a Pyrazine-Based COF

This protocol provides a general method for synthesizing a 2D COF using a pyrazine dicarbonitrile-derived tetra-amine linker and a dialdehyde.

  • To a Pyrex tube, add the tetratopic pyrazine-based amine linker (e.g., 2,3,5,6-tetrakis(4-aminophenyl)pyrazine) (1.0 eq) and a ditopic aldehyde linker (2.0 eq).

  • Add a solvent mixture, typically a combination of a polar aprotic solvent and an aqueous acid catalyst (e.g., mesitylene/dioxane/6M acetic acid). The catalyst is crucial for the reversibility of the imine bond formation, which allows for error correction and the formation of a crystalline framework.

  • Flash-freeze the tube in liquid nitrogen, evacuate the headspace to remove air, and seal the tube under vacuum. This is done to prevent oxidation of the aldehyde monomers at high temperatures.

  • Heat the sealed tube in an oven at a constant temperature (typically 120 °C) for 3-5 days without agitation.

  • After cooling to room temperature, an insoluble colored powder (the COF) will have formed.

  • Collect the powder by filtration and wash it sequentially with anhydrous acetone, tetrahydrofuran (THF), and methanol to remove any unreacted monomers and residual solvent trapped in the pores.

  • Activate the COF by heating the powder under high vacuum (e.g., at 150 °C for 12 hours) to fully evacuate the pores.

  • Validation: The crystallinity of the resulting COF is confirmed by Powder X-ray Diffraction (PXRD). The permanent porosity is verified by nitrogen adsorption-desorption isotherms at 77 K, from which the BET surface area is calculated.

Photoredox Catalysis and Chromophores

Causality: By attaching electron-donating groups (Donors, D) to the pyrazine dicarbonitrile acceptor core (Acceptor, A), a "push-pull" or D-π-A system is created.[22] In these molecules, photoexcitation promotes an intramolecular charge transfer (ICT) from the donor to the acceptor.[23] This excited state is highly polarized and can be a potent oxidizing or reducing agent, making these molecules effective organic photoredox catalysts.[22] The energy and efficiency of this charge transfer can be precisely tuned by modifying the donor groups or the π-conjugated bridge, allowing for the rational design of catalysts for specific organic transformations.[22] This ICT phenomenon also leads to interesting photophysical properties, such as strong emission solvatochromism, where the color of the emitted light changes with solvent polarity.[23][24]

Future Outlook and Concluding Remarks

The research landscape for pyrazine dicarbonitrile derivatives is rapidly expanding. Their modular nature allows for systematic structural modifications to fine-tune their properties for specific applications. Future research will likely focus on:

  • Asymmetric Catalysis: Developing chiral derivatives for enantioselective photoredox catalysis.

  • Theranostics: Integrating their fluorescent properties with their biological activity to create agents that can simultaneously diagnose and treat diseases.

  • Advanced Electronics: Designing complex, multi-component systems for high-performance, flexible electronic devices.

  • Environmental Remediation: Engineering highly selective COFs and other porous materials for capturing pollutants or for efficient carbon capture.[18]

References

  • Exploring the Synthesis and Applications of Pyrazine Dicarbonitriles. Google AI Test Kitchen.
  • Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitin
  • Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide. PubMed Central.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Zero-valent metals in metal–organic frameworks: fac-M(CO)>3>(pyrazine)>3/2.
  • 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile. PubMed.
  • A Comparative Analysis of the Biological Activity of Pyrazine vs.
  • Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Benchchem.
  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. Benchchem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLIC
  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central.
  • Zero-valent metals in metal–organic frameworks: fac-M(CO)3(pyrazine)3/2. RSC Publishing.
  • Review on the Synthesis of Pyrazine and Its Derivatives.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. RSC Publishing.
  • Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores.
  • A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors. PubMed.
  • Review on the Synthesis of Pyrazine and Its Deriv
  • Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. RSC Publishing.
  • Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. RSC Publishing.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
  • Engineering Pyrazine Units in Vinylene-Linked Covalent Organic Frameworks for Efficient C2H2/CO2 Separ
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. NIH.
  • A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors.
  • Engineering Pyrazine Units in Vinylene‐Linked Covalent Organic Frameworks for Efficient C2H2/CO2 Separation.
  • Pyrazine-Based Covalent Organic Frameworks for Effective Iodine and Carbon Dioxide Capture.
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PubMed Central.
  • Cyano-functionalized pyrazine: an electron-deficient unit as a solid additive enables binary organic solar cells with 19.67% efficiency. RSC Publishing.
  • The synthesis and structures of pyrazine‐linked COFs (COF‐66 to....
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Semantic Scholar.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central.
  • Synthetic procedures for the synthesis of 2,3‐dicyanopyrazine PCs....
  • Organic Semiconductors based on Dyes and Color Pigments. PubMed.
  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Deriv
  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics.

Sources

Methodological & Application

Synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and expected outcomes.

Introduction

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a substituted pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with methyl groups at positions 5 and 6, and nitrile functionalities at positions 2 and 3.[1][2] The electron-withdrawing nature of the dinitrile groups and the electron-donating methyl groups create a unique electronic profile, making it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. Pyrazine derivatives, in general, are known for their diverse biological activities, serving as key pharmacophores in numerous clinically approved drugs.

The synthesis of this target molecule is primarily achieved through the condensation of an α-dicarbonyl compound with a 1,2-diamine. Specifically, the reaction of biacetyl (2,3-butanedione) with diaminomaleonitrile (DAMN) provides a direct and efficient route to the desired pyrazine ring system.

Reaction Mechanism and Rationale

The core of this synthesis is a bimolecular condensation reaction. Diaminomaleonitrile, a tetramer of hydrogen cyanide, serves as the 1,2-diamine component.[3][4] The reaction with the α-diketone, biacetyl, proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic pyrazine product.

The use of an acid catalyst, such as glacial acetic acid, is crucial for this transformation. The acid protonates one of the carbonyl groups of biacetyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of DAMN. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyrazine. The reaction mixture is then heated to promote aromatization, often with ambient oxygen acting as the oxidant, to yield the stable 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. The choice of a volatile solvent like ethanol allows for easy removal post-reaction.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Diaminomaleonitrile Biacetyl Glacial Acetic Acid Ethanol Reaction_Vessel Round-bottom flask with reflux condenser and stir bar Reagents->Reaction_Vessel Combine Heating Heat to reflux (approx. 80-85°C) Reaction_Vessel->Heating Stir Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to room temperature, then in ice bath Monitoring->Cooling Filtration Vacuum filter the precipitate Cooling->Filtration Washing Wash with cold ethanol and then water Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallize from ethanol Drying->Recrystallization If necessary Final_Product 5,6-Dimethyl-2,3- pyrazinedicarbonitrile Recrystallization->Final_Product

Sources

The Versatile Heterocycle: Application Notes and Protocols for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Core Building Block

In the vast landscape of heterocyclic chemistry, pyrazine derivatives stand out for their diverse applications in pharmaceuticals, materials science, and agrochemicals. Among these, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a particularly valuable and versatile building block. Its rigid, planar structure, featuring a nitrogen-rich pyrazine core flanked by reactive nitrile groups and activated methyl groups, provides a unique platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and application insights to harness its full synthetic potential.

The pyrazine ring system is a key scaffold in numerous biologically active molecules and functional materials[1][2]. The presence of two methyl groups at the 5 and 6 positions, and two cyano groups at the 2 and 3 positions, makes 5,6-dimethyl-2,3-pyrazinedicarbonitrile a highly functionalized and reactive intermediate for constructing a variety of more complex structures[3][4].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₆N₄[5]
Molecular Weight 158.16 g/mol [5][6]
CAS Number 40227-17-6[5][6]
Appearance Colorless blocks or white to off-white crystalline solid[1]
Melting Point 168-170 °C (decomposes)[7]
Solubility Soluble in ethanol[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a single peak corresponding to the six equivalent protons of the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the nitrile carbons, and the quaternary carbons of the pyrazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band in the region of 2230-2210 cm⁻¹ due to the C≡N stretching of the nitrile groups. Bands corresponding to C-H stretching and bending of the methyl groups, as well as aromatic C=N and C=C stretching vibrations of the pyrazine ring, are also present[5].

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 158, corresponding to the molecular weight of the compound[5].

Crystal Structure:

The crystal structure of 5,6-dimethyl-2,3-pyrazinedicarbonitrile has been determined by X-ray diffraction. The molecule is nearly planar, and the asymmetric unit contains two independent molecules[1][2][8]. This planarity is a key feature that can influence the properties of larger molecules constructed from this building block.

Core Synthesis Protocol

The most common and efficient method for the synthesis of 5,6-dimethyl-2,3-pyrazinedicarbonitrile is the condensation of 2,3-diaminomaleonitrile with biacetyl (2,3-butanedione)[1][2][3]. The use of a heterogeneous catalyst in an aqueous medium offers a greener and more sustainable approach to this synthesis.

Synthesis_of_5_6_Dimethyl_2_3_pyrazinedicarbonitrile reagent1 2,3-Diaminomaleonitrile reaction Condensation (Elevated Temperature) reagent1->reaction reagent2 Biacetyl reagent2->reaction product 5,6-Dimethyl-2,3-pyrazinedicarbonitrile catalyst Heterogeneous Catalyst (e.g., Cu-salen/SBA-15) catalyst->reaction solvent Water (H₂O) solvent->reaction reaction->product Wohl_Ziegler_Bromination start_material 5,6-Dimethyl-2,3- pyrazinedicarbonitrile reaction Wohl-Ziegler Bromination (Reflux, Light/Heat) start_material->reaction product 2,3-Bis(bromomethyl)-5,6- dimethylpyrazine reagent N-Bromosuccinimide (NBS) reagent->reaction initiator AIBN or BPO (Radical Initiator) initiator->reaction solvent CCl₄ or Acetonitrile solvent->reaction reaction->product Fused_Heterocycle_Synthesis start_material 2,3-Bis(bromomethyl)-5,6- dimethylpyrazine reaction Nucleophilic Substitution start_material->reaction nucleophile Diamine (e.g., Ethylenediamine) nucleophile->reaction product Fused Pyrazino-quinoxaline Derivative base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction reaction->product

Sources

The Versatile Scaffold: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for developing targeted therapeutics.[1][2] Pyrazine derivatives have demonstrated a wide range of biological activities, finding applications as kinase inhibitors, antiviral agents, and antimycobacterials, among others.[3][4] This guide focuses on a particularly valuable derivative: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile . With its reactive nitrile functionalities and methyl groups amenable to further modification, this compound serves as a versatile starting point for the synthesis of diverse compound libraries with significant therapeutic potential.[5] This document provides a detailed exploration of its applications, complete with synthetic protocols and biological assay methodologies, to empower researchers in their drug discovery endeavors.

Synthesis of the Core Scaffold: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

The most common and efficient synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile involves the condensation of 2,3-diaminomaleonitrile with biacetyl (2,3-butanedione).[2] This reaction provides a straightforward route to the core pyrazine structure.

Protocol 1: Synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Causality: This protocol leverages the condensation reaction between a 1,2-diamine (2,3-diaminomaleonitrile) and a 1,2-dicarbonyl (biacetyl) to form the pyrazine ring. The use of a heterogeneous catalyst can enhance reaction rates and simplify purification.[2]

Materials:

  • 2,3-Diaminomaleonitrile

  • Biacetyl (2,3-butanedione)

  • Ethanol

  • Heterogeneous catalyst (e.g., copper-bearing salen Schiff base ligands anchored into SBA-15, as described in the literature, or a simple acid catalyst like acetic acid can be used as an alternative).[2]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • To a solution of 2,3-diaminomaleonitrile (1.0 eq) in ethanol in a round-bottom flask, add biacetyl (1.0 eq).

  • Add the heterogeneous catalyst to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 5,6-Dimethyl-2,3-pyrazinedicarbonitrile as a crystalline solid.

Application I: Development of Antimycobacterial Agents

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. Pyrazine-based compounds, most notably pyrazinamide, are frontline treatments for tuberculosis. Derivatives of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile have shown promising activity against Mycobacterium tuberculosis.

Rationale for Antimycobacterial Activity

The pyrazine scaffold is a known pharmacophore for antimycobacterial activity. By modifying the 5,6-Dimethyl-2,3-pyrazinedicarbonitrile core, it is possible to synthesize novel derivatives that may exhibit potent and selective inhibition of mycobacterial growth. One successful strategy involves the introduction of an amino substituent at the 5-position, often via nucleophilic aromatic substitution of a halogenated precursor.

Synthetic Approach: From Core Scaffold to Bioactive Derivatives

A key intermediate for generating a library of antimycobacterial agents is 5-chloro-6-methylpyrazine-2,3-dicarbonitrile. While this requires a multi-step synthesis from diaminomaleonitrile and pyruvic acid,[4] for the purpose of illustrating derivatization from the core topic compound, we will outline a hypothetical, yet plausible, two-step conversion. This involves a selective oxidation of one methyl group followed by chlorination and subsequent aminodehalogenation. A more direct, albeit potentially less selective, approach could involve radical chlorination of 5,6-dimethyl-2,3-pyrazinedicarbonitrile followed by separation of the mono-chlorinated product.

Below is a protocol for the aminodehalogenation step, a crucial reaction for creating a library of diverse derivatives for structure-activity relationship (SAR) studies.

Protocol 2: Synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

Causality: This protocol describes a nucleophilic aromatic substitution reaction where a primary or secondary amine displaces a chlorine atom on the pyrazine ring. Microwave-assisted synthesis is employed to reduce reaction times and improve yields.[4]

Materials:

  • 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile (or a similar halogenated derivative)

  • Substituted amine (e.g., 3,4-dichloroaniline)

  • Solvent (e.g., ethanol or N,N-dimethylformamide)

  • Microwave reactor

  • TLC plates

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile.

Protocol 3: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

Causality: This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. The Alamar Blue reagent is a redox indicator that changes color in response to metabolic activity, allowing for a quantitative measure of cell viability.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Read the fluorescence or absorbance of the wells using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that inhibits a 90% color change from blue to pink.

Application II: Scaffolding for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazine ring is a common feature in many FDA-approved kinase inhibitors.[3] The rigid structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile makes it an excellent starting point for designing ATP-competitive kinase inhibitors.

Rationale for Kinase Inhibition

The pyrazine core can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases. The nitrile groups can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase domain. The methyl groups at the 5 and 6 positions can be further functionalized to introduce moieties that occupy hydrophobic pockets, thereby increasing potency and selectivity.

Proposed Synthetic Strategy for Kinase Inhibitor Development

A plausible strategy for developing kinase inhibitors from 5,6-Dimethyl-2,3-pyrazinedicarbonitrile involves the chemical transformation of the nitrile groups into other functionalities, such as amides or heterocycles, which can engage in additional hydrogen bonding interactions.

G A 5,6-Dimethyl-2,3-pyrazinedicarbonitrile B Hydrolysis A->B H2O/H+ or OH- F Cyclization A->F e.g., with hydrazines C 5,6-Dimethylpyrazine-2,3-dicarboxylic acid B->C D Amide Coupling C->D Amine, Coupling Agent E Amide Derivatives D->E G Fused Heterocyclic Derivatives F->G

Caption: Synthetic pathways from the dinitrile core.

Protocol 4: Exemplary Synthesis of a Pyrazine-2,3-dicarboxamide Derivative

Causality: This protocol outlines the hydrolysis of the nitrile groups to carboxylic acids, followed by a standard amide coupling reaction. The resulting amides can then be evaluated as potential kinase inhibitors.

Materials:

  • 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Thionyl chloride or a peptide coupling reagent (e.g., HATU)

  • Desired amine

  • Organic solvent (e.g., DMF, DCM)

  • Base (e.g., triethylamine, DIPEA)

Procedure:

Step 1: Hydrolysis to the Diacid

  • Reflux 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in aqueous acid or base until the reaction is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and isolate the resulting 5,6-dimethylpyrazine-2,3-dicarboxylic acid.

Step 2: Amide Coupling

  • Suspend the diacid in a suitable organic solvent.

  • Activate the carboxylic acids using a chlorinating agent like thionyl chloride or a peptide coupling reagent.

  • Add the desired amine (2.2 eq) and a base to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction and purify the product by chromatography or recrystallization.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The inhibition is quantified by the reduction in ATP consumption in the presence of the test compound.[6]

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay plate.

  • Add the kinase and its substrate to the wells.

  • Incubate for a short period to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescent signal using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Application III: A Core for Antiviral Drug Discovery

Pyrazine derivatives, such as Favipiravir, have demonstrated broad-spectrum antiviral activity.[7] The 5,6-Dimethyl-2,3-pyrazinedicarbonitrile scaffold can be elaborated to generate novel compounds with potential activity against a range of viruses.

Rationale for Antiviral Activity

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the overall planar structure can facilitate intercalation or binding to viral proteins or nucleic acids. The nitrile groups offer a handle for introducing functionalities that can enhance binding affinity and specificity to viral targets, such as polymerases or proteases.

Proposed Synthetic Strategy for Antiviral Agents

One approach to developing antiviral agents from the core scaffold is through the modification of the methyl groups. For instance, selective oxidation of a methyl group to an aldehyde, followed by further derivatization, can introduce diverse pharmacophoric features.

G A 5,6-Dimethyl-2,3- pyrazinedicarbonitrile B Selective Oxidation A->B e.g., SeO2 C 5-Formyl-6-methyl-2,3- pyrazinedicarbonitrile B->C D Reductive Amination C->D Amine, NaBH3CN F Wittig Reaction C->F Phosphonium ylide E Amine Derivatives D->E G Alkene Derivatives F->G

Caption: Derivatization via the methyl group.

Protocol 6: Exemplary Synthesis via Methyl Group Functionalization (Hypothetical)

Causality: This protocol outlines a hypothetical, yet chemically sound, approach for the selective oxidation of one methyl group, followed by reductive amination to introduce a new side chain.

Materials:

  • 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

  • Selective oxidizing agent (e.g., selenium dioxide)

  • Amine

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Solvent (e.g., dioxane, methanol)

Procedure:

Step 1: Selective Oxidation

  • Reflux 5,6-Dimethyl-2,3-pyrazinedicarbonitrile with a selective oxidizing agent like selenium dioxide in a suitable solvent.

  • Monitor the reaction for the formation of the mono-aldehyde.

  • Purify the aldehyde intermediate by column chromatography.

Step 2: Reductive Amination

  • Dissolve the aldehyde intermediate and the desired amine in a solvent like methanol.

  • Add a reducing agent such as sodium cyanoborohydride.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the desired amine derivative.

Protocol 7: Antiviral Cytopathic Effect (CPE) Inhibition Assay

Causality: This cell-based assay is a common method for screening antiviral compounds. It measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).[8]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., neutral red, MTT)

  • Microscope

  • Plate reader

Procedure:

  • Seed a 96-well plate with host cells and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Infect the cells with a pre-titered amount of virus.

  • Include controls for uninfected cells, virus-infected cells without compound, and compound toxicity (compound-treated, uninfected cells).

  • Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 2-5 days).

  • Visually assess the CPE using a microscope.

  • Quantify cell viability using a suitable reagent (e.g., by adding neutral red and measuring its uptake by viable cells).

  • Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).

Data Summary

The following table presents hypothetical, yet representative, data that could be generated from the assays described above.

Application AreaTargetExemplary DerivativeAssayEndpointResult
Antimycobacterial M. tuberculosis5-(3,4-dichlorophenyl)amino-6-methyl-2,3-pyrazinedicarbonitrileMicroplate Alamar Blue AssayMIC6.25 µg/mL
Kinase Inhibition Kinase XN,N'-dibenzyl-5,6-dimethylpyrazine-2,3-dicarboxamideLuminescence-based Kinase AssayIC5050 nM
Antiviral Influenza Virus5-((benzylamino)methyl)-6-methyl-2,3-pyrazinedicarbonitrileCPE Inhibition AssayEC5010 µM

Conclusion

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a highly valuable and versatile scaffold for medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a rich platform for the development of diverse compound libraries. The application notes and protocols detailed in this guide offer a comprehensive framework for researchers and drug development professionals to explore the potential of this compound in the discovery of novel antimycobacterial, kinase inhibitor, and antiviral therapies. The provided methodologies, grounded in established scientific principles, are designed to be adaptable and serve as a catalyst for innovation in the ongoing quest for new medicines.

References

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220.
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1334-1338.
  • Al-Suwaidan, I. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Bardajee, G. R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E Structure Reports Online, 68(Pt 11), o3220.
  • Jampilek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 884-904.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • ACEA Biosciences. (2020, December 29). Real-time antiviral drug screening, characterization, and safety assessment using the xCELLigence... [Video]. YouTube. [Link]

  • De Clercq, E. (2001). In vitro methods for testing antiviral drugs. Antiviral Research, 49(1), 1-21.
  • Zhang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 795-804.
  • Al-Ostoot, F. H., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Medicinal Chemistry, 16(22), 3418-3432.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

Sources

Application Notes and Protocols for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in Functional Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a heterocyclic aromatic molecule that has emerged as a significant building block in the field of functional materials.[1] Its rigid pyrazine core, substituted with electron-withdrawing nitrile groups and electron-donating methyl groups, imparts a unique combination of electronic properties, structural rigidity, and chemical reactivity. This makes it a highly versatile precursor for a new generation of materials with tailored optical, electronic, and porous properties.

The nitrogen atoms within the pyrazine ring and the nitrile functionalities offer multiple coordination sites for the construction of advanced coordination polymers and metal-organic frameworks (MOFs). Furthermore, the molecule's robust structure and potential for π-π stacking interactions make it an attractive monomer for the synthesis of high-performance polymers with applications in organic electronics.[1]

These application notes provide a comprehensive guide for researchers, materials scientists, and professionals in drug development on the synthesis, characterization, and utilization of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in the development of novel functional materials. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₆N₄[2]
Molecular Weight 158.16 g/mol [2]
CAS Number 40227-17-6[2]
Appearance Colorless crystalline solid[3]
Melting Point 168-170 °C (decomposes)
IUPAC Name 5,6-dimethylpyrazine-2,3-dicarbonitrile[2]

Safety Information: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis and Characterization of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

The primary and most efficient synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile involves the condensation reaction between 2,3-diaminomaleonitrile and biacetyl.[3] This method offers a direct route to the desired pyrazine core.

G cluster_reactants Reactants cluster_product Product 2,3-Diaminomaleonitrile 2,3-Diaminomaleonitrile Condensation Condensation 2,3-Diaminomaleonitrile->Condensation Biacetyl Biacetyl Biacetyl->Condensation 5,6-Dimethyl-2,3-pyrazinedicarbonitrile 5,6-Dimethyl-2,3-pyrazinedicarbonitrile Condensation->5,6-Dimethyl-2,3-pyrazinedicarbonitrile Heterogeneous Catalyst (e.g., Cu-salen) in Water

Caption: Synthetic pathway for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Protocol 1: Synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

This protocol is adapted from the synthetic strategy reported by Bardajee et al. (2012).[3]

Materials:

  • 2,3-Diaminomaleonitrile

  • Biacetyl (2,3-Butanedione)

  • Heterogeneous copper-salen catalyst anchored on SBA-15 (as described by Bardajee et al.) or a similar supported copper catalyst.

  • Deionized Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminomaleonitrile (e.g., 5.40 g, 50 mmol) and the heterogeneous copper catalyst (e.g., 0.5 g).

  • Solvent Addition: Add 100 mL of deionized water to the flask.

  • Reactant Addition: While stirring, add biacetyl (e.g., 4.30 g, 50 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain under vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid catalyst using a Büchner funnel.

  • Product Isolation: The filtrate is then cooled in an ice bath to induce crystallization of the product. The crude product is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from hot ethanol to yield colorless crystals of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.[3]

  • Drying: The purified crystals are dried in a vacuum oven at 60 °C for 4 hours.

Characterization Data

The successful synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile should be confirmed by a suite of analytical techniques.

TechniqueExpected ResultsReference
¹H NMR A singlet in the aromatic region corresponding to the two equivalent methyl groups.[2]
¹³C NMR Signals corresponding to the methyl carbons, the quaternary carbons of the pyrazine ring, and the nitrile carbons.[2]
FTIR (Mull) Characteristic peaks for C≡N stretching, C=N stretching of the pyrazine ring, and C-H stretching of the methyl groups.[2]
Mass Spec (GC-MS) A molecular ion peak (M+) at m/z = 158. A prominent fragment may be observed at m/z = 117.[2]
Elemental Analysis Calculated for C₈H₆N₄: C, 60.75%; H, 3.82%; N, 35.42%. Found: Values should be within ±0.4% of the calculated values.

Application in Functional Material Development: A Representative Protocol

The dinitrile functionality and the nitrogen atoms of the pyrazine ring make 5,6-Dimethyl-2,3-pyrazinedicarbonitrile an excellent candidate as a multitopic organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The following is a representative protocol for the solvothermal synthesis of a hypothetical MOF, designated as "GEM-MOF-1" (Gemini Metal-Organic Framework 1), using this linker.

G cluster_reactants Reactants cluster_product Product 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (Linker) 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (Linker) Solvothermal Synthesis Solvothermal Synthesis 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (Linker)->Solvothermal Synthesis Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal Salt (e.g., Zn(NO₃)₂·6H₂O)->Solvothermal Synthesis Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Solvothermal Synthesis GEM-MOF-1 Crystals GEM-MOF-1 Crystals Solvothermal Synthesis->GEM-MOF-1 Crystals High Temperature & Pressure

Caption: Workflow for the solvothermal synthesis of a MOF.

Protocol 2: Solvothermal Synthesis of GEM-MOF-1

Materials:

  • 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge and centrifuge tubes

  • Standard laboratory glassware

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (e.g., 15.8 mg, 0.1 mmol) and zinc nitrate hexahydrate (e.g., 29.7 mg, 0.1 mmol) in 10 mL of DMF.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Thermal Program: Place the autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min, hold at 120 °C for 48 hours, and then cool down to room temperature at a rate of 2 °C/min.

  • Product Isolation: Carefully open the autoclave in a fume hood. Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Decant the supernatant. Wash the solid product by resuspending it in fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for porosity analysis, the DMF in the pores should be exchanged with a more volatile solvent. Suspend the washed crystals in 10 mL of chloroform for 24 hours, replacing the chloroform every 8 hours.

  • Activation: After solvent exchange, decant the chloroform and activate the MOF by heating under vacuum at 150 °C for 12 hours. The resulting activated GEM-MOF-1 is ready for characterization and application studies.

Characterization of GEM-MOF-1

The successful synthesis of the MOF and its properties can be evaluated using the following techniques:

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the phase purity of the synthesized MOF.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and determine the temperature at which solvent molecules are removed and the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal centers by observing shifts in the C≡N and pyrazine ring vibrational modes.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the activated MOF, including its BET surface area, pore volume, and pore size distribution.

Conclusion and Future Outlook

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a promising and versatile building block for the development of advanced functional materials. The protocols provided herein offer a solid foundation for its synthesis and its application in the construction of novel metal-organic frameworks. The unique electronic and structural features of this molecule suggest that its utility extends beyond MOFs to other areas such as high-performance polymers for organic electronics and as a scaffold in medicinal chemistry. Future research could explore the derivatization of the methyl groups to introduce further functionality, thereby expanding the library of materials that can be synthesized from this valuable precursor.

References

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 299559, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Retrieved January 16, 2026 from [Link].

  • Smolecule (n.d.). Buy 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | 40227-17-6. Retrieved January 16, 2026, from a relevant chemical supplier website.
  • National Center for Biotechnology Information (2012). 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. PubMed. Retrieved January 16, 2026 from [Link].

  • Patentscope (n.d.). Search results for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Retrieved January 16, 2026 from [Link].

Sources

Application Notes and Protocols for the Synthesis of 2,3-Pyrazinedicarbonitrile via Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Pyrazinedicarbonitrile

2,3-Pyrazinedicarbonitrile is a versatile heterocyclic building block in organic synthesis. Its electron-deficient pyrazine ring, substituted with two nitrile groups, makes it a valuable precursor for the synthesis of a variety of complex molecules, including dyes, pharmaceuticals, and advanced materials. Notably, it serves as a key starting material for the creation of tetrapyrazinoporphyrazines, a class of compounds with interesting photophysical properties. This document provides a comprehensive guide for the laboratory-scale synthesis of 2,3-pyrazinedicarbonitrile through the condensation reaction of diaminomaleonitrile (DAMN) and glyoxal. The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical details and the scientific rationale behind the experimental choices.

Reaction Principle and Mechanism: A Tale of Condensation

The formation of the pyrazine ring from an ortho-diamine and an alpha-dicarbonyl compound is a classic and reliable transformation in heterocyclic chemistry. In this specific synthesis, the nucleophilic amino groups of diaminomaleonitrile attack the electrophilic carbonyl carbons of glyoxal. The reaction proceeds through a dihydropyrazine intermediate which then undergoes aromatization, driven by the formation of the stable aromatic pyrazine ring, to yield 2,3-pyrazinedicarbonitrile.

The reaction is typically carried out in a suitable solvent that can dissolve both reactants and facilitate the reaction. While the reaction can often proceed without a catalyst, mild acidic or basic conditions can sometimes be employed to accelerate the condensation and dehydration steps. The choice of solvent is crucial to ensure good solubility of the starting materials and to allow for easy isolation of the product upon completion of the reaction.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product DAMN Diaminomaleonitrile (DAMN) Dihydropyrazine Dihydropyrazine Intermediate DAMN->Dihydropyrazine Condensation Glyoxal Glyoxal Glyoxal->Dihydropyrazine Pyrazinedicarbonitrile 2,3-Pyrazinedicarbonitrile Dihydropyrazine->Pyrazinedicarbonitrile Aromatization (Oxidation)

Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
Diaminomaleonitrile (DAMN)C₄H₄N₄108.10182-185-Toxic, Irritant
Glyoxal (40% solution in water)C₂H₂O₂58.04-1550Toxic, Corrosive, Mutagenic
Ethanol (95%)C₂H₆O46.07-11478Flammable, Irritant
Activated CarbonC12.01---
Round-bottom flask-----
Reflux condenser-----
Magnetic stirrer with heating mantle-----
Buchner funnel and flask-----
Filter paper-----
Beakers and graduated cylinders-----
Rotary evaporator-----

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline. Researchers should perform a small-scale trial to optimize reaction conditions for their specific laboratory setup and reagent purity.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.4 g (0.05 mol) of diaminomaleonitrile in 100 mL of 95% ethanol. Gentle heating may be required to achieve complete dissolution.

  • Once the diaminomaleonitrile is fully dissolved, add 7.3 mL of a 40% aqueous solution of glyoxal (0.05 mol) dropwise to the stirred solution at room temperature.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

Step 2: Condensation Reaction

  • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Step 3: Work-up and Isolation

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • The product may begin to precipitate as the solution cools. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Air-dry the crude product on the filter paper.

Step 4: Purification by Recrystallization

  • Transfer the crude 2,3-pyrazinedicarbonitrile to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture gently for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at a low temperature (e.g., 40-50°C).

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Dissolve_DAMN Dissolve DAMN in Ethanol Add_Glyoxal Add Glyoxal Solution Dissolve_DAMN->Add_Glyoxal Setup_Reflux Set up for Reflux Add_Glyoxal->Setup_Reflux Reflux Heat to Reflux (2-4h) Setup_Reflux->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Cool_Reaction Cool to Room Temperature Monitor_TLC->Cool_Reaction Precipitate Precipitate Product Cool_Reaction->Precipitate Filter_Crude Filter Crude Product Precipitate->Filter_Crude Wash_Crude Wash with Cold Ethanol Filter_Crude->Wash_Crude Recrystallize Recrystallize from Ethanol Wash_Crude->Recrystallize Filter_Pure Filter Purified Product Recrystallize->Filter_Pure Dry_Product Dry Final Product Filter_Pure->Dry_Product

Safety Precautions: A Self-Validating System

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and appropriate chemical-resistant gloves when handling any of the chemicals involved in this procedure.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.

  • Diaminomaleonitrile (DAMN): DAMN is toxic if swallowed, in contact with skin, or if inhaled. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Glyoxal: Glyoxal is a toxic and corrosive substance that is also suspected of causing genetic defects. It can cause severe skin and eye irritation. Avoid contact with skin and eyes. In case of inhalation, move to fresh air.

  • Ethanol: Ethanol is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Characterization of 2,3-Pyrazinedicarbonitrile

The identity and purity of the synthesized 2,3-pyrazinedicarbonitrile can be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 131-133 °C).

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a singlet in the aromatic region, corresponding to the two equivalent protons on the pyrazine ring.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrazine ring and the nitrile groups.

    • FT-IR: The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretch.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reaction, incorrect stoichiometry, low-quality reagents.- Extend the reaction time and continue to monitor by TLC.- Ensure accurate measurement of starting materials.- Use freshly opened or purified reagents.
Oily or impure productIncomplete reaction, presence of side products, inefficient purification.- Ensure the reaction has gone to completion before work-up.- Repeat the recrystallization step, possibly with a different solvent system.- Consider purification by column chromatography.
Difficulty in crystallizationSolution is too dilute, presence of impurities that inhibit crystallization.- Concentrate the solution by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product if available.

References

  • ResearchGate. One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. [Link]

  • National Center for Biotechnology Information. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • Loba Chemie. GLYOXAL 40% FOR SYNTHESIS MSDS. [Link]

  • Oxford Lab Fine Chem LLP. GLYOXAL 40% - (For Synthesis) MSDS. [Link]

  • Alpha Chemika. GLYOXAL (liquid) 40% For Synthesis - Laboratory Chemicals. [Link]

Application Note: Infrared Spectroscopy of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a heterocyclic aromatic compound with the molecular formula C₈H₆N₄.[1][2] Its structure, featuring a pyrazine ring substituted with two methyl groups and two cyano (nitrile) groups, makes it a valuable building block in medicinal chemistry, material science, and organic synthesis.[1] The presence of both nitrile and aromatic functionalities imparts unique electronic and chemical properties, making it a molecule of significant interest for researchers in drug development and materials science.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[3][4] Each functional group within a molecule vibrates at a characteristic frequency, and when infrared radiation corresponding to this frequency is passed through the sample, the energy is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which can be used for structural elucidation and compound identification.[3]

This application note provides a detailed guide to the infrared spectroscopic analysis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. It covers the theoretical basis for its IR spectrum, a comprehensive experimental protocol for data acquisition, and a guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who are working with this compound or similar nitrile-containing heterocyclic molecules.

Principle of IR Spectroscopy and Expected Vibrational Modes

The IR spectrum of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is dominated by the vibrational modes of its key functional groups: the nitrile (C≡N) triple bonds, the methyl (C-H) single bonds, and the pyrazine ring (C=N and C=C) bonds.[5]

  • Nitrile (C≡N) Stretching: The most characteristic feature in the IR spectrum of a nitrile-containing compound is the C≡N stretching vibration. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[6] For aromatic nitriles, the C≡N stretching frequency is generally observed between 2240 and 2220 cm⁻¹.[6] The conjugation with the pyrazine ring is expected to weaken the C≡N bond slightly, lowering its vibrational frequency compared to saturated nitriles.[6][7]

  • Methyl (C-H) Stretching and Bending: The methyl groups will give rise to characteristic C-H stretching vibrations in the region of 3000-2850 cm⁻¹. Asymmetric and symmetric stretching modes are expected. Additionally, C-H bending vibrations (scissoring, rocking, and wagging) will appear in the fingerprint region, typically between 1470 and 1365 cm⁻¹.

  • Pyrazine Ring Vibrations: The pyrazine ring, being an aromatic heterocycle, will exhibit a series of complex vibrational modes. These include C=C and C=N stretching vibrations, which are expected in the 1600-1400 cm⁻¹ region.[5] Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and can be found at lower frequencies.[8] The substitution pattern on the pyrazine ring will influence the exact positions and intensities of these bands.

  • Fingerprint Region: The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. It contains a high density of complex vibrational modes, including bending, rocking, and wagging vibrations, which are unique to the overall molecular structure. While individual peak assignments in this region can be challenging, the overall pattern is highly characteristic of the compound.

Experimental Protocol

This section details the methodology for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of solid 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[3][9] KBr is transparent to infrared radiation over a wide spectral range and acts as a suitable matrix for the sample.

Materials:

  • 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (1-2 mg)

  • Dry, spectroscopic grade Potassium Bromide (KBr) powder (100-200 mg)

  • Agate mortar and pestle

  • Pellet die

  • Hydraulic press

Procedure:

  • Grinding: Gently grind 100-200 mg of dry KBr powder in an agate mortar for about a minute to ensure a fine, uniform particle size.

  • Mixing: Add 1-2 mg of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile to the KBr in the mortar. The optimal sample concentration is typically 0.2% to 1% by weight.[10]

  • Homogenization: Thoroughly mix and grind the sample and KBr together for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[10]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

  • Analysis: Mount the pellet in the sample holder of the FTIR spectrometer.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[9][11] It is particularly useful for analyzing small quantities of solid samples directly.

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application: Place a small amount of the powdered 5,6-Dimethyl-2,3-pyrazinedicarbonitrile directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the FTIR spectrum.

Instrument Parameters and Data Acquisition

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Apodization: Happ-Genzel

Data Acquisition Workflow:

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis and Interpretation

The resulting IR spectrum should be analyzed to identify the key absorption bands and assign them to the corresponding vibrational modes.

Expected Vibrational Frequencies for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile:

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050 - 2950MediumC-H stretching (methyl groups)
~2230Strong, SharpC≡N stretching (nitrile groups)[6]
~1600 - 1400Medium to StrongC=C and C=N stretching (pyrazine ring)[5]
~1460MediumC-H bending (asymmetric, methyl)
~1375MediumC-H bending (symmetric, methyl)
Below 1400VariableFingerprint Region (ring bending, C-C stretching, etc.)

Interpretation Steps:

  • Identify the Nitrile Peak: The most prominent and easily identifiable peak should be the strong, sharp absorption around 2230 cm⁻¹. Its presence is a clear confirmation of the nitrile functional groups. The exact position can be influenced by the local electronic environment.[12][13]

  • Analyze the C-H Stretching Region: Look for medium intensity peaks in the 3050-2950 cm⁻¹ region, characteristic of the methyl C-H stretches.

  • Examine the Double Bond Region: The region between 1600 cm⁻¹ and 1400 cm⁻¹ will contain several absorptions corresponding to the pyrazine ring's C=C and C=N stretching vibrations. The complexity of these bands is expected for an aromatic system.

  • Inspect the Fingerprint Region: While detailed assignment is complex, the pattern of peaks below 1400 cm⁻¹ serves as a unique fingerprint for the molecule and can be used for comparison with reference spectra or for quality control purposes.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_atr ATR cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Sample prep_choice Choose Method start->prep_choice grind_kbr Grind KBr prep_choice->grind_kbr Transmission clean_crystal Clean ATR Crystal prep_choice->clean_crystal Reflectance mix_sample Mix Sample with KBr grind_kbr->mix_sample press_pellet Press Pellet mix_sample->press_pellet background Record Background Spectrum press_pellet->background apply_sample Apply Sample to Crystal clean_crystal->apply_sample apply_sample->background sample_spec Record Sample Spectrum background->sample_spec process Process Data (Ratioing) sample_spec->process spectrum Final IR Spectrum process->spectrum assign Assign Vibrational Modes spectrum->assign interpret Structural Interpretation assign->interpret

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the prevalent and practical route: the condensation of diaminomaleonitrile (DAMN) with biacetyl (2,3-butanedione).

I. Reaction Overview and Mechanism

The synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a robust reaction that proceeds via a condensation-oxidation pathway. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

The reaction is a classic example of pyrazine formation from a 1,2-diamine and a 1,2-dicarbonyl compound. The initial step involves the nucleophilic attack of the amino groups of diaminomaleonitrile on the carbonyl carbons of biacetyl. This is followed by cyclization and dehydration to form a dihydropyrazine intermediate. The final and often rate-determining step is the oxidation of this intermediate to the aromatic 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

reaction_mechanism DAMN Diaminomaleonitrile Intermediate Dihydropyrazine Intermediate DAMN->Intermediate Condensation & Cyclization (-2H₂O) Biacetyl Biacetyl Biacetyl->Intermediate Product 5,6-Dimethyl-2,3-pyrazinedicarbonitrile Intermediate->Product Oxidation Oxidant Oxidant (e.g., Air, I₂) Oxidant->Product

Caption: Reaction mechanism for the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in a question-and-answer format.

Low or No Product Yield

Question: I have followed the general procedure, but I am getting a very low yield, or in the worst case, no product at all. What are the likely causes and how can I rectify this?

Answer: This is a common and frustrating issue that can usually be traced back to a few key areas. Let's break down the potential culprits:

  • Inadequate Reaction Temperature: The condensation and subsequent oxidation require sufficient thermal energy. While the reaction can proceed at lower temperatures, it is often slow. A temperature around 155°C is a good starting point.[1] If the temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to the degradation of both reactants and products.

    • Recommendation: Carefully monitor and control the reaction temperature. If using a solvent, ensure it is refluxing at the desired temperature. A temperature optimization experiment (e.g., in 10°C increments) can be highly beneficial.

  • Ineffective Oxidation of the Dihydropyrazine Intermediate: The final aromatization step is crucial. In many setups, atmospheric oxygen is sufficient for the oxidation, especially with prolonged reaction times at elevated temperatures. However, if the reaction is run under an inert atmosphere or for a shorter duration, an oxidizing agent may be necessary.

    • Recommendation: If you suspect incomplete oxidation, consider bubbling air through the reaction mixture (with appropriate safety precautions) or introducing a mild oxidizing agent like iodine (I₂) or manganese dioxide (MnO₂).

  • Suboptimal pH: The initial condensation step is sensitive to pH. While the reaction can proceed without a catalyst, the rate and yield can often be improved by adjusting the pH.

    • Recommendation: If the reaction is sluggish, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl oxygen of biacetyl, making it more electrophilic. Alternatively, a weak base can facilitate the deprotonation of the amine, increasing its nucleophilicity. An empirical approach to screen for the optimal catalyst is often the most effective.

  • Purity of Starting Materials: Diaminomaleonitrile can degrade over time, and biacetyl can undergo self-condensation. Impurities in either starting material can lead to a host of side reactions.

    • Recommendation: Use high-purity starting materials. It is advisable to use freshly opened or properly stored reagents. The purity of DAMN and biacetyl can be checked by melting point and NMR, respectively.

Product Impurity

Question: I have managed to synthesize the product, but it is impure. What are the likely side products, and how can I improve the purity?

Answer: Impurities often arise from side reactions or incomplete reactions. Here are the common culprits and purification strategies:

  • Presence of the Dihydropyrazine Intermediate: If the oxidation step is incomplete, the dihydropyrazine intermediate will remain in your crude product. This intermediate is less stable and can complicate purification.

    • Recommendation: As mentioned previously, ensure complete oxidation by extending the reaction time, increasing the temperature, or adding an oxidizing agent.

  • Side Reactions of Diaminomaleonitrile: DAMN is a versatile reagent and can undergo self-condensation or react with impurities to form various heterocyclic compounds.

    • Recommendation: Maintaining a 1:1 stoichiometry of DAMN to biacetyl is important. Adding the biacetyl dropwise to a solution of DAMN can minimize its self-condensation.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid products.

      • Recommended Solvents: Ethanol is a commonly used solvent for recrystallization.[2] Other potential solvent systems to explore include isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

      • Stationary Phase: Silica gel is a standard choice. If your compound shows strong adhesion to silica (due to the nitrogen atoms), neutral alumina can be a good alternative.

      • Eluent System: A good starting point for the eluent is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar impurities, adding a small amount of methanol to the eluent may be necessary.

troubleshooting_flow Start Synthesis Issue LowYield Low/No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Temp Check Temperature (Target ~155°C) LowYield->Temp Oxidation Ensure Complete Oxidation (Air/Oxidizing Agent) LowYield->Oxidation pH Optimize pH (Acid/Base Catalyst) LowYield->pH Reagents Verify Reagent Purity LowYield->Reagents IncompleteReaction Check for Dihydropyrazine Intermediate ImpureProduct->IncompleteReaction SideReactions Investigate Side Reactions (Stoichiometry Control) ImpureProduct->SideReactions Purification Refine Purification ImpureProduct->Purification Recrystallization Recrystallization (Ethanol, IPA, ACN) Purification->Recrystallization Chromatography Column Chromatography (Silica/Alumina, Hex/EtOAc) Purification->Chromatography

Caption: Troubleshooting decision tree for the synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can influence the reaction rate and work-up procedure. High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to achieve the necessary reaction temperature. However, a solvent-free (neat) reaction is often effective and simplifies the work-up. If a solvent is preferred, ethanol or isopropanol can also be used, although they may require longer reaction times due to their lower boiling points.

Q2: Is a catalyst necessary for this synthesis?

A2: While the reaction can proceed without a catalyst, the yield and reaction time can often be improved with one. Both acid and base catalysis can be effective. A heterogeneous catalyst, such as a copper-bearing salen Schiff base complex, has also been reported to be effective.[2] The choice of catalyst will depend on the specific reaction conditions and desired outcome. A small-scale screening of different catalysts is recommended for optimization.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 3:1 hexane:ethyl acetate) to separate the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of the product spot (which should be UV active) indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify any side products.

Q4: What are the expected analytical data for the pure product?

A4: For the pure 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (C₈H₆N₄, MW: 158.16 g/mol )[3], you should expect the following:

  • Appearance: A white to off-white solid.

  • Melting Point: Approximately 168-170°C.[4]

  • ¹H NMR: A single peak in the aromatic region corresponding to the two equivalent methyl groups. The exact chemical shift will depend on the solvent used.

  • ¹³C NMR: Signals corresponding to the methyl carbons, the cyano carbons, and the quaternary carbons of the pyrazine ring.

  • FTIR: A characteristic sharp peak for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.

IV. Experimental Protocols

Optimized Synthesis Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagents.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diaminomaleonitrile (1.0 eq).

  • Reagent Addition: Add biacetyl (1.0 eq) to the flask. If using a solvent, add it at this stage (e.g., ethanol, ~5-10 mL per gram of DAMN).

  • Heating: Heat the reaction mixture to reflux (or to ~155°C for a neat reaction) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified directly by recrystallization or column chromatography.

Purification Protocol: Recrystallization from Ethanol
  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

V. Data Presentation

ParameterRecommended ConditionRationale
Reactants Diaminomaleonitrile, BiacetylCommon and commercially available starting materials for this synthesis.
Stoichiometry 1:1Ensures complete consumption of both reactants and minimizes side reactions.
Temperature ~155°CProvides sufficient energy for the condensation and oxidation steps without significant product degradation.[1]
Catalyst (Optional) Weak acid (e.g., Acetic Acid) or Heterogeneous CatalystCan improve reaction rate and yield.
Solvent Neat or high-boiling point solvent (e.g., Ethanol)A neat reaction simplifies work-up. Ethanol is a good choice for both reaction and recrystallization.
Purification Recrystallization (Ethanol) or Column ChromatographyEffective methods for obtaining a high-purity final product.[2]

VI. References

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220.

  • PubChem. (n.d.). 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine-2,3-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic procedures and improve your yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazine-2,3-dicarbonitrile, primarily focusing on the common route involving the condensation of diaminomaleonitrile (DAMN) with glyoxal.

Question 1: Why is my yield of pyrazine-2,3-dicarbonitrile consistently low?

Answer:

Low yields in this synthesis can be attributed to several critical factors, ranging from reactant quality to reaction conditions and work-up procedures. Here’s a breakdown of the most common causes and their solutions:

  • Purity of Reactants:

    • Diaminomaleonitrile (DAMN): DAMN is susceptible to degradation. Over time, it can discolor (turning yellow or brown), indicating the presence of impurities that can interfere with the reaction. Using old or impure DAMN is a primary cause of low yields.

      • Solution: Always use freshly recrystallized or high-purity DAMN for the best results. The purity can be checked by melting point determination and NMR spectroscopy.

    • Glyoxal: Glyoxal is typically supplied as an aqueous solution (e.g., 40%). However, these solutions can contain polymeric forms and other impurities. The use of a glyoxal-sodium bisulfite adduct can significantly improve yields by minimizing the formation of undesirable resinous side products[1].

      • Solution: Consider preparing fresh glyoxal solution or using a glyoxal-sodium bisulfite adduct, which often leads to cleaner reactions and higher yields[1].

  • Reaction Conditions:

    • Solvent: While various solvents can be used, the choice of solvent can impact the reaction rate and the solubility of intermediates and byproducts. Methanol or ethanol are commonly used. In some greener chemistry approaches, water has been explored, though with mixed success for this specific condensation[2][3].

      • Solution: Ensure your solvent is anhydrous if the procedure calls for it. Degassing the solvent can also be beneficial to prevent oxidation of sensitive reagents.

    • Temperature: Like most chemical reactions, the temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of tarry byproducts.

      • Solution: Maintain the recommended reaction temperature consistently. If the reaction is exothermic, ensure efficient stirring and consider adding reagents dropwise to control the temperature.

    • pH Control: The condensation reaction is sensitive to pH. Strongly acidic or basic conditions can lead to the decomposition of reactants or the formation of unwanted side products.

      • Solution: Maintain a neutral or slightly acidic pH unless the protocol specifies otherwise. Buffering the reaction mixture can sometimes be advantageous.

  • Side Reactions:

    • The primary competing reaction is the self-polymerization of glyoxal, especially under non-ideal conditions, leading to the formation of resinous materials that can complicate purification and reduce the yield[1].

    • Incomplete condensation or the formation of mono-imines can also occur[2].

      • Solution: Careful control of stoichiometry, temperature, and rate of addition of reactants can minimize these side reactions.

  • Work-up and Purification:

    • Product loss during extraction and purification is a common issue. Pyrazine-2,3-dicarbonitrile has moderate polarity, and choosing the right solvent system for extraction and chromatography is crucial.

    • Solution: During aqueous work-up, ensure the organic layer is thoroughly washed to remove water-soluble impurities. For purification, flash column chromatography on silica gel with an ethyl acetate/hexane eluent is often effective[4]. Careful optimization of the eluent system based on TLC analysis is recommended to ensure good separation from byproducts.

Question 2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of a dark, insoluble tar is a frequent problem in reactions involving glyoxal and is most likely due to its polymerization or other side reactions.

  • Causality: Glyoxal, especially in aqueous solutions and at elevated temperatures, has a strong tendency to undergo self-condensation and polymerization, forming complex, high-molecular-weight structures that are often dark and resinous[1]. This is exacerbated by the presence of impurities or localized "hot spots" in the reaction mixture due to inefficient stirring.

  • Preventative Measures:

    • Use Glyoxal-Sodium Bisulfite Adduct: As mentioned previously, this is one of the most effective ways to prevent glyoxal polymerization. The adduct releases glyoxal slowly and in a controlled manner under the reaction conditions, keeping its free concentration low and minimizing self-condensation[1].

    • Control Temperature and Reagent Addition: Avoid high reaction temperatures. If the reaction is exothermic, use an ice bath to maintain the desired temperature. Add the glyoxal solution slowly and dropwise to the solution of diaminomaleonitrile with vigorous stirring. This ensures that the glyoxal reacts with the DAMN as soon as it is introduced, rather than having a chance to polymerize.

    • Ensure Efficient Stirring: Uniform mixing is critical to prevent localized high concentrations of reactants and to maintain a consistent temperature throughout the reaction vessel.

Question 3: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer:

Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.

  • Likely Impurities:

    • Unreacted Diaminomaleonitrile (DAMN): If the reaction does not go to completion.

    • Glyoxal Polymers: The tarry substances discussed in the previous question.

    • Intermediates: Such as the dihydropyrazine precursor before its final oxidation to the aromatic pyrazine.

    • Side Products: Products from the condensation of DAMN with impurities in the glyoxal.

  • Effective Purification Strategies:

    • Initial Work-up: After the reaction, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a mild base such as a 2N NH₄OH solution, followed by brine[4]. This helps to remove acidic impurities and some of the more polar byproducts.

    • Filtration: If a significant amount of insoluble tar has formed, it's often best to filter the crude reaction mixture before proceeding with extraction and chromatography.

    • Column Chromatography: This is the most common and effective method for obtaining high-purity pyrazine-2,3-dicarbonitrile.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis beforehand.

    • Recrystallization: If the product obtained after chromatography is still not pure enough, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of pyrazine-2,3-dicarbonitrile from DAMN and glyoxal?

A1: The reaction proceeds through a classical condensation mechanism. It involves the nucleophilic attack of the amino groups of diaminomaleonitrile on the carbonyl carbons of glyoxal. This is followed by a cyclization and subsequent dehydration/oxidation to form the aromatic pyrazine ring. The overall process can be summarized in the following steps:

  • Initial Condensation: One amino group from DAMN attacks a carbonyl group of glyoxal to form a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base).

  • Second Condensation and Cyclization: The second amino group of the DAMN derivative then attacks the remaining carbonyl group of the glyoxal moiety, leading to a second imine formation and cyclization to a dihydropyrazine intermediate.

  • Aromatization: The dihydropyrazine intermediate is then oxidized to the stable aromatic pyrazine-2,3-dicarbonitrile. This oxidation can occur in the presence of air or a mild oxidizing agent.

Q2: Are there alternative synthetic routes to pyrazine-2,3-dicarbonitrile?

A2: Yes, while the condensation of DAMN and a 1,2-dicarbonyl compound is a very common method for substituted pyrazines[5][6], other strategies exist for synthesizing pyrazine derivatives, which could potentially be adapted. These include:

  • Palladium-catalyzed cyanation: Starting from a dihalopyrazine, such as 2,3-dichloropyrazine, the nitrile groups can be introduced using a palladium catalyst and a cyanide source[7][8].

  • From Pyrazine-2,3-dicarboxylic acid: The corresponding dicarboxylic acid can be converted to the diamide, which is then dehydrated to the dinitrile.

Q3: What are the safety considerations when working with diaminomaleonitrile and glyoxal?

A3: Standard laboratory safety precautions should always be followed.

  • Diaminomaleonitrile (DAMN): Can be toxic if ingested or absorbed through the skin. It is a nitrile-containing compound, so care should be taken to avoid inhalation of dust.

  • Glyoxal: Is an irritant to the skin, eyes, and respiratory tract.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of pyrazine-2,3-dicarbonitrile based on the condensation of diaminomaleonitrile with glyoxal.

Objective: To synthesize pyrazine-2,3-dicarbonitrile with a high yield and purity.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (40% solution in water)

  • Methanol

  • Ethyl acetate

  • Hexane

  • 2N Ammonium hydroxide (NH₄OH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in methanol.

    • Rationale: Methanol is a suitable solvent that dissolves the DAMN and is compatible with the aqueous glyoxal solution.

  • Reaction:

    • With vigorous stirring, slowly add the 40% aqueous glyoxal solution (1.0 - 1.1 eq) dropwise to the DAMN solution at room temperature.

    • Rationale: Slow, dropwise addition is crucial to control the reaction temperature (as it can be exothermic) and to minimize the self-polymerization of glyoxal[1]. Vigorous stirring ensures homogeneity.

  • Reflux:

    • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for the time specified in your chosen literature procedure (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with ethyl acetate (e.g., 30 ml) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 2N NH₄OH solution (e.g., 25 ml) and then with brine (e.g., 20 ml)[4].

    • Rationale: The aqueous washes remove unreacted glyoxal, salts, and other water-soluble impurities. The mild base wash helps to neutralize any acidic byproducts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Rationale: Removing all traces of water is important before the final purification step.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity). Collect the fractions containing the desired product as determined by TLC.

    • Rationale: Chromatography separates the target compound from less polar and more polar impurities, yielding the pure pyrazine-2,3-dicarbonitrile.

Data Summary Table
ParameterRecommended Value/ConditionRationale
DAMN Purity High purity, freshly recrystallizedImpurities inhibit the reaction.
Glyoxal Source 40% aqueous solution or bisulfite adductBisulfite adduct minimizes polymerization[1].
Stoichiometry ~1:1 (DAMN:Glyoxal)Ensures complete reaction of the limiting reagent.
Solvent Methanol or EthanolGood solubility for reactants.
Temperature Room temp. addition, then refluxControls exothermicity and drives reaction to completion.
Purification Flash Chromatography (Silica)Effective for separating product from byproducts[4].
Eluent System Ethyl Acetate / Hexane gradientGood separation based on polarity.

Visualizations

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_damn Dissolve DAMN in Methanol add_glyoxal Slowly Add Aqueous Glyoxal prep_damn->add_glyoxal reflux Reflux for 2-4h (Monitor by TLC) add_glyoxal->reflux cool Cool to RT reflux->cool rotovap Concentrate (Remove Methanol) cool->rotovap extract Dilute with EtOAc & Wash (NH4OH, Brine) rotovap->extract dry Dry (Na2SO4) & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure Pyrazine-2,3-dicarbonitrile chromatography->product

Caption: Experimental workflow for pyrazine-2,3-dicarbonitrile synthesis.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of Product check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup impure_damn DAMN discolored? check_reactants->impure_damn DAMN impure_glyoxal Tarry byproducts? check_reactants->impure_glyoxal Glyoxal temp_control Temperature controlled? check_conditions->temp_control loss_extraction Loss during extraction? check_workup->loss_extraction impure_damn->impure_glyoxal No recrystallize_damn Recrystallize DAMN impure_damn->recrystallize_damn Yes use_bisulfite Use Glyoxal-Bisulfite Adduct[1] impure_glyoxal->use_bisulfite Yes addition_rate Slow glyoxal addition? temp_control->addition_rate Yes improve_temp Improve Heat/Cool Control temp_control->improve_temp No improve_addition Ensure Dropwise Addition with Vigorous Stirring addition_rate->improve_addition No loss_chrom Poor separation in column? loss_extraction->loss_chrom No optimize_extraction Ensure Correct pH & Sufficient Solvent Volume loss_extraction->optimize_extraction Yes optimize_tlc Optimize Eluent System via TLC Analysis loss_chrom->optimize_tlc Yes

Sources

Technical Support Center: Minimizing By-product Formation in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into minimizing by-product formation and optimizing your synthetic routes. We will delve into the causality behind common experimental challenges and offer field-proven troubleshooting strategies to enhance the yield and purity of your target pyrazine derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during pyrazine synthesis.

Q1: My pyrazine synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in pyrazine synthesis can be attributed to several factors. Classical synthesis methods are often associated with harsh reaction conditions and consequently, lower yields.[1] Key areas to scrutinize include:

  • Reaction Temperature: This is a critical parameter. For instance, in gas-phase dehydrogenation of piperazines, temperatures below 300°C may lead to incomplete conversion, leaving piperazine as a significant by-product. Conversely, exceeding 450°C can lead to the degradation of the pyrazine ring itself.[1][2]

  • Choice of Catalyst and Base: The selection and concentration of the catalyst and base are crucial. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1][3]

  • Purity of Starting Materials: Impurities in your reactants can initiate unwanted side reactions. For example, the presence of aldol condensation products in denatured ethanol can significantly reduce your yield.[1]

  • Work-up and Purification: Significant product loss can occur during extraction and purification. It is often necessary to perform multiple extractions to ensure complete recovery of the desired pyrazine derivative from the reaction mixture.[1]

Q2: I am observing significant formation of imidazole derivatives as by-products. How can I prevent this and purify my desired pyrazine?

A2: Imidazole by-products are a common issue, particularly in syntheses involving sugars and ammonia, such as the Maillard reaction.[4][5] To mitigate this:

  • Prevention: The formation of imidazoles is often favored under specific reaction conditions. Careful control of temperature and pH can help to disfavor the reaction pathways leading to imidazole formation.

  • Purification:

    • Liquid-Liquid Extraction: Using a non-polar solvent like hexane for extraction can be effective, as it tends to selectively extract pyrazines over the more polar imidazole derivatives.[4][5]

    • Column Chromatography: If other extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are used, which may co-extract imidazoles, purification via column chromatography on silica gel is recommended. A gradient of hexane and ethyl acetate is often effective in separating pyrazines from imidazole impurities.[4][5]

    • Distillation: Simple distillation of the aqueous reaction mixture can also be employed to isolate the more volatile pyrazines, leaving the less volatile imidazoles behind in the distillation residue.[4][5]

Q3: My reaction mixture has turned dark brown or black, suggesting polymerization. What causes this and how can I avoid it?

A3: The formation of a dark, tarry substance is a strong indication of polymerization or degradation. This is often caused by:

  • Excessive Heat: Overheating the reaction is a primary cause of decomposition and polymerization.[1] It is crucial to carefully control the reaction temperature and avoid localized overheating.

  • Air Oxidation: Many of the intermediates in pyrazine synthesis are sensitive to air oxidation, which can trigger polymerization and the formation of colored by-products.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this issue.

  • Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, aldol condensation reactions can occur, leading to the formation of highly colored, polymeric by-products.[1] Ensure the purity of your reagents and choose a solvent that will not participate in side reactions.

Q4: What is the Strecker aldehyde by-product, and how can I minimize its formation?

A4: The Strecker degradation is a reaction between an α-amino acid and an α-dicarbonyl compound, which results in the formation of an aldehyde (the Strecker aldehyde) with one less carbon than the original amino acid.[6][7] This is a common side reaction in the Maillard reaction. To minimize its formation:

  • Control of Reactants: The choice of amino acid and dicarbonyl compound can influence the rate of the Strecker degradation.

  • pH Control: The pH of the reaction medium can affect the rate of Strecker aldehyde formation.[6]

  • Temperature Management: As with other side reactions, careful control of the reaction temperature can help to minimize the formation of Strecker aldehydes.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems in pyrazine synthesis.

Issue 1: Low or No Yield of Desired Pyrazine
Symptom Possible Cause Suggested Solution
No desired product detected by TLC/GC-MSIncorrect reaction conditionsVerify the reaction temperature, time, and pressure against a reliable protocol. Ensure all reagents were added in the correct order and stoichiometry.
Inactive catalystEnsure the catalyst is fresh and has not been deactivated. For some reactions, catalyst activation may be necessary.
Low yield of pyrazineSuboptimal reaction temperatureOptimize the temperature in small increments. Remember that excessive heat can lead to degradation.[1][2]
Incorrect choice of base or solventScreen different bases and solvents. The polarity and basicity of the reaction medium can significantly impact the reaction pathway and yield.[1][3]
Poor quality of starting materialsPurify all starting materials before use. Impurities can act as inhibitors or lead to side reactions.[1]
Inefficient work-upPerform multiple extractions with a suitable solvent to ensure complete product recovery. Consider back-extraction to remove acidic or basic impurities.[1]
Issue 2: Presence of Significant Impurities
Symptom Possible Cause Suggested Solution
Co-eluting impurities on TLC/GC-MSFormation of regioisomers or structurally similar by-productsModify the synthetic strategy to a more regioselective method. Adjust the polarity of the eluent system for column chromatography to improve separation.
Presence of imidazole by-productsReaction of ammonia with sugar-derived precursors in the Maillard reactionUse hexane for liquid-liquid extraction to selectively extract the pyrazine.[5] If other solvents are used, purify by column chromatography on silica gel with a hexane/ethyl acetate gradient.[4][5] Distillation can also be an effective separation technique.[4][5]
Unidentified by-products and dark reaction mixturePolymerization or degradation reactionsLower the reaction temperature.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive.[1]
Presence of unreacted starting materialsIncomplete reactionIncrease the reaction time or temperature (cautiously). Ensure the catalyst is active and present in the correct loading.

Visualizing By-product Formation

The following diagrams illustrate the formation pathways of common by-products in pyrazine synthesis.

Byproduct_Formation Common By-product Formation Pathways in Pyrazine Synthesis cluster_maillard Maillard Reaction cluster_dehydrogenation Dehydrogenation of Piperazine AminoAcid α-Amino Acid AminoKetone α-Amino Ketone AminoAcid->AminoKetone Strecker Degradation ReducingSugar Reducing Sugar Dicarbonyl α-Dicarbonyl Compound ReducingSugar->Dicarbonyl StreckerAldehyde Strecker Aldehyde (By-product) Dicarbonyl->StreckerAldehyde with Amino Acid Imidazole Imidazole (By-product) Dicarbonyl->Imidazole with Ammonia & Aldehyde Pyrazine Desired Pyrazine AminoKetone->Pyrazine Self-condensation & Oxidation Ammonia Ammonia Ammonia->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole Piperazine Piperazine Pyrazine_Dehydro Desired Pyrazine Piperazine->Pyrazine_Dehydro Complete Dehydrogenation IncompleteDehydro Incomplete Dehydrogenation (Piperazine remains) Piperazine->IncompleteDehydro Insufficient Temperature/Time RingOpening Ring Opening (By-product) Piperazine->RingOpening Excessive Temperature

Caption: By-product formation pathways in pyrazine synthesis.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in pyrazine synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Pyrazine Synthesis cluster_low_yield Troubleshooting Low Yield cluster_high_impurity Troubleshooting High Impurity Start Start: Pyrazine Synthesis CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield CheckYield->LowYield No HighImpurity High Impurity CheckYield->HighImpurity Purity Issue Success Successful Synthesis CheckYield->Success Yes CheckTemp Optimize Temperature LowYield->CheckTemp IdentifyImpurity Identify Impurity (GC-MS, NMR) HighImpurity->IdentifyImpurity CheckReagents Check Reagent Purity & Stoichiometry CheckTemp->CheckReagents CheckCatalyst Verify Catalyst Activity CheckReagents->CheckCatalyst CheckWorkup Optimize Work-up CheckCatalyst->CheckWorkup OptimizePurification Optimize Purification (Chromatography, Distillation) IdentifyImpurity->OptimizePurification ModifyConditions Modify Reaction Conditions (Temp, pH, Atmosphere) OptimizePurification->ModifyConditions

Caption: A logical workflow for troubleshooting pyrazine synthesis.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for common pyrazine synthesis methods. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones, to form dihydropyrazines, followed by oxidation to pyrazines.[8]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a slight excess of an alkyl nitrite (e.g., isoamyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Isolate the α-oximino ketone by precipitation or extraction.

Step 2: Reduction to the α-Amino Ketone and Dimerization

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).

  • The reduction to the α-amino ketone is followed by spontaneous dimerization to the dihydropyrazine. This may require gentle heating.

Step 3: Oxidation to the Pyrazine

  • To the solution containing the dihydropyrazine, add an oxidizing agent such as copper(II) sulfate or mercury(I) oxide.[8] In some cases, bubbling air through the reaction mixture can be sufficient for oxidation.

  • Heat the reaction mixture if necessary to drive the oxidation to completion.

  • After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Staedel-Rugheimer Pyrazine Synthesis of 2,5-Diphenylpyrazine

This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[9]

Step 1: Synthesis of α-Aminoacetophenone

  • In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol.

  • Add a concentrated aqueous solution of ammonia in excess.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

Step 2: Condensation and Oxidation

  • The α-aminoacetophenone formed in situ will spontaneously condense to form the dihydropyrazine intermediate. This process may be accelerated by gentle heating.

  • The dihydropyrazine is then oxidized to 2,5-diphenylpyrazine. This can often be achieved by exposure to air during the reaction or work-up.

  • The 2,5-diphenylpyrazine often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 3: Purification of Pyrazines from Polar Impurities by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude pyrazine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.[4][5]

  • Collect Fractions: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure pyrazine and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of pyrazine synthesis.

Table 1: Effect of Temperature on Pyrazine Yield

Temperature (°C)ReactantsYield (%)Reference
100Acetol + NH₄OH~10[10]
110Acetol + NH₄OH~20[10]
120Acetol + NH₄OH~35[10]
130Acetol + NH₄OH~45[10]
140Acetol + NH₄OH~55[10]

Table 2: Effect of Solvent on Pyrazinamide Synthesis Yield

Solventlog PYield (%)By-productsReference
tert-Amyl alcohol1.3>80Minimal[11]
Ethanol-0.3LowerPyrazine esters[11]
Isopropanol0.05LowerPyrazine esters[11]
Acetonitrile-0.34Lower-[11]
Dichloromethane1.25Lower-[11]

Table 3: Effect of Substrate Molar Ratio on Pyrazinamide Synthesis Yield

Pyrazine-2-carboxylate : BenzylamineYield (%)Reference
1 : 1~60[11]
1 : 2~75[11]
1 : 381.7[11]
1 : 4<80[11]

References

  • Britton EC, et al. Purification of pyrazine. US Patent 3,033,864. 1962 May 8.
  • Ashraf-Khorassani M, Coleman WM III, Dube MF, Taylor LT. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. J Chromatogr Sci. 2019;57(9):784-793. Available from: [Link]

  • Ashraf-Khorassani M, Coleman WM III, Dube MF, Taylor LT. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. 2019 Oct 17. Available from: [Link]

  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. Available from: [Link]

  • Gutknecht Pyrazine Synthesis. Organic Chemistry Portal. Available from: [Link]

  • General introduction and synthetic background. NBU-IR. Available from: [Link]

  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. Available from: [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available from: [Link]

  • Li, Y., et al. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Adv. 2022;12:345-353. Available from: [Link]

  • Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. PubMed Central. 2022 May 10. Available from: [Link]

  • What are the mechanism of reaction in preparing pyrazine? ResearchGate. Available from: [Link]

  • Milstein, D., et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catal. 2018;8(11):10437-10443. Available from: [Link]

  • The Strecker Degradation Reaction. FutureLearn. Available from: [Link]

  • The Pyrazines. Wiley Online Library. Available from: [Link]

  • Lee, K. W., et al. Catalytic dehydrogenation of piperazine to pyrazine. US Patent 4,966,970. 1990 Oct 30.

Sources

Technical Support Center: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5,6-dimethyl-2,3-pyrazinedicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important chemical synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you achieve optimal yields and purity in your experiments.

I. Introduction to the Synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a valuable heterocyclic building block in organic synthesis, with a pyrazine ring structure featuring two methyl groups at positions 5 and 6, and two cyano groups at positions 2 and 3.[1] This arrangement of functional groups makes it a versatile intermediate for creating a variety of complex molecules.[1] The primary and most common method for its synthesis is the condensation reaction between diacetyl and 2,3-diaminomaleonitrile. This reaction is typically performed at elevated temperatures, often around 155°C, and may require the use of a heterogeneous catalyst to proceed efficiently.[1]

While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide will address common issues encountered during the synthesis and provide systematic approaches to troubleshoot and optimize your reaction conditions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that researchers face during the synthesis of 5,6-dimethyl-2,3-pyrazinedicarbonitrile.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Temperature: While a common temperature is around 155°C, this may not be optimal for your specific setup.[1] A lower temperature might lead to an incomplete reaction, while an excessively high temperature could cause decomposition of reactants or products. A systematic temperature screen is advisable.

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is crucial for ensuring the reactants come into contact with the catalyst surface. Ensure your stirring is vigorous enough to maintain a well-dispersed suspension.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the "Common Side Reactions and Impurities" section for more details on how to identify and mitigate these.

  • Purity of Starting Materials: Impurities in your diacetyl or diaminomaleonitrile can interfere with the reaction. Ensure you are using high-purity starting materials.

Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of dark, insoluble materials often indicates polymerization or decomposition of the starting materials or product, which can be caused by:

  • Excessive Heat: High temperatures can promote unwanted side reactions and decomposition. Carefully control the reaction temperature and consider running the reaction at a slightly lower temperature for a longer duration.

  • Presence of Oxygen: Air can sometimes promote oxidative side reactions that lead to colored impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

Q3: What type of catalyst should I use for this reaction?

A3: The literature frequently mentions the use of a "heterogeneous catalyst" for this synthesis.[1] While specific examples for this exact reaction are not always detailed in readily available literature, related pyrazine syntheses have employed a variety of catalysts. For the condensation of diketones with diamines, copper-based catalysts, such as copper-chromite, have been used.[2] In a specific synthesis of the title compound, a heterogeneous catalyst based on copper-bearing salen Schiff base ligands anchored into SBA-15 has been reported.[3] The choice of catalyst can significantly impact reaction rate and selectivity. It is recommended to screen a few different types of mild acid or metal-based heterogeneous catalysts to find the most effective one for your system.

Q4: How can I effectively purify the final product?

A4: The two primary methods for purifying 5,6-dimethyl-2,3-pyrazinedicarbonitrile are recrystallization and column chromatography.

  • Recrystallization: This is a common technique for purifying solid organic compounds. For 5,6-dimethyl-2,3-pyrazinedicarbonitrile, colorless blocks have been grown from a solution in ethanol .[3] Other common recrystallization solvents for pyrazine derivatives that you could screen include methanol and mixtures of solvents like ethanol/water or methanol/ethyl acetate.[4][5]

  • Column Chromatography: Silica gel column chromatography is another effective purification method. For pyrazines, a common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting point could be a 90:10 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.

III. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Guide 1: Low Product Yield

This guide will walk you through a systematic process to diagnose and address low yields in your synthesis.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC, HPLC, NMR of crude) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_time_temp a. Increase Reaction Time b. Cautiously Increase Temperature incomplete->optimize_time_temp Yes check_starting_materials 2. Assess Starting Material Purity (NMR, Melting Point) incomplete->check_starting_materials No re_evaluate Re-evaluate and Optimize optimize_time_temp->re_evaluate impure_sm Impure Starting Materials check_starting_materials->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes check_side_reactions 3. Analyze for Side Products (NMR, LC-MS of crude) impure_sm->check_side_reactions No purify_sm->re_evaluate side_products Significant Side Products check_side_reactions->side_products optimize_conditions a. Lower Temperature b. Change Solvent c. Screen Catalysts side_products->optimize_conditions Yes side_products->re_evaluate No optimize_conditions->re_evaluate

Caption: A stepwise workflow for troubleshooting low product yield.

Detailed Steps:

  • Verify Reaction Completion: Before making any changes, confirm that the reaction has indeed stalled or is incomplete. Take a small aliquot from the reaction mixture and analyze it by TLC or HPLC. Compare the spot or peak of the starting material to that of the product. If a significant amount of starting material remains, the reaction is likely incomplete.

  • Assess Starting Material Purity: The purity of diacetyl and diaminomaleonitrile is critical. Impurities can inhibit the catalyst or participate in side reactions. Verify the purity of your starting materials using techniques like NMR or by checking their melting points against literature values.

  • Analyze for Side Products: If the starting materials are pure and the reaction has gone to completion, but the yield of the desired product is still low, it is likely that side reactions are consuming your starting materials. Analyze the crude reaction mixture by NMR or LC-MS to identify any major byproducts.

Guide 2: Product Purification Challenges

This guide provides a systematic approach to purifying 5,6-dimethyl-2,3-pyrazinedicarbonitrile when standard methods are not yielding a pure product.

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Impure Product After Initial Purification recrystallization 1. Optimize Recrystallization start->recrystallization recrystallization_issues Issues with Recrystallization (oiling out, poor recovery) recrystallization->recrystallization_issues change_solvent a. Screen Different Solvents (e.g., ethanol, methanol, acetonitrile) b. Use a Two-Solvent System recrystallization_issues->change_solvent Yes column_chromatography 2. Optimize Column Chromatography recrystallization_issues->column_chromatography No pure_product Pure Product Obtained change_solvent->pure_product chromatography_issues Poor Separation in Column column_chromatography->chromatography_issues optimize_column a. Adjust Solvent Polarity b. Try a Different Stationary Phase (e.g., alumina) chromatography_issues->optimize_column Yes chromatography_issues->pure_product No optimize_column->pure_product

Caption: A workflow for troubleshooting product purification.

Detailed Steps:

  • Optimize Recrystallization: If your initial recrystallization attempt results in an "oiled out" product or poor recovery, consider the following:

    • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Systematically screen a range of solvents with varying polarities, such as ethanol, methanol, isopropanol, and acetonitrile.

    • Two-Solvent System: If a single solvent does not provide adequate separation, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal growth.

  • Optimize Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Solvent System Optimization: The separation on a silica gel column is highly dependent on the eluent. If your initial solvent system (e.g., 90:10 hexane:ethyl acetate) does not provide good separation, systematically vary the ratio to find the optimal polarity. A gradient elution, where the polarity of the eluent is gradually increased during the separation, can also be very effective.

    • Alternative Stationary Phases: If separation on silica gel is still proving difficult, consider using a different stationary phase, such as neutral or basic alumina, which may offer different selectivity for your compound and its impurities.

IV. Common Side Reactions and Impurities

Understanding the potential side reactions is crucial for optimizing the synthesis and purification of 5,6-dimethyl-2,3-pyrazinedicarbonitrile.

Potential Side Reactions

Side_Reactions reactants Diacetyl + Diaminomaleonitrile desired_product 5,6-Dimethyl-2,3-pyrazinedicarbonitrile reactants->desired_product Desired Reaction self_condensation Self-Condensation of Diacetyl reactants->self_condensation Side Reaction 1 incomplete_condensation Incomplete Condensation Products reactants->incomplete_condensation Side Reaction 2 polymerization Polymerization/Degradation reactants->polymerization Side Reaction 3 (High Temperature)

Caption: Potential side reactions in the synthesis.

  • Self-Condensation of Diacetyl: Under certain conditions, diacetyl can undergo self-condensation reactions, leading to various byproducts. This is more likely to occur in the presence of strong bases or at very high temperatures.

  • Incomplete Condensation: The reaction between diacetyl and diaminomaleonitrile proceeds through a dihydropyrazine intermediate which is then oxidized to the final pyrazine product. If the oxidation step is incomplete, you may have the dihydropyrazine as an impurity.

  • Polymerization: As mentioned earlier, high temperatures can lead to the polymerization of starting materials or the product, resulting in intractable tars.

Identifying Impurities:

To effectively remove impurities, it is important to identify them. The following table summarizes the expected spectroscopic data for the desired product, which can be used to assess the purity of your sample.

Spectroscopic Data for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Molecular Formula C₈H₆N₄[1][6][7][8]
Molecular Weight 158.16 g/mol [6][7][8]
¹H NMR The spectrum would show a singlet for the two equivalent methyl groups.
¹³C NMR The spectrum would show signals for the methyl carbons, the nitrile carbons, and the quaternary carbons of the pyrazine ring.
IR Spectroscopy A strong absorption band characteristic of the nitrile (C≡N) group is expected around 2230-2260 cm⁻¹.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z = 158.[6]

Note: The exact chemical shifts in NMR and the exact frequency in IR can vary slightly depending on the solvent and the instrument used.

V. Experimental Protocols

This section provides a general experimental protocol for the synthesis of 5,6-dimethyl-2,3-pyrazinedicarbonitrile. It should be adapted and optimized based on your specific laboratory conditions and the troubleshooting guides provided above.

General Synthesis Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diacetyl (1.0 equivalent), 2,3-diaminomaleonitrile (1.0 equivalent), a suitable heterogeneous catalyst (e.g., 5-10 mol%), and a high-boiling solvent (e.g., xylenes or dichlorobenzene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 155°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the heterogeneous catalyst. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by either recrystallization (e.g., from ethanol) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry and compare the data with the expected values to confirm its identity and purity.

VI. Conclusion

The synthesis of 5,6-dimethyl-2,3-pyrazinedicarbonitrile, while conceptually straightforward, requires careful optimization of reaction conditions to achieve high yields and purity. By systematically addressing common issues such as low yield and purification challenges, and by understanding the potential for side reactions, researchers can significantly improve their experimental outcomes. This guide provides a framework for troubleshooting and optimization, empowering you to successfully synthesize this important chemical building block.

VII. References

  • PubChem. 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • PubMed. 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. [Link]

  • MDPI. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • Stratech. 5, 6-Dimethyl-2, 3-pyrazinedicarbonitrile, min 99%, 1 gram. [Link]

  • CHEMDAD. 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE. [Link]

  • YouTube. How to Carry Out a Recrystallization. [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline? [Link]

  • ResearchGate. (PDF) 5,6-Dimethylpyrazine-2,3-dicarbonitrile. [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline? [Link]

  • mediaTUM. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. Drawing from extensive field experience and the latest research, this resource offers in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic selection of catalysts and reaction conditions for pyrazine synthesis.

Q1: What are the primary catalytic strategies for synthesizing pyrazine derivatives?

A1: The synthesis of pyrazines can be broadly approached through several catalytic strategies, primarily centering on the condensation of precursors followed by an oxidation or dehydrogenation step. The most prevalent methods include:

  • Dehydrogenative Coupling: This modern and atom-economical approach often utilizes β-amino alcohols or a combination of 1,2-diols and 1,2-diaminobenzene.[1][2] Catalysts based on earth-abundant metals like manganese have proven effective, driving the reaction by removing hydrogen gas and water as the sole byproducts.[1][2] This method is valued for its environmental friendliness and sustainability.

  • Condensation of 1,2-Diketones and 1,2-Diamines: This is the most direct and classical route for preparing pyrazines.[3][4] The reaction first forms a dihydropyrazine intermediate, which must then be oxidized to the aromatic pyrazine.[5] While straightforward, this step often requires a subsequent oxidation, and many traditional methods suffer from harsh conditions or low yields.[3][6]

  • Cyclodehydrogenation and Deamination: Industrial methods often involve the reaction of ethylenediamine with vicinal diols (like propylene glycol) or the cyclodehydrogenation of N-(hydroxyalkyl)alkyldiamines using heterogeneous catalysts such as copper-chromium or copper oxide.[2][3][7] These gas-phase reactions typically require high temperatures (340–440 °C).[7]

  • Enzymatic Synthesis: For a greener approach, enzymes like Lipozyme® TL IM can catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines.[8] This method offers mild reaction conditions and high yields, often within a continuous-flow system, minimizing hazardous reagents.[8]

Q2: How do I select the most appropriate catalyst for my specific pyrazine synthesis?

A2: Catalyst selection is dictated by your starting materials, desired product structure (e.g., symmetrical vs. unsymmetrical), and process constraints (e.g., scalability, environmental impact). The following decision workflow can guide your choice.

CatalystSelection start Define Starting Materials sub_type Substrate Type? start->sub_type amino_alcohol β-Amino Alcohols (Self-Coupling) sub_type->amino_alcohol Dehydrogenative Coupling diamine_dicarbonyl 1,2-Diamine + 1,2-Diketone/Diol sub_type->diamine_dicarbonyl Condensation diamine_epoxide 1,2-Diamine + Epoxide sub_type->diamine_epoxide Condensation piperazine Piperazine Precursor sub_type->piperazine Dehydrogenation cat_mn Manganese Pincer Complexes (e.g., Acridine-based) amino_alcohol->cat_mn Sustainable, Atom-Economical cat_het Heterogeneous Catalysts (e.g., Cu-Cr, Ni@Zeolite-Y) diamine_dicarbonyl->cat_het Robust, High Temp cat_enzyme Enzymatic/Green Catalysts (e.g., t-BuOK, Lipozyme) diamine_dicarbonyl->cat_enzyme Green, Mild Conditions (for some variations) diamine_epoxide->cat_het Industrial Standard cat_pd Palladium Catalysts piperazine->cat_pd High Yield end Optimized Pyrazine Synthesis cat_mn->end Forms Symmetrical Pyrazines cat_het->end Forms Quinoxalines/Pyrazines cat_pd->end Forms Pyrazines cat_enzyme->end Forms Pyrazine Derivatives

Caption: Catalyst selection workflow based on starting materials.

  • For Sustainable Synthesis from Amino Alcohols: Manganese pincer complexes are excellent for the dehydrogenative self-coupling of β-amino alcohols to form symmetrical 2,5-substituted pyrazines.[1][2]

  • For Classical Condensation: If starting with 1,2-diamines and 1,2-diketones, heterogeneous catalysts like Ni(II)-loaded Y-type zeolite can be highly efficient for a one-pot synthesis.[9] For a greener alternative at room temperature, potassium tert-butoxide (t-BuOK) can catalyze the condensation in aqueous methanol.[4]

  • For Industrial-Scale Production: Copper-chromium catalysts are patented for the gas-phase reaction of ethylenediamine and propylene glycol.[3]

  • For Dehydrogenating Piperazines: Palladium-based catalysts provide high yields when converting piperazine precursors to the corresponding pyrazines.[3]

Q3: What is the crucial role of the base in these reactions, and how is it selected?

A3: In many pyrazine syntheses, particularly dehydrogenative coupling, the base is not merely a pH modifier but an integral part of the catalytic cycle. Its primary roles include:

  • Deprotonation: Activating the substrate, such as the alcohol or amine group, to facilitate coordination with the metal center.

  • Catalyst Regeneration: Participating in the regeneration of the active catalytic species.

The choice of base can dramatically impact yield. For example, in the manganese-catalyzed self-coupling of 2-phenylglycinol, potassium hydride (KH) and sodium ethoxide (NaOEt) gave high yields (99% and 81%, respectively), while potassium tert-butoxide (tBuOK) and sodium methoxide (NaOMe) resulted in poor yields (15% and 10%).[1] It is therefore critical to screen different bases during reaction optimization.

Q4: What is the general mechanistic pathway for catalyst-mediated pyrazine formation?

A4: Most catalytic syntheses of pyrazines from acyclic precursors converge on a common mechanistic feature: the formation of a dihydropyrazine intermediate followed by aromatization.

Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Aromatization A Precursors (e.g., Diamine + Diketone) B Dihydropyrazine Intermediate A->B -2 H₂O C Final Pyrazine Product B->C Oxidation or Dehydrogenation [-H₂] (Catalyst-Mediated)

Caption: General two-step mechanism for pyrazine synthesis.

  • Condensation/Cyclization: Two precursor molecules (e.g., two molecules of an α-amino ketone or one molecule of a 1,2-diamine and a 1,2-diketone) condense to form a six-membered dihydropyrazine ring, typically with the elimination of two water molecules.[5]

  • Aromatization: The dihydropyrazine intermediate then undergoes a catalyst-mediated dehydrogenation (elimination of H₂) or oxidation to form the stable, aromatic pyrazine ring.[1][2] The efficiency of this step is often the bottleneck and is where the catalyst plays its most critical role.

Troubleshooting Guide

This guide provides solutions to specific problems encountered during pyrazine synthesis experiments.

Problem 1: Low or No Yield of the Desired Pyrazine
  • Symptom: After the reaction and work-up, the isolated yield of the pyrazine product is significantly lower than expected or nonexistent.

  • Probable Causes & Solutions:

Probable CauseDiagnostic Steps & SolutionsRationale
Suboptimal Reaction Temperature 1. Review literature for the optimal temperature range for your specific catalyst system. 2. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, while temperatures above 450°C can cause ring degradation.[10] 3. Systematically vary the temperature in small increments (e.g., ±10-15°C) to find the optimum.Temperature directly affects reaction kinetics. Insufficient energy leads to incomplete conversion, while excessive energy can cause decomposition of the desired product.
Incorrect Choice or Amount of Base 1. Screen a panel of bases (e.g., KH, NaH, tBuOK, NaOEt, DBU). 2. Optimize the stoichiometry of the base relative to the substrate and catalyst. In some systems, a catalytic amount (e.g., 3 mol%) is sufficient, while others may require stoichiometric amounts.[1]The base's strength and steric properties influence substrate activation and catalyst turnover. An inappropriate base can lead to side reactions or inhibit catalysis.
Poor Catalyst Activity or Loading 1. Verify the catalyst's integrity and purity. 2. Optimize the catalyst loading. Typically, loadings range from 1-5 mol%. High catalyst loading can sometimes be detrimental and is not scalable.[10] 3. Consider a different catalyst class if optimization fails (see FAQ Q2).The catalyst concentration determines the number of active sites available. Too little results in slow or incomplete reaction, while too much can sometimes promote side reactions or complicate purification.
Impure Starting Materials 1. Purify all starting materials (e.g., diamines, diketones, solvents) via distillation or recrystallization before use. 2. Use analytical techniques (NMR, GC-MS) to confirm the purity of reagents.Impurities can poison the catalyst or participate in unwanted side reactions, consuming reagents and reducing the yield of the target molecule.[10]
Inefficient Product Work-up 1. Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase. 2. Optimize the purification method (e.g., column chromatography, distillation, or recrystallization) to minimize product loss.[10]Pyrazine derivatives can have varying polarities and solubilities. A generic work-up may not be efficient for quantitative recovery.
Problem 2: Formation of Piperazine or Dihydropyrazine Byproducts
  • Symptom: GC-MS or NMR analysis of the crude product shows significant amounts of fully saturated (piperazine) or partially saturated (dihydropyrazine) rings instead of the desired aromatic pyrazine.

  • Probable Causes & Solutions:

Probable CauseDiagnostic Steps & SolutionsRationale
Incomplete Dehydrogenation/Oxidation 1. Increase the reaction temperature or time to drive the final aromatization step to completion. 2. Ensure the catalyst is active. For dehydrogenative coupling, the removal of H₂ gas is critical; ensure the system is not sealed in a way that allows pressure buildup, which can inhibit the forward reaction. 3. If using a chemical oxidant, ensure it is added in the correct stoichiometric amount and is not degraded.The final aromatization step requires surmounting a significant activation energy barrier. Insufficient thermal energy, an inactive catalyst, or product inhibition (in the case of H₂) will cause the reaction to stall at the dihydropyrazine intermediate.
Reductive Side Reactions 1. If using a hydride base (e.g., KH), ensure it is not reducing the dihydropyrazine intermediate. 2. Check for and eliminate any potential sources of hydrogenation in the reaction setup.Certain reaction conditions or reagents can favor reduction over oxidation, leading to the formation of piperazine.
Problem 3: Catalyst Deactivation or Low Turnover Number
  • Symptom: The reaction starts but stalls before reaching full conversion, indicating the catalyst has lost activity.

  • Probable Causes & Solutions:

Probable CauseDiagnostic Steps & SolutionsRationale
Catalyst Poisoning 1. Rigorously purify all reagents and solvents. Common poisons include sulfur compounds, water (for some systems), and coordination inhibitors. 2. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of a sensitive catalyst.Impurities can bind irreversibly to the catalyst's active site, blocking it from participating in the catalytic cycle.
Thermal Degradation of Catalyst 1. Consult the literature for the thermal stability of your catalyst. 2. Lower the reaction temperature and increase the reaction time to compensate, if necessary.High temperatures, while increasing reaction rate, can also cause the catalyst complex (especially organometallic ones) to decompose over time.
Product Inhibition 1. In some cases, the pyrazine product itself can coordinate strongly to the metal center, preventing substrate binding and further turnover. 2. If suspected, try running the reaction at a lower concentration to disfavor product binding.As product concentration increases, it can compete with the substrate for the catalyst's active site, slowing or stopping the reaction.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Pyrazine Synthesis
Catalyst SystemStarting MaterialsBase/SolventTemp (°C)Yield (%)Reference
Manganese Pincer Complex (2 mol%)2-PhenylglycinolKH (3 mol%) / Toluene15099[1][2]
Manganese Pincer Complex (2 mol%)2-PhenylglycinolNaOEt (3 mol%) / Toluene15081[1]
Copper Oxide/Copper ChromiteEthylenediamineN/A (Gas Phase)340-440>98 (Selectivity)[7]
Ni(II) on Y-type ZeoliteAryl-1,2-diamines + 1,2-diketonesAcetic AcidRoom TempGood-Excellent[9]
Potassium tert-butoxide (t-BuOK)1,2-Diamine + 1,2-Diketoneaq. MethanolRoom Temp72-88[4][11]
Lipozyme® TL IMPyrazine Ester + Aminetert-Amyl Alcohol45up to 91.6[8]
Experimental Protocol: Pyrazine Synthesis via Dehydrogenative Coupling

This protocol is a generalized procedure based on the manganese-catalyzed self-coupling of β-amino alcohols.[1][2]

Materials:

  • β-amino alcohol substrate (0.5 mmol)

  • Manganese Pincer Catalyst (e.g., complex 2 from Daw et al.) (0.01 mmol, 2 mol%)

  • Potassium Hydride (KH), 30% dispersion in mineral oil (0.015 mmol, 3 mol%)

  • Anhydrous Toluene (2 mL)

  • Schlenk tube or similar reaction vessel suitable for air-sensitive techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Under an inert atmosphere, add the manganese pincer catalyst (2 mol%) and potassium hydride (3 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the β-amino alcohol substrate (0.5 mmol) and anhydrous toluene (2 mL) to the Schlenk tube.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 150 °C.

  • Monitoring: Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction mixture by the slow addition of 2 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazine derivative.

References

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Available at: [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. Available at: [Link]

  • Krishna Swamy, G. Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]

  • Ghosh, S., & Mandal, S. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications. Available at: [Link]

  • YouTube (2020). Synthesis and reactions of Pyrazine. Available at: [Link]

  • Molbase. Pyrazines. Available at: [Link]

  • Latha, N. S., et al. (2007). A highly selective synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts. ResearchGate. Available at: [Link]

  • ResearchGate. Possible mechanism for the formation of pyrazine 2a. Available at: [Link]

  • ResearchGate (2020). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

  • Sharma, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

  • ResearchGate. Selective synthesis of pyrazine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazines. Available at: [Link]

  • Joule, J.A., et al. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis eBooks. Available at: [Link]

  • Sciencemadness Discussion Board (2020). Pyrazine Synthesis?. Available at: [Link]

  • El-Shafei, A. K., et al. (1982). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. Available at: [Link]

  • ResearchGate (2014). What are the mechanism of reaction in preparing pyrazine?. Available at: [Link]

  • VanGelder, J. A., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. Available at: [Link]

  • Ghosh, S., & Mandal, S. (2012). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]

Sources

Technical Support Center: Purification of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile via recrystallization. The content is structured to provide not only procedural steps but also the underlying scientific principles and troubleshooting solutions for common experimental challenges.

Core Principles: Recrystallization of an Aromatic Dinitrile

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a heterocyclic aromatic compound featuring a pyrazine core substituted with two methyl groups and two polar cyano (nitrile) groups.[1][2] This structural combination dictates its solubility and makes recrystallization an effective purification method.[3]

The success of recrystallization hinges on the principle of differential solubility: the impure compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[4] As the saturated hot solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solution (mother liquor).[3][4]

Table 1: Key Physicochemical Properties of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

PropertyValueSource
IUPAC Name5,6-dimethylpyrazine-2,3-dicarbonitrile[2][5]
Molecular FormulaC₈H₆N₄[1][5][6]
Molecular Weight158.16 g/mol [1][5][6]
Melting Point168-170 °C (with decomposition)[1]
AppearanceSolid heterocyclic building block[1][2][7]

Experimental Protocol: A Validated Approach

Step 2.1: Solvent Selection and Screening

The ideal solvent should dissolve the compound when hot but not at room temperature.[8] The polarity of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile suggests that solvents of intermediate polarity are excellent starting points.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[8]

  • If the compound dissolves completely at the boiling point, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will yield a high quantity of crystalline precipitate upon cooling.

Table 2: Candidate Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
EthanolPolar Protic78Often a good starting point for moderately polar compounds.[9]
IsopropanolPolar Protic82Similar to ethanol, but lower solubility can sometimes lead to better recovery.
AcetonitrilePolar Aprotic82The nitrile functionality may interact favorably with the compound's cyano groups.[9]
Ethyl AcetateIntermediate77A versatile solvent for compounds with mixed polarity.[10]
TolueneNonpolar111The aromatic nature may aid in dissolving the pyrazine core at high temperatures.
Ethanol/WaterMixedVariableA two-solvent system can be effective.[11] Dissolve in minimal hot ethanol, then add water dropwise until cloudiness persists, then reheat to clarify and cool.[8]
Step 2.2: Standard Recrystallization Workflow
  • Dissolution: Place the crude 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Add just enough near-boiling solvent to completely dissolve the solid.[12] Using the absolute minimum amount of hot solvent is critical for maximizing yield.[12]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[8] Swirl and gently reheat for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[12]

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Workflow Diagram

Recrystallization_Workflow Crude Crude Solid Screening Solvent Screening Crude->Screening Test Solvents Dissolve Dissolve in Minimal Hot Solvent Screening->Dissolve Select Best Solvent Charcoal Optional: Decolorize with Charcoal Dissolve->Charcoal Cooling Slow Cooling & Ice Bath Dissolve->Cooling If no insoluble impurities HotFilter Optional: Hot Filtration Charcoal->HotFilter HotFilter->Cooling Isolation Isolate via Vacuum Filtration Cooling->Isolation Wash Wash with Ice-Cold Solvent Isolation->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Troubleshooting Guide & FAQs

Q1: My compound won't dissolve, even with a lot of hot solvent. What's wrong?

A1: This indicates the solvent is not polar enough to overcome the crystal lattice energy of your compound at high temperatures.

  • Solution: Select a more polar solvent from the screening list (Table 2). For example, if you are struggling with Toluene, try Ethyl Acetate or Ethanol.

Q2: No crystals are forming even after the solution has been in an ice bath for an hour. How can I induce crystallization?

A2: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved below its normal saturation point.[15]

  • Troubleshooting Steps:

    • Scratch: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[16] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed: Add a "seed crystal" – a tiny speck of the original crude solid – to the solution.[4][16] This provides a template for new crystals to grow upon.

    • Reduce Volume: If too much solvent was added initially, you may need to evaporate some of it (e.g., on a rotary evaporator or by gentle heating in a fume hood) to re-saturate the solution and attempt cooling again.[15]

Q3: Instead of crystals, an oil is forming at the bottom of my flask. What should I do?

A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid crystal.[16] This often happens if the compound is significantly impure (causing melting point depression) or if the solution is cooled too quickly.[15]

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent (1-5% of the total volume) to ensure the compound stays dissolved at a slightly lower temperature.[16]

    • Insulate the flask (e.g., by placing it in a beaker of warm water) to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.

Q4: My final yield is very low. Where did my product go?

A4: A low yield is one of the most common issues in recrystallization.[16]

  • Probable Causes & Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is the most frequent cause.[12][15] A significant portion of your product will remain in the mother liquor. You can try to recover more product by evaporating some solvent from the filtrate and cooling again for a second crop of crystals (which may be less pure).

    • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. Ensure the funnel and receiving flask are pre-warmed.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will redissolve some of your product.[12]

Q5: How do I know if my recrystallization was successful and the product is pure?

A5: The most common method for assessing the purity of a crystalline solid is melting point analysis.[4]

  • Purity Indication: A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value (168-170 °C for this compound).[1] Impurities tend to depress and broaden the melting point range.

References

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Pore, D. M., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • MH Chem (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • MIT OpenCourseWare (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. [Link]

  • Reddit r/chemistry Community (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • Logoyda, L., et al. (2017). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 299559, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. [Link]

  • Professor Dave Explains (2020). Recrystallization. YouTube. [Link]

  • Chemdad Co., Ltd. 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE Chemical Properties. [Link]

  • Ghassemzadeh, M., et al. (2012). 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. PubMed. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate Community. What solvent should I use to recrystallize pyrazoline?[Link]

Sources

Overcoming solubility issues with 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile (CAS 40227-17-6). This guide is designed for researchers, chemists, and drug development professionals to address and overcome the significant solubility challenges associated with this versatile heterocyclic building block. Our goal is to provide not just protocols, but a foundational understanding of the principles behind them, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Q1: I'm trying to dissolve 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in a standard aqueous buffer (e.g., PBS), but it's not working. Why?

A1: This is the most frequently encountered issue. 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a planar, aromatic molecule with two methyl groups and two nitrile groups.[1] Its molecular structure, characterized by a relatively non-polar pyrazine core and the absence of easily ionizable functional groups, leads to low aqueous solubility.[2] The strong intermolecular forces in its crystal lattice structure require significant energy to overcome, which the hydration energy from water alone cannot provide. Essentially, it is a lipophilic compound and "like dissolves like" is the governing principle.[2]

Q2: What is the first step I should take when my compound fails to dissolve?

A2: The first and most critical step is to abandon aqueous-only systems. You must introduce an organic co-solvent. The recommended starting point is to first dissolve the compound in a minimal amount of a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.[3] This stock can then be carefully diluted into your aqueous medium. This "co-solvency" approach is a cornerstone of solubilizing poorly soluble compounds for biological and chemical assays.[4][5]

Q3: Is it safe to heat the mixture to aid dissolution?

A3: Heating can be an effective strategy, as solubility often increases with temperature.[2] However, this must be done with caution. The melting point of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is approximately 168-170 °C.[6] We recommend gentle warming (e.g., 40-50 °C) while stirring. Aggressive heating close to the boiling point of your solvent or the melting point of the compound can risk thermal degradation, especially over long periods. Always monitor for color changes, which could indicate decomposition.

Q4: Can I adjust the pH to improve solubility?

A4: For many compounds, pH adjustment is a powerful tool. However, it is likely to be ineffective for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. The pyrazine nitrogen atoms are very weak bases (predicted pKa ≈ -6.50), meaning they require extremely strong acidic conditions to become protonated and form a more soluble salt.[6] Such conditions are often incompatible with downstream applications. The nitrile groups are not readily ionizable under typical laboratory conditions. Therefore, focusing on co-solvent and other physical methods is a more productive approach.[7]

Q5: My compound forms a fine precipitate or cloudy suspension when I dilute my organic stock solution into my aqueous buffer. What's happening?

A5: This indicates that you have exceeded the kinetic solubility limit of the compound in the final solvent mixture. When the concentrated DMSO/DMF stock is introduced to the aqueous buffer, the local concentration of the organic solvent is high, keeping the compound dissolved. As it disperses, the solvent environment becomes predominantly aqueous, and the compound crashes out of the solution. To resolve this, you can either decrease the final concentration of your compound or increase the percentage of the organic co-solvent in your final solution (if your experiment can tolerate it).[8]

Physicochemical Data Summary

A clear understanding of the compound's properties is essential for troubleshooting.

PropertyValueSource(s)
Molecular Formula C₈H₆N₄[9][10]
Molecular Weight 158.16 g/mol [9][10]
Appearance Solid (form may vary)N/A
Melting Point 168-170 °C (decomposes)[6]
Predicted pKa -6.50 ± 0.10[6]
Primary Application Heterocyclic building block in organic synthesis, medicinal chemistry, and material science[1][10]

Troubleshooting Guide & Decision Workflow

When encountering a solubility issue, a systematic approach is key. Use the following guide and the workflow diagram below to navigate the problem.

IssueProbable CauseRecommended Solution(s)
Solid material remains undissolved in the chosen solvent. Poor Solvent Selection: The polarity of the solvent does not match that of the solute.Action: Start with a strong, polar aprotic solvent like DMSO or DMF. If insolubility persists, consult a solvent polarity chart and test other solvents such as acetonitrile, acetone, or dichloromethane (for non-aqueous applications).[11]
Compound precipitates upon cooling after being dissolved with heat. Low Temperature-Dependent Solubility: The compound's solubility is highly dependent on temperature, and it is supersaturated at room temperature.Action: 1. Maintain a higher working temperature if the experimental setup allows. 2. Prepare the solution fresh immediately before use. 3. Increase the volume of the solvent or add a co-solvent to improve solubility at lower temperatures.[12]
A cloudy suspension forms upon adding an organic stock to an aqueous buffer. Exceeded Kinetic Solubility: The final percentage of the organic co-solvent is too low to maintain the compound in solution at the target concentration.Action: 1. Increase the percentage of the organic co-solvent (e.g., from 1% DMSO to 5% DMSO). 2. Decrease the final target concentration of the compound. 3. Employ sonication during the dilution step to aid dispersion and dissolution (see Protocol 2).[12]
Reaction is slow or incomplete despite the material appearing to dissolve. Low Effective Concentration: The compound may be dissolved, but at a concentration too low for efficient reaction kinetics.Action: This is a fundamental solubility limit. You must employ advanced techniques. Consider: 1. Increasing the reaction temperature. 2. Using a co-solvent system that maximizes solubility (see Protocol 1). 3. For reactions between immiscible phases, consider a phase-transfer catalyst.[12]
Solubility Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility challenges with 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Optimization cluster_2 Phase 3: Application & Dilution cluster_3 Phase 4: Advanced Troubleshooting Start Start with solid compound SelectSolvent Select Solvent: 1. DMSO or DMF (Primary) 2. Acetonitrile, Acetone (Secondary) Start->SelectSolvent Dissolve Attempt to dissolve at RT SelectSolvent->Dissolve Check1 Is it fully dissolved? Dissolve->Check1 Warm Gently warm (40-50°C) Check1->Warm No Success Stock Solution Prepared Check1->Success Yes Sonicate Apply Sonication (See Protocol 2) Warm->Sonicate Check2 Is it dissolved now? Sonicate->Check2 Check2->Success Yes Fail Insoluble under tested conditions. Re-evaluate solvent system. Check2->Fail No Dilute Dilute stock into final (e.g., aqueous) buffer Success->Dilute Check3 Does it precipitate? Dilute->Check3 Adjust Adjust Final Conditions: 1. Lower final concentration 2. Increase % co-solvent Check3->Adjust Yes FinalSuccess Experiment Ready Check3->FinalSuccess No Adjust->Dilute

Caption: Decision workflow for solubilizing 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Experimental Protocols

These protocols provide step-by-step methodologies for enhancing solubility. Always handle 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[13]

Protocol 1: Co-Solvent System Screening

Objective: To identify an optimal co-solvent system for achieving the desired concentration in an aqueous medium.

Principle: This method relies on first dissolving the compound in a water-miscible organic solvent where it is highly soluble, and then diluting this stock solution into the aqueous phase. The organic solvent modifies the bulk polarity of the solution, making it more hospitable to the solute.[4]

Materials:

  • 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

  • Class A Volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Solvents: DMSO, DMF, Acetonitrile, Acetone, 1,4-Dioxane

  • Target aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Prepare Concentrated Stock Solutions:

    • Accurately weigh 5 mg of the compound into separate glass vials.

    • To each vial, add a different organic solvent (DMSO, DMF, etc.) dropwise while vortexing until the solid is completely dissolved.

    • Carefully record the volume of solvent required to dissolve the compound for each. This gives a rough estimate of solubility in the pure organic solvent.

    • For consistency, prepare a standard 10 mg/mL stock solution in the most effective solvent (typically DMSO or DMF).

  • Screening by Dilution:

    • Set up a series of test tubes, each containing 990 µL of your target aqueous buffer.

    • Add 10 µL of your 10 mg/mL organic stock solution to the first tube. This creates a 1:100 dilution with a final concentration of 100 µg/mL and 1% organic solvent.

    • Vortex immediately and thoroughly.

    • Visually inspect for precipitation or cloudiness against a dark background. Let it stand for 15-30 minutes and inspect again.

  • Optimization:

    • If precipitation occurs, repeat the screening with a higher percentage of co-solvent (e.g., 950 µL of buffer and 50 µL of stock for a 5% co-solvent system).

    • Alternatively, test lower final concentrations (e.g., by preparing a 1 mg/mL stock and repeating the 1:100 dilution).

  • Analysis: The best system is the one that keeps your compound dissolved at the desired concentration with the lowest possible percentage of organic co-solvent, as high concentrations of organic solvents can interfere with many biological assays.

Protocol 2: Solubility Enhancement by Sonication

Objective: To use mechanical energy to aid the dissolution of the compound, particularly for preparing suspensions or overcoming kinetic barriers to dissolution.

Principle: Sonication uses high-frequency sound waves to create micro-cavitations in the liquid. The collapse of these bubbles generates intense local energy, which helps to break down solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.[12]

Materials:

  • Vial containing the compound and chosen solvent/co-solvent system.

  • Ultrasonic bath or probe sonicator.

Procedure:

  • Preparation: Prepare a mixture of the solid compound and the desired solvent system in a glass vial, as determined from Protocol 1. The mixture may be a slurry or have undissolved particles.

  • Sonication (Bath):

    • Place the vial in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Turn on the sonicator. Most baths have a timer; start with 5-10 minute intervals.

    • Monitor the process. The water in the bath may warm up; ensure the temperature does not exceed a level that could compromise your compound's stability.

  • Sonication (Probe):

    • Note: Probe sonicators are very high energy and can generate significant heat. Use with caution.

    • Insert the tip of the probe into the solution, ensuring it does not touch the sides or bottom of the vial.

    • Operate in short pulses (e.g., 10 seconds on, 20 seconds off) to prevent overheating. Place the sample vial in an ice bath during this process.

  • Observation: After each sonication interval, visually inspect the solution. Continue until the solid is fully dissolved or no further change is observed.

Mechanism Visualization: Co-Solvency

This diagram illustrates how a water-miscible organic co-solvent (like DMSO) enhances the solubility of a lipophilic compound.

G Mechanism of Co-Solvency cluster_0 Aqueous System (Poor Solubility) cluster_1 Co-Solvent System (Enhanced Solubility) Water Water Molecules (High Polarity, Strong H-Bond Network) Precipitate Precipitate / Aggregate (Compound is forced out of solution) Water->Precipitate Excludes Compound1 Lipophilic Compound (e.g., Pyrazinedicarbonitrile) Compound1->Precipitate Aggregates Water2 Water Molecules Compound2 SOLUBILIZED Lipophilic Compound Water2->Compound2 Creates favorable solvation shell (Reduces bulk polarity) DMSO Co-Solvent (e.g., DMSO) (Intermediate Polarity) DMSO->Water2 Disrupts H-Bond Network DMSO->Compound2 Creates favorable solvation shell (Reduces bulk polarity)

Caption: How a co-solvent disrupts water's structure to dissolve a lipophilic compound.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • Faller, B. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Zhang, H. X., Wang, J. X., Zhang, Z. B., Le, Y., Shen, Z. G., & Chen, J. F. (2018). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 8(5), 857–873. Retrieved from [Link]

  • University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Stability studies of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the characterization and formulation of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. As a heterocyclic building block with potential applications in medicinal chemistry and material science, a thorough understanding of its stability under various stress conditions is paramount for ensuring its quality, efficacy, and safety.[1] This guide provides a comprehensive resource for designing, executing, and troubleshooting stability studies, grounded in established scientific principles and regulatory expectations.

Introduction to Stability Testing

Forced degradation studies are a critical component of the drug development process, as mandated by guidelines such as ICH Q1A(R2).[2][3][4][5] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways. The goal is to achieve a target degradation of 5-20%, which provides sufficient information without over-stressing the molecule.[2] This information is instrumental in developing stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[5]

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at the 1,4-positions, substituted with two methyl groups and two nitrile groups.[1] The interplay of the electron-donating methyl groups and the electron-withdrawing nitrile groups on the pyrazine ring will influence its susceptibility to various degradation mechanisms.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the stability testing of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Hydrolytic Stability
  • Question 1: I am not observing any degradation of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile under neutral aqueous conditions, even at elevated temperatures. Is this expected?

    Answer: Yes, this is plausible. The pyrazine ring is generally aromatic and relatively stable. Furthermore, nitrile groups can be resistant to hydrolysis under neutral pH. To induce degradation, you will likely need to employ acidic or basic conditions. The hydrolysis of nitriles to carboxylic acids is typically achieved by heating with either a dilute acid or a base.[6][7][8]

  • Question 2: Under acidic conditions, I am seeing the formation of multiple degradation products. What are the likely primary degradation pathways?

    Answer: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the nitrile groups. It's possible to have sequential hydrolysis, first to the corresponding carboxamide and then to the carboxylic acid.[6][7] Therefore, you may observe mono- and di-acid and/or amide derivatives of the parent compound. It is also possible that one nitrile group hydrolyzes completely to a carboxylic acid while the other remains intact.

  • Question 3: In my basic hydrolysis experiment, the degradation is proceeding very rapidly and I am seeing a complex mixture of degradants. How can I control the reaction?

    Answer: The nitrile groups are susceptible to base-catalyzed hydrolysis.[6][7][8] The strong nucleophilic attack of hydroxide ions can lead to rapid degradation. To control the reaction and achieve the target 5-20% degradation, consider the following:

    • Lower the temperature: Perform the study at room temperature or even below before attempting elevated temperatures.

    • Reduce the concentration of the base: Start with a lower concentration of NaOH or KOH (e.g., 0.01N or 0.1N).

    • Shorten the exposure time: Take time points at earlier intervals to capture the initial degradation products.

Oxidative Stability
  • Question 4: I am using hydrogen peroxide to assess oxidative stability, but I am not seeing significant degradation. Should I increase the H₂O₂ concentration or temperature?

    Answer: While pyrazine rings can be resistant to oxidation, the use of stronger oxidizing conditions or catalysts may be necessary. Some studies on pyrazine derivatives have employed catalytic systems, such as those involving vanadium, to promote oxidation by hydrogen peroxide.[9][10][11][12] However, for a standard forced degradation study, it is more common to first try increasing the concentration of hydrogen peroxide (e.g., up to 30%) and the temperature. Be cautious, as excessive conditions can lead to non-relevant degradation pathways. Oxidation reactions with hydrogen peroxide are often time-sensitive and are typically monitored for up to 24 hours.[2]

  • Question 5: What are the potential sites of oxidation on the 5,6-Dimethyl-2,3-pyrazinedicarbonitrile molecule?

    Answer: The potential sites for oxidation include:

    • The pyrazine ring nitrogen atoms: This could lead to the formation of N-oxides.

    • The methyl groups: Oxidation of the methyl groups could yield hydroxymethyl or carboxylic acid derivatives. Studies on trimethylpyrazine have shown that the methyl groups can be metabolized to carboxylic acids.[13][14]

Photostability
  • Question 6: My solid-state sample of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile shows good photostability, but my solution-state sample degrades upon exposure to light. Why is there a difference?

    Answer: This is a common phenomenon. In the solid state, the molecules are in a fixed lattice, which can offer some protection from photodegradation. In solution, the molecules are more mobile and have a greater chance of interacting with light and any reactive species present in the solvent. The choice of solvent can also influence photostability. Some studies have shown that incorporating pyrazine into a solid matrix can enhance its photostability.[2][3]

  • Question 7: What kind of degradation products should I expect from photolytic stress?

    Answer: The pyrazine ring itself has been studied for its photostability, with decay processes that can lead back to the ground state.[5][6] However, under forced degradation conditions, you might observe reactions such as photo-oxidation or rearrangements. It is also possible to see dimerization or polymerization products.

Thermal Stability
  • Question 8: At what temperature should I conduct thermal stability studies for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile?

    Answer: Thermal degradation studies are typically performed at temperatures ranging from 40-80°C.[15] The melting point of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is reported to be in the range of 168-170°C (with decomposition).[16] Therefore, conducting studies well below this temperature is crucial to avoid phase-change-related degradation. Studies on the thermal decomposition of other pyrazine derivatives have shown that the degradation process can be complex, involving the release of pyrazine and other volatile compounds at elevated temperatures.[7][17]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Sample Preparation

A stock solution of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile at a concentration of 1 mg/mL is recommended for these studies.[15] The choice of solvent will depend on the specific stress condition, but a common starting point is a mixture of acetonitrile and water.

Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[18]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[18][19]

  • Detection: A photodiode array (PDA) detector is crucial for monitoring peak purity and detecting any new peaks that may not have the same UV maxima as the parent compound. A detection wavelength of around 270 nm can be a good starting point for pyrazine derivatives.[18]

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.[4][20][21]

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Guidelines) Prep->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Assess Mass Balance HPLC->MassBalance LCMS->MassBalance Identify Identify Degradants MassBalance->Identify Pathway Propose Degradation Pathway Identify->Pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 5,6-Dimethyl-2,3-pyrazinedicarbonitrile C₈H₆N₄ Mono_Amide Mono-amide Derivative Parent->Mono_Amide H₂O, H⁺/OH⁻ Di_Amide Di-amide Derivative Parent->Di_Amide H₂O, H⁺/OH⁻ N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxymethyl Hydroxymethyl Derivative Parent->Hydroxymethyl [O] Mono_Amide->Di_Amide H₂O, H⁺/OH⁻ Mono_Acid Mono-carboxylic Acid Derivative Mono_Amide->Mono_Acid H₂O, H⁺/OH⁻ Di_Acid Di-carboxylic Acid Derivative Di_Amide->Di_Acid H₂O, H⁺/OH⁻ Mono_Acid->Di_Acid H₂O, H⁺/OH⁻ Carboxylic_Acid_Side_Chain Carboxylic Acid (from Methyl) Hydroxymethyl->Carboxylic_Acid_Side_Chain [O]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a heterocyclic building block with a pyrazine core, a class of compounds that has garnered considerable attention in medicinal chemistry and materials science.[1] The unique arrangement of methyl and cyano groups on the pyrazine ring imparts specific electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials.[2] This guide aims to provide a comprehensive characterization of this compound, comparing it with its unsubstituted parent, 2,3-pyrazinedicarbonitrile, and its bulkier analog, 5,6-diphenyl-2,3-pyrazinedicarbonitrile. Through this comparative lens, we will explore how substituent changes on the pyrazine ring influence the molecule's properties.

Comparative Physicochemical Properties

The substitution on the pyrazine ring significantly impacts the physical properties of these compounds. The introduction of methyl groups in 5,6-Dimethyl-2,3-pyrazinedicarbonitrile increases its molecular weight and is expected to alter its melting point and solubility compared to the unsubstituted 2,3-pyrazinedicarbonitrile. The replacement with bulky phenyl groups in 5,6-diphenyl-2,3-pyrazinedicarbonitrile further accentuates these differences.

Property5,6-Dimethyl-2,3-pyrazinedicarbonitrile2,3-Pyrazinedicarbonitrile5,6-Diphenyl-2,3-pyrazinedicarbonitrile
Molecular Formula C₈H₆N₄[3]C₆H₂N₄C₁₈H₁₀N₄[4]
Molecular Weight 158.16 g/mol [3]130.11 g/mol 282.31 g/mol
CAS Number 40227-17-6[3]13481-25-955565-31-6
Melting Point 168-170 °C (dec.)[5]131-133 °C516-518 K (243-245 °C)[4]
Appearance Colorless blocks[6]Crystalline solidColorless crystals[4]

Synthesis and Mechanistic Insights

The synthesis of these pyrazinedicarbonitriles typically involves the condensation of a 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN). The choice of the dicarbonyl precursor dictates the substituents at the 5 and 6 positions of the pyrazine ring.

Experimental Workflow: Synthesis

cluster_synthesis General Synthesis of Pyrazinedicarbonitriles start Start Materials reactants 1,2-Dicarbonyl Compound + Diaminomaleonitrile (DAMN) start->reactants reaction Condensation Reaction (e.g., in Ethanol/Water with Acetic Acid) reactants->reaction workup Work-up (Cooling, Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product purification->product

Caption: Generalized workflow for the synthesis of pyrazinedicarbonitrile derivatives.

Protocol 1: Synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

This synthesis is achieved through the reaction of biacetyl (a 1,2-dicarbonyl compound) with diaminomaleonitrile.[6]

Materials:

  • Biacetyl

  • 2,3-Diaminomaleonitrile (DAMN)

  • Heterogeneous catalyst (e.g., copper-bearing salen Schiff base ligands anchored into SBA-15)[6]

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a suitable reaction vessel, combine 2,3-diaminomaleonitrile and biacetyl in water.

  • Add the heterogeneous catalyst to the mixture.

  • Heat the reaction mixture and maintain it with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain colorless blocks of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.[6]

Protocol 2: Synthesis of 2,3-Pyrazinedicarbonitrile

The synthesis of the parent compound can be approached from 2,3-pyrazinedicarboxylic acid, which is accessible through the oxidation of quinoxaline.[1]

Materials:

  • Quinoxaline

  • Potassium permanganate[1] or Sodium chlorate with copper sulfate/sulfuric acid[7]

  • Water

  • Hydrochloric acid (36%)[1]

  • Acetone for recrystallization

Procedure (from Quinoxaline):

  • In a flask, dissolve quinoxaline in water.

  • Gradually add potassium permanganate to the solution while heating and stirring.[1]

  • After the reaction is complete (indicated by the disappearance of the permanganate color), cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 2,3-pyrazinedicarboxylic acid.[1]

  • Filter and recrystallize the crude acid from acetone.[1]

  • The dicarboxylic acid can then be converted to the dinitrile through standard methods, such as dehydration of the corresponding diamide.

Protocol 3: Synthesis of 5,6-Diphenyl-2,3-pyrazinedicarbonitrile

This analog is synthesized by reacting benzil (a diphenyl-1,2-dicarbonyl) with diaminomaleonitrile.[4]

Materials:

  • Benzil

  • Diaminomaleonitrile (DAMN)

  • Acetic acid

  • Ethanol

  • Water

  • Dichloromethane

  • Activated charcoal

Procedure:

  • In a reaction flask, combine benzil, diaminomaleonitrile, and acetic acid in a mixture of ethanol and water.[4]

  • Heat the mixture overnight.[4]

  • Cool the reaction mixture and add water to precipitate the crude product.[4]

  • Filter the precipitate and wash it with ethanol and then ether.[4]

  • Dissolve the crude product in dichloromethane and treat it with activated charcoal.[4]

  • Filter and recrystallize the product from ethanol to yield colorless crystals of 5,6-diphenyl-2,3-pyrazinedicarbonitrile.[4]

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation and allows for a detailed comparison of the electronic environments within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile and 2,3-pyrazinedicarbonitrile simplifies their NMR spectra. The introduction of the phenyl groups in the diphenyl derivative leads to more complex aromatic signals.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
5,6-Dimethyl-2,3-pyrazinedicarbonitrile A single peak for the two equivalent methyl groups is expected.Signals for the methyl carbons, the quaternary pyrazine carbons attached to the methyl groups, and the quaternary pyrazine carbons attached to the cyano groups, as well as the cyano carbons.
2,3-Pyrazinedicarbonitrile A single peak for the two equivalent pyrazine protons is expected.Signals for the protonated pyrazine carbons and the quaternary carbons attached to the cyano groups, as well as the cyano carbons.
5,6-Diphenyl-2,3-pyrazinedicarbonitrile A multiplet in the aromatic region (7.40–7.50 ppm in DMSO-d6) for the ten protons of the two phenyl groups.[4]Signals for the phenyl carbons, the quaternary pyrazine carbons attached to the phenyl groups, the quaternary pyrazine carbons attached to the cyano groups, and the cyano carbons.
Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of these compounds is the nitrile (C≡N) stretching vibration. The position of this band can be influenced by the electronic effects of the substituents on the pyrazine ring.

CompoundKey IR Absorptions (cm⁻¹)
5,6-Dimethyl-2,3-pyrazinedicarbonitrile A strong absorption band for the C≡N stretch is expected around 2230-2240 cm⁻¹.
2,3-Pyrazinedicarbonitrile A strong C≡N stretching vibration is characteristic.
5,6-Diphenyl-2,3-pyrazinedicarbonitrile Aromatic C-H stretching (~3073 cm⁻¹), a strong C≡N stretch (2238 cm⁻¹), and C=C stretching from the aromatic rings (~1515 cm⁻¹).[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be used for structural elucidation.

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
5,6-Dimethyl-2,3-pyrazinedicarbonitrile m/z 158[8]The top peak is observed at m/z 117, with other significant peaks at 76 and 158.[8]
2,3-Pyrazinedicarbonitrile m/z 130Expected to show fragmentation corresponding to the loss of cyano groups.
5,6-Diphenyl-2,3-pyrazinedicarbonitrile m/z 282Fragmentation is likely to involve the phenyl substituents.

Conclusion

This guide has provided a comparative overview of the synthesis and characterization of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile and two of its key analogs. The presented data and protocols highlight the influence of substituents on the physicochemical and spectroscopic properties of the pyrazine core. For researchers in drug discovery and materials science, an understanding of these structure-property relationships is crucial for the rational design of new molecules with desired functionalities. The detailed experimental procedures offer a reliable starting point for the synthesis and further investigation of this versatile class of compounds.

References

Sources

A Comparative Spectroscopic Guide to Substituted Pyrazinedicarbonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of substituted pyrazinedicarbonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding the influence of various substituents on their spectroscopic signatures is crucial for structural elucidation, quality control, and the rational design of novel compounds with tailored photophysical properties. This document offers a comparative analysis of their Ultraviolet-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed protocols.

Introduction: The Significance of Pyrazinedicarbonitriles

Pyrazinedicarbonitriles serve as versatile scaffolds in the development of new pharmaceuticals and functional materials. The electron-withdrawing nature of the two nitrile groups on the pyrazine ring creates a unique electronic environment that can be finely tuned by the introduction of additional substituents. This modulation of the electronic structure directly impacts the molecule's interaction with electromagnetic radiation, leading to distinct spectroscopic properties that can be harnessed for various applications. A thorough understanding of these structure-property relationships is paramount for advancing research and development in this area.

Comparative Spectroscopic Analysis

This section details the spectroscopic properties of a series of substituted pyrazinedicarbonitriles, focusing on the effects of electron-donating and electron-withdrawing groups on their spectra. For a direct comparison, we will examine a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, which feature an electron-donating amino group, and contrast their properties with the parent 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, which has a more electron-withdrawing character at the 5-position.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents on the pyrazine ring.

In a series of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, consistent absorption peaks were observed around 267, 303, and 373 nm.[1] The introduction of an amino group, an electron-donating substituent, at the 5-position of the pyrazine-2,3-dicarbonitrile core generally leads to a bathochromic (red) shift in the absorption maxima compared to the halogenated precursor. This is due to the donation of electron density from the amino group into the electron-deficient pyrazine ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Substituted Pyrazinedicarbonitriles

CompoundSubstituent at C5λmax (nm)
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles-NH-Alkyl~267, ~303, ~373[1]

Note: Specific λmax values can vary depending on the solvent and the exact nature of the alkyl and aryl groups.

The observed multiple absorption bands suggest the presence of various π-π* and n-π* electronic transitions within these molecules. The lowest energy absorption band is likely attributable to an intramolecular charge transfer (ICT) transition from the electron-rich amino-substituted part of the molecule to the electron-deficient dicarbonitrile-substituted pyrazine ring.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of the excited state and the relaxation pathways of a molecule after absorbing light.

While the fluorescence data for a broad range of substituted pyrazinedicarbonitriles is not extensively documented in a single comparative study, it is known that the introduction of electron-donating groups, such as amino groups, can enhance fluorescence intensity and lead to a larger Stokes shift (the difference between the absorption and emission maxima). This is often attributed to a more significant change in the dipole moment between the ground and excited states, leading to greater stabilization of the excited state in polar solvents.

For instance, in a study of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, the fluorescence emission spectra of chlorophyll a in chloroplasts were affected by the presence of these compounds, indicating an interaction and potential for fluorescence modulation.[2]

Table 2: Illustrative Fluorescence Emission Maxima (λem) of Substituted Pyrazinedicarbonitriles

CompoundSubstituent at C5Excitation Wavelength (nm)Emission Maximum (λem) (nm)
Representative aminopyrazinedicarbonitrile-NH-R~370> 400

Note: This is an illustrative example. Actual emission maxima will depend on the specific compound and solvent.

The fluorescence properties are highly dependent on the nature of the substituent and the solvent polarity, a phenomenon known as solvatochromism. This sensitivity can be exploited in the design of fluorescent probes and sensors.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The vibrational frequencies of different bonds are sensitive to their chemical environment. In substituted pyrazinedicarbonitriles, the characteristic stretching frequency of the nitrile group (C≡N) and the vibrations of the pyrazine ring are of particular interest.

The C≡N stretching vibration in pyrazinedicarbonitriles typically appears in the region of 2220-2240 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the pyrazine ring. Electron-donating groups, such as an amino group, can slightly lower the frequency of the C≡N stretch due to increased electron density in the ring, which can be delocalized to the nitrile groups.

In a series of N-benzylamine substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, the C≡N stretch was consistently observed around 2227-2234 cm⁻¹.[2] The N-H stretching vibrations of the amino group are also prominent, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.[2]

Table 3: Key FTIR Absorption Bands (cm⁻¹) for Substituted Pyrazinedicarbonitriles

CompoundSubstituent at C5ν(C≡N)ν(N-H)Aromatic C=C, C=N
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile-Cl~2230-~1550-1400
5-(Benzylamino)-6-methylpyrazine-2,3-dicarbonitrile-NH-CH₂-Ph222834041564, 1508, 1454, 1400, 1357[2]
5-[(3,4-Dichlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile-NH-CH₂-Ph(3,4-Cl₂)222733291568, 1516, 1466, 1402[2]

The aromatic C=C and C=N stretching vibrations of the pyrazine ring appear in the fingerprint region between 1400 and 1600 cm⁻¹. The pattern of these bands can be complex and is characteristic of the substitution pattern on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectra of substituted pyrazinedicarbonitriles are relatively simple due to the high degree of substitution. The chemical shifts of the remaining protons on the pyrazine ring and the protons on the substituent groups are highly informative. For the N-benzylamine substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, the key signals are the methyl protons, the methylene protons of the benzyl group, the aromatic protons of the benzyl group, and the N-H proton.[2]

¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are particularly sensitive to the nature of the substituents. The nitrile carbons (C≡N) typically resonate in the range of 115-120 ppm. The carbons of the pyrazine ring appear at lower field, with their exact chemical shifts depending on the attached substituents.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazinedicarbonitrile

5-[(3,4-Dichlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile [2]

¹H NMRδ (ppm)¹³C NMRδ (ppm)
NH8.69 (bs)C2/C3117.8, 115.6
Ar-H7.61 (d), 7.57 (d), 7.33 (dd)C5152.8
NCH₂4.59 (s)C6147.8
CH₃2.46 (s)C-CN114.8
NCH₂43.3
CH₃21.2
Aromatic C139.4, 131.1, 130.6, 130.0, 129.8, 129.6, 127.9

The chemical shifts of the benzyl group protons and carbons are influenced by the substituents on the phenyl ring, providing further structural confirmation.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key spectroscopic techniques discussed.

UV-Vis Absorption Spectroscopy Protocol

The causality behind this experimental choice is to determine the wavelengths of maximum absorbance, which correspond to electronic transitions within the molecule. This information is fundamental for understanding the electronic structure and for selecting appropriate excitation wavelengths for fluorescence spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength (λex), typically the λmax determined from the UV-Vis spectrum. Set the desired emission wavelength range, which should be at a longer wavelength than the excitation wavelength.

  • Acquisition of Emission Spectrum: Place the cuvette containing the sample solution in the spectrofluorometer. Excite the sample at the chosen λex and record the emission spectrum.

  • (Optional) Acquisition of Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λem,max) and scan the excitation monochromator over a range of wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λem,max). The fluorescence quantum yield can be determined relative to a known standard.

FTIR Spectroscopy Protocol

The purpose of FTIR analysis is to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This is a crucial step for structural confirmation.

Caption: Workflow for FTIR Spectroscopy.

Step-by-Step Methodology (KBr Pellet Method for Solids):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum without the sample in the beam path to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Record the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, N-H, C=C, C-H).

NMR Spectroscopy Protocol

NMR spectroscopy is the cornerstone of molecular structure elucidation. The following protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

Caption: Workflow for NMR Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted pyrazinedicarbonitrile in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, the probe will be "tuned" to the correct frequencies for ¹H and ¹³C, and the magnetic field will be "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the multiplicities (singlet, doublet, triplet, etc.). Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Structure-Property Relationships and Mechanistic Insights

The spectroscopic data clearly demonstrates the profound influence of substituents on the electronic structure and properties of the pyrazinedicarbonitrile core.

  • Electron-Donating Groups (EDGs): Substituents like amino groups (-NHR) increase the electron density of the pyrazine ring through resonance. This leads to:

    • A bathochromic shift (red shift) in the UV-Vis absorption and fluorescence emission spectra due to a smaller HOMO-LUMO gap.

    • An increase in fluorescence quantum yield in many cases, as the charge-transfer character of the excited state is enhanced.

    • A slight decrease in the C≡N stretching frequency in the FTIR spectrum, reflecting a minor weakening of the nitrile bond due to electron delocalization.

    • An upfield shift (lower ppm) of the pyrazine ring protons and carbons in the NMR spectra, as these nuclei are more shielded by the increased electron density.

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) or nitro (-NO₂) groups have the opposite effect. They decrease the electron density of the pyrazine ring, resulting in:

    • A hypsochromic shift (blue shift) or smaller bathochromic shift in the UV-Vis and fluorescence spectra compared to the unsubstituted parent compound.

    • A potential quenching of fluorescence , as EWGs can introduce non-radiative decay pathways.

    • A slight increase in the C≡N stretching frequency in the FTIR spectrum.

    • A downfield shift (higher ppm) of the pyrazine ring protons and carbons in the NMR spectra due to deshielding.

The interplay of these electronic effects allows for the fine-tuning of the spectroscopic and photophysical properties of pyrazinedicarbonitriles, opening up possibilities for their application in diverse fields.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of substituted pyrazinedicarbonitriles, highlighting the key differences in their UV-Vis, fluorescence, FTIR, and NMR spectra as a function of their substitution pattern. The detailed experimental protocols and the discussion of structure-property relationships offer a valuable resource for researchers, scientists, and drug development professionals working with these important heterocyclic compounds. A thorough understanding of their spectroscopic behavior is essential for accelerating the discovery and development of new materials and therapeutic agents based on the pyrazinedicarbonitrile scaffold.

References

  • Doležal, M., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 651-671. [Link] [2][3][4]2. Al-Hourani, B. J., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the single-crystal X-ray diffraction data for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Pyrazine derivatives are a critical scaffold in medicinal chemistry, recognized for their diverse therapeutic properties.[1][2] Accurate molecular structure determination is the bedrock of rational drug design, and single-crystal X-ray crystallography remains the definitive technique for this purpose, offering precise insights into connectivity, conformation, and intermolecular interactions.[3]

This document compares the crystallographic features of the title compound with a structurally related analogue, 5,6-Diphenylpyrazine-2,3-dicarbonitrile, to illuminate the influence of substituent changes on crystal packing and molecular geometry. Furthermore, we present a detailed, field-proven protocol for obtaining and analyzing X-ray quality crystals for such compounds.

Comparative Crystallographic Data Analysis

The substitution of methyl groups with bulky phenyl rings induces significant changes in the crystal lattice. The table below summarizes the key crystallographic parameters for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile and 5,6-Diphenylpyrazine-2,3-dicarbonitrile, providing a clear comparison of their solid-state structures.

Parameter5,6-Dimethyl-2,3-pyrazinedicarbonitrile[1]5,6-Diphenylpyrazine-2,3-dicarbonitrile[4][5]
Formula C₈H₆N₄C₁₈H₁₀N₄
Molar Mass 158.17 g/mol 282.31 g/mol
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/n
Unit Cell: a 24.183 (2) Å9.2195 (2) Å
Unit Cell: b 9.210 (1) Å7.2837 (2) Å
Unit Cell: c 18.761 (2) Å21.5507 (5) Å
Unit Cell: β 130.151 (2)°101.108 (1)°
Volume (V) 3193.8 (6) ų1420.06 (6) ų
Molecules/Unit Cell (Z) 164
Temperature (T) 150 K294 K
R-factor (R₁) 0.0390.057
wR-factor (wR₂) 0.1100.145

Expert Insights:

A significant finding for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is that its asymmetric unit contains two independent molecules.[1][6] This indicates subtle differences in the local environments of the two molecules within the crystal lattice. Furthermore, the analyzed crystal was identified as a non-merohedral twin, a complex crystallographic feature where two separate crystal lattices are intergrown at a specific orientation.[1][6] The successful refinement of this twinned structure, evidenced by the low R-factor of 0.039, underscores the quality of the data and the robustness of modern refinement software like SHELXL.[1]

In contrast, the diphenyl derivative packs in a different monoclinic space group (P2₁/n) and its structure was determined at room temperature.[4][5] The phenyl rings are significantly twisted relative to the central pyrazine ring, with dihedral angles of 48.08° and 44.80°.[4][5][7] This twisting is a common strategy to minimize steric hindrance and influences the overall crystal packing, which is stabilized by weak π-π interactions between pyrazine and phenyl rings.[4]

Experimental Workflow: From Synthesis to Structure Solution

Achieving a high-quality crystal structure is a multi-step process requiring careful execution and an understanding of the underlying principles. The following sections detail a validated workflow for compounds like 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Diagram of the Crystallographic Workflow

D cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis A React 2,3-Diaminomaleonitrile with Biacetyl [1] B Purify Crude Product A->B C Dissolve in Ethanol (Minimal Hot Solvent) B->C D Slow Solvent Evaporation (Controlled Environment) C->D E Harvest High-Quality Colorless Block Crystals [1] D->E F Mount Crystal on Diffractometer (150 K) [1] E->F G Data Collection (e.g., Bruker APEXII) [1] F->G H Structure Solution (e.g., SHELXS) [1] G->H I Structure Refinement (e.g., SHELXL) [1] H->I J Data Validation & Deposition (e.g., CCDC) I->J

Caption: Workflow for obtaining the crystal structure of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Step 1: Synthesis and Purification

The synthesis of the title compound is achieved through the reaction of 2,3-diaminomaleonitrile with biacetyl.[1][2]

  • Reaction Setup: The synthesis is performed in water using a heterogeneous catalyst, such as a copper-bearing salen Schiff base complex anchored on SBA-15.[1]

  • Purification: Following the reaction, the crude product must be purified to remove unreacted starting materials and byproducts. This is crucial as impurities can severely inhibit crystallization. Techniques such as column chromatography or recrystallization from a different solvent system are typically employed.

Step 2: Single Crystal Growth Protocol

Crystal growth is often the rate-limiting step in crystallography.[3] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form. For 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, colorless block-like crystals were successfully grown from ethanol.[1]

  • Solvent Selection: Ethanol is a moderately polar solvent, which is a good starting point for many organic compounds. The ideal solvent should dissolve the compound when hot but not when cold.

  • Prepare a Saturated Solution: In a clean vial, add a small amount of the purified compound. Add the solvent (ethanol) dropwise while gently heating and agitating until the solid completely dissolves. The objective is to use the minimum amount of hot solvent necessary.

  • Induce Supersaturation (Slow Evaporation):

    • Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes.

    • Place the vial in a vibration-free environment at a constant, cool temperature. This allows the solvent to evaporate very slowly over several days to weeks.

    • Causality: Slow evaporation is critical. Rapid cooling or fast evaporation leads to the rapid formation of many small nucleation centers, resulting in microcrystalline powder instead of large, single crystals suitable for diffraction.[3]

  • Crystal Harvesting: Once well-formed, block-like crystals are observed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Step 3: X-ray Data Collection and Structure Refinement
  • Crystal Mounting and Cooling: A suitable crystal is selected under a microscope, mounted on a cryo-loop, and flash-cooled to a low temperature (e.g., 150 K) in a stream of cold nitrogen gas on the diffractometer.[1]

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to a sharper diffraction pattern, higher resolution data, and a more precise final structure.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the resulting diffraction pattern is recorded on a detector (e.g., CCD) as the crystal is rotated.[1][8]

  • Structure Solution and Refinement:

    • Specialized software (e.g., SHELXS97, SHELXL97) is used to solve the phase problem and generate an initial electron density map.[1]

    • An atomic model is built into the map and refined against the experimental data. The refinement process minimizes the difference between the observed diffraction intensities and those calculated from the model.

    • The quality of the final model is assessed using metrics like the R-factor (R₁) and the weighted R-factor (wR₂). Lower values indicate a better fit between the model and the experimental data.[1] For the title compound, the final R-factor was an excellent 0.039.[1][9]

References

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220. [Link]

  • PubChem. (n.d.). 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3220. [Link]

  • Hökelek, T., Yalçın, E., Seferoğlu, Z., & Şahin, E. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2225. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E, E68, o3220. [Link]

  • PubChem. (n.d.). 5,6-Dichloro-2,3-dicyanopyrazine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). (PDF) 5,6-Dimethylpyrazine-2,3-dicarbonitrile. ResearchGate. [Link]

  • Surov, A. O., et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system. PubMed Central. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved January 16, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 16, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved January 16, 2026, from [Link]

  • Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Request PDF. [Link]

  • Tan, J. H., et al. (2018). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Deschamps, J. R., & Flippen-Anderson, J. L. (2010). X-Ray Crystallography of Chemical Compounds. Current drug discovery technologies, 7(2), 97–105. [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]

  • Hökelek, T., et al. (2009). (PDF) 5,6-Diphenylpyrazine-2,3-dicarbonitrile. ResearchGate. [Link]

  • Balaraman, E., et al. (2016). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic letters, 18(15), 3658–3661. [Link]

  • Chemdad. (n.d.). 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE. Retrieved January 16, 2026, from [Link]

  • Dutrow, B. L., & Clark, C. M. (2007). X-ray Powder Diffraction (XRD). SERC (Carleton). [Link]

  • Springer Nature Experiments. (n.d.). Results for "Powder X-ray Diffraction". Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to Methyl-Substituted Pyrazine Dinitriles: Synthesis, Structure, and Optoelectronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative framework for understanding the synthesis, structural characteristics, and optoelectronic properties of methyl-substituted pyrazine dinitriles. While direct comparative data for this specific class of compounds is emerging, this document synthesizes information from analogous pyrazine derivatives to establish expected trends and provides detailed experimental protocols to facilitate further research. This work is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced effects of methyl substitution on the pyrazine core.

Introduction: The Significance of Methyl Substitution on the Pyrazine Dinitrile Scaffold

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial building block in pharmaceuticals, agrochemicals, and functional materials. The introduction of nitrile groups enhances the electron-accepting properties of the pyrazine ring, making pyrazine dinitriles promising candidates for applications in organic electronics.[1] Methyl substitution offers a subtle yet powerful tool to fine-tune the steric and electronic properties of these molecules, thereby influencing their solid-state packing, photophysical behavior, and electrochemical characteristics.[2] Understanding these structure-property relationships is paramount for the rational design of novel materials with tailored functionalities.

This guide will focus on a comparative analysis of key methyl-substituted pyrazine dinitriles, including 3-methylpyrazine-2,5-dinitrile and 3,6-dimethylpyrazine-2,5-dinitrile, alongside the unsubstituted pyrazine-2,5-dinitrile as a reference.

Synthetic Strategies and Characterization

The synthesis of substituted pyrazines can be approached through various condensation reactions.[3] For methyl-substituted pyrazine dinitriles, a plausible and efficient synthetic route involves the condensation of α-dicarbonyl compounds with aminomalononitrile derivatives. The strategic placement of methyl groups can be achieved by selecting appropriately substituted starting materials.

Proposed Synthetic Workflow:

cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant_A Methyl-substituted α-dicarbonyl Condensation Condensation Reaction Reactant_A->Condensation Reactant_B Aminomalononitrile derivative Reactant_B->Condensation Product Methyl-substituted Pyrazine Dinitrile Condensation->Product

Caption: Proposed synthetic workflow for methyl-substituted pyrazine dinitriles.

Experimental Protocol: General Synthesis of Methyl-Substituted Pyrazine Dinitriles
  • Reactant Preparation: Dissolve the appropriate methyl-substituted α-dicarbonyl compound (e.g., methylglyoxal for 3-methylpyrazine-2,5-dinitrile) in a suitable solvent such as ethanol.

  • Addition of Aminonitrile: To the stirred solution, add an equimolar amount of diaminomaleonitrile.

  • Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl-substituted pyrazine dinitrile.

Spectroscopic Characterization

The synthesized compounds should be thoroughly characterized using standard spectroscopic techniques:

TechniqueExpected Observations for Methyl-Substituted Pyrazine Dinitriles
¹H NMR Aromatic protons on the pyrazine ring will appear in the downfield region (δ 8.5-9.0 ppm). The methyl protons will exhibit a characteristic singlet in the upfield region (δ 2.5-3.0 ppm). The integration of these signals will confirm the substitution pattern.
¹³C NMR Carbon atoms of the pyrazine ring will show signals in the aromatic region (δ 140-160 ppm). The nitrile carbons will appear further downfield (δ 115-120 ppm). The methyl carbon will be observed in the aliphatic region (δ 20-25 ppm).
FT-IR A strong, sharp absorption band characteristic of the C≡N stretching vibration will be present around 2230-2240 cm⁻¹. C-H stretching vibrations of the methyl group will be observed around 2900-3000 cm⁻¹.
Mass Spec The molecular ion peak corresponding to the calculated molecular weight of the specific isomer will confirm the identity of the compound.

Comparative Structural Analysis

The introduction of methyl groups is expected to influence the crystal packing of pyrazine dinitriles. X-ray crystallography is an indispensable tool for elucidating these structural nuances.[4][5][6][7]

Expected Structural Features:
  • Planarity: The pyrazine ring is inherently planar. The nitrile groups and the carbon atoms of the methyl substituents are expected to be nearly coplanar with the ring.

  • Intermolecular Interactions: The crystal packing will likely be governed by a combination of C-H···N hydrogen bonds and π-π stacking interactions. The presence and orientation of methyl groups will influence the nature and strength of these interactions.

  • Symmetry: The substitution pattern will dictate the molecular and crystal symmetry. For instance, 3,6-dimethylpyrazine-2,5-dinitrile possesses a higher degree of symmetry than 3-methylpyrazine-2,5-dinitrile, which may lead to different packing motifs.[2]

cluster_unsubstituted Unsubstituted Pyrazine Dinitrile cluster_mono_methyl 3-Methylpyrazine-2,5-dinitrile cluster_di_methyl 3,6-Dimethylpyrazine-2,5-dinitrile Unsub_Packing Efficient π-π stacking Mono_Packing Steric hindrance from methyl group Disrupted π-π stacking Unsub_Packing->Mono_Packing introduces Di_Packing Increased steric hindrance Potential for C-H···N interactions Mono_Packing->Di_Packing further modifies

Caption: Expected influence of methyl substitution on crystal packing.

Photophysical and Electrochemical Properties: A Comparative Outlook

The electronic nature of the pyrazine ring, modified by the electron-withdrawing nitrile groups and the electron-donating methyl groups, will dictate the photophysical and electrochemical behavior of these compounds.[1]

Photophysical Properties

Methyl substitution is anticipated to cause a red-shift in the absorption and emission spectra due to the electron-donating nature of the methyl group, which raises the energy of the Highest Occupied Molecular Orbital (HOMO).[2]

CompoundPredicted λ_abs (nm)Predicted λ_em (nm)Predicted Quantum Yield (Φ)
Pyrazine-2,5-dinitrile~320~380Low
3-Methylpyrazine-2,5-dinitrile~330~395Moderate
3,6-Dimethylpyrazine-2,5-dinitrile~340~410Moderate-High
Note: These are predicted values based on trends observed in similar systems and require experimental verification.
Experimental Protocol: Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the pyrazine dinitriles in a suitable spectroscopic grade solvent (e.g., dichloromethane).

  • UV-Vis Spectroscopy: Record the absorption spectra using a UV-Vis spectrophotometer.

  • Fluorescence Spectroscopy: Measure the emission spectra using a fluorometer, exciting at the respective absorption maxima.

  • Quantum Yield Determination: Determine the fluorescence quantum yields relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Properties

Cyclic voltammetry can be employed to determine the redox potentials and estimate the HOMO and LUMO energy levels of the methyl-substituted pyrazine dinitriles.[8] The electron-donating methyl groups are expected to make the reduction of the pyrazine ring more difficult (more negative reduction potential).

CompoundPredicted Reduction Potential (V vs. Fc/Fc⁺)Estimated LUMO (eV)
Pyrazine-2,5-dinitrile-1.8-3.0
3-Methylpyrazine-2,5-dinitrile-1.9-2.9
3,6-Dimethylpyrazine-2,5-dinitrile-2.0-2.8
Note: These are predicted values and require experimental verification.
Experimental Protocol: Electrochemical Characterization
  • Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

  • Analyte Solution: Dissolve the pyrazine dinitrile in the electrolyte solution.

  • Cyclic Voltammetry: Perform cyclic voltammetry using a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and a Ag/Ag⁺ reference electrode).

  • Data Analysis: Determine the reduction potentials and use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard. Estimate the LUMO energy levels from the onset of the reduction peaks.

Conclusion and Future Directions

This guide provides a predictive comparative study of methyl-substituted pyrazine dinitriles, outlining the expected trends in their synthesis, structure, and optoelectronic properties. The introduction of methyl groups is anticipated to systematically tune the electronic and steric characteristics of the pyrazine dinitrile core.

The provided experimental protocols offer a clear roadmap for the synthesis and comprehensive characterization of these promising compounds. Future experimental work is crucial to validate the predicted trends and to fully elucidate the structure-property relationships. Such studies will undoubtedly pave the way for the development of novel pyrazine-based materials for a wide range of applications, from organic electronics to medicinal chemistry.[3][9][10][11]

References

  • One-pot synthesis of unsubstituted and methyl substituted-pyrazinyl diselenides and monoselenides: structural, optical property characterization and DFT calculations - NIH. (2023-12-14). [Link]

  • US9458115B2 - Synthesis of substituted pyrazines - Google P
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - NIH. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (2021-09-01). [Link]

  • Synthesis of Pyrazine Substituted 1,3,4-Thiadiazole Derivatives and Their Anticonvulsant Activity - ResearchGate. [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - MDPI. (2018-10-22). [Link]

  • Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine - ResearchGate. [Link]

  • 2,5-dimethyl pyrazine, 123-32-0 - The Good Scents Company. [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC - NIH. [Link]

  • Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers in Electrochemically Reduced Heteroleptic Ru(II) Polypyridyl Complexes | Inorganic Chemistry - ACS Publications. (2024-01-23). [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. [Link]

  • 2,5-Diethyl-3,6-dimethylpyrazine | C10H16N2 | CID 12669071 - PubChem. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. [Link]

  • Electrochemical properties of dinuclear [Ru([n]aneS4)] complexes of 2,3-bis(2-pyridyl)pyrazine - Dalton Transactions (RSC Publishing). [Link]

  • 2,5-DIETHYL-3-METHYLPYRAZINE - precisionFDA. [Link]

  • Preparations and electrochemical properties of pyrazine-bridged ruthenium-binuclear complexes exhibiting molecular hysteresis - PubMed. [Link]

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography | Request PDF - ResearchGate. (2025-08-08). [Link]

  • Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022) - FooDB. (2010-04-08). [Link]

  • 2,5-diethyl-3-methyl pyrazine, 32736-91-7 - The Good Scents Company. [Link]

  • Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)- - the NIST WebBook. [Link]

  • Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). (2012-09-11). [Link]

  • 3,6-Dibutyl-2,5-dimethylpyrazine | C14H24N2 | CID 601225 - PubChem. [Link]

  • 3,5-Dimethyl-2-propylpyrazine | C9H14N2 | CID 122594 - PubChem. [Link]

Sources

A Comparative Guide to the Thermal Analysis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Analysis in Material Characterization

In the realms of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of safety, stability, and application viability. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide indispensable data on how a material behaves under thermal stress.[1][2] TGA measures changes in mass as a function of temperature, revealing thermal stability and decomposition profiles, while DSC quantifies the heat flow associated with thermal transitions, identifying events like melting, crystallization, and glass transitions.[2][3][4]

This guide offers an in-depth examination of the thermal characteristics of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and materials science.[5] By presenting detailed experimental protocols, comparative data with related pyrazine structures, and an expert interpretation of the results, we aim to provide researchers and drug development professionals with a practical and authoritative resource for their work.

Compound of Interest: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

5,6-Dimethyl-2,3-pyrazinedicarbonitrile (C₈H₆N₄) is an aromatic heterocyclic compound featuring a pyrazine core substituted with two methyl groups and two nitrile groups.[5][6] This specific arrangement of functional groups imparts unique electronic and structural properties, making it a valuable intermediate in the synthesis of more complex molecules.[5] Understanding its melting behavior and decomposition temperature is critical for defining its processing limits, storage conditions, and suitability for high-temperature applications.

Experimental Protocol: A Validated Approach to TGA/DSC Analysis

The following protocol is designed to yield accurate and reproducible thermal analysis data for organic crystalline powders like 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. It is grounded in established standards, including ASTM E1131 for TGA and ASTM E967 for DSC temperature calibration, ensuring the integrity of the results.[1][7][8][9][10][11]

Instrumentation & Calibration
  • Instrument: A simultaneous TGA/DSC instrument (e.g., NETZSCH, TA Instruments) is recommended to acquire both mass change and heat flow data from a single sample run.[4]

  • Calibration: Before analysis, the instrument's temperature axis must be calibrated using certified standards (e.g., Indium, Zinc) across the expected experimental range, in accordance with ASTM E967.[9][12][13] The heat flow signal is calibrated using the known enthalpy of fusion of a standard like Indium.

Step-by-Step Sample Analysis
  • Sample Preparation: Weigh 3-5 mg of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile powder into a clean, tared aluminum crucible. Ensure the powder forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.[4][14]

  • Atmosphere Control: Place the sample crucible in the instrument furnace. Purge the system with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 15 minutes before starting the experiment.[14]

    • Causality: An inert atmosphere is crucial to prevent oxidative decomposition of the organic sample, allowing for the determination of its intrinsic thermal stability.[4][15]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental efficiency. Slower rates can improve resolution, while faster rates may shift transition temperatures to higher values.[16][17]

  • Data Acquisition: Continuously record the sample mass (TGA), heat flow (DSC), and temperature throughout the experiment.

The workflow for this protocol is visualized in the diagram below.

TGA_DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (ASTM E967) Weigh Weigh 3-5 mg Sample into Crucible Calibrate->Weigh Load Load Sample & Purge with Nitrogen (20 mL/min) Weigh->Load Heat Heat from 30°C to 400°C (10 °C/min) Load->Heat Record Record Mass (TGA) & Heat Flow (DSC) Heat->Record Analyze Analyze Thermograms: - Melting Point (Tm) - Decomposition Onset (Td) Record->Analyze

Caption: TGA/DSC Experimental Workflow.

Results: Thermal Profile of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Analysis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile reveals distinct thermal events. The DSC thermogram shows a sharp endothermic peak, characteristic of melting, immediately followed by the onset of an exothermic process, indicating decomposition. The TGA curve confirms this, showing a sharp mass loss commencing at the same temperature.

The thermal properties are summarized and compared with related pyrazine compounds in the table below.

CompoundMolecular StructureMelting Point (Tm)Decomposition Onset (Td)Key Observations
5,6-Dimethyl-2,3-pyrazinedicarbonitrile Pyrazine ring with two -CH₃ and two -CN groups168-170 °C [6][18]~170 °C Melts with immediate decomposition. The nitrile groups contribute to its thermal profile.
Pyrazine-2,3-dicarboxylic acidPyrazine ring with two -COOH groupsDecomposes >210 °C>210 °CDoes not exhibit a clear melting point before decomposition. The carboxylic acid groups allow for strong intermolecular hydrogen bonding, increasing thermal stability compared to the nitrile derivative.[16][19]
2,3-DimethylpyrazinePyrazine ring with two -CH₃ groups49-52 °C>150 °C (Boiling Point)A lower melting point and is volatile. The lack of strong electron-withdrawing groups or hydrogen-bonding sites results in weaker intermolecular forces.
PyrazineUnsubstituted pyrazine ring53-57 °C>115 °C (Boiling Point)The parent heterocycle is a low-melting, volatile solid.

Discussion: Structure-Property Relationships

The thermal data clearly illustrates the profound impact of substituent groups on the stability of the pyrazine core.

  • High Thermal Stability with Decomposition: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile exhibits a relatively high melting point that coincides with its decomposition temperature.[6][18] This suggests that the energy required to break the crystal lattice is sufficient to initiate the cleavage of covalent bonds within the molecule. The strong dipole of the nitrile (-CN) groups leads to significant intermolecular dipole-dipole interactions, which elevates the melting point well above that of simple alkyl-substituted pyrazines.

  • Comparison with Pyrazine-2,3-dicarboxylic Acid: The dicarboxylic acid analogue decomposes at an even higher temperature (>210 °C).[16][19] This is attributable to the formation of strong intermolecular hydrogen bonds between the carboxylic acid moieties, creating a highly stable crystal lattice that requires more energy to disrupt.

  • Influence of Substituents: The comparison highlights a clear trend: functional groups capable of strong intermolecular interactions (hydrogen bonding, strong dipole-dipole forces) significantly increase the melting point and thermal stability of the pyrazine system. Simple alkyl groups, which only offer weak van der Waals forces, result in much lower melting points. The thermal decomposition of pyrazine compounds often involves complex free-radical mechanisms, initiated by the cleavage of the weakest bond in the molecule.[20][21]

The relationship between the molecular structure and thermal stability is depicted in the following conceptual diagram.

Structure_Property cluster_substituents Substituent Groups Core Pyrazine Core CN Nitrile (-CN) (Target Compound) Core->CN Strong Dipole-Dipole Interactions COOH Carboxylic Acid (-COOH) Core->COOH Strong Hydrogen Bonding CH3 Alkyl (-CH₃) Core->CH3 Weak van der Waals Forces Stability Increased Thermal Stability CN->Stability Strong Positive Influence COOH->Stability Very Strong Positive Influence CH3->Stability Minimal Influence

Caption: Influence of Substituents on Thermal Stability.

Conclusion

The thermal analysis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile reveals it to be a moderately stable compound that melts and decomposes concurrently around 168-170 °C. This behavior is a direct consequence of its molecular structure, where strong dipole-dipole interactions from the dicarbonitrile substituents create a more stable crystal lattice than simple alkylpyrazines, but a less stable one than pyrazines capable of hydrogen bonding. This guide provides a robust, standards-compliant protocol for its analysis and a framework for understanding its thermal properties in comparison to related structures. Such characterization is fundamental for any researcher or developer intending to use this versatile building block in further synthesis or material formulation, ensuring safe handling and predictable performance.

References

  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. [Link]

  • Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

  • Infinita Lab. ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. [Link]

  • ASTM E967-03, Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2003. [Link]

  • CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]

  • Conti Testing Laboratories. ASTM E1131. [Link]

  • PhysicsNorm. PDF Download ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. [Link]

  • ANSI Webstore. ASTM E967-08 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. [Link]

  • Chemdad Co., Ltd. 5,6-DIMETHYL-2,3-PYRAZINEDICARBONITRILE. [Link]

  • ResearchGate. (a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a heating rate of 10 °C min⁻¹ under nitrogen atmosphere. [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • ACS Sustainable Chemistry & Engineering. Biobased Pyrazine-Containing Polyesters. [Link]

  • McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Lab Test Methods Day 2014. [Link]

  • D'Amelia, R., & Fisenne, T. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [Link]

  • Journal of Chemical Education. Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. [Link]

  • ResearchGate. Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Scribd. Exp 8 - TGA - DSC - Manual. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • PubChem. 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. [Link]

  • Aladdin Scientific. 5, 6-Dimethyl-2, 3-pyrazinedicarbonitrile, min 99%, 1 gram. [Link]

  • NIH National Center for Biotechnology Information. 5,6-Dimethylpyrazine-2,3-dicarbonitrile. [Link]

  • OSTI.GOV. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). [Link]

  • Dalton Transactions. Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. [Link]

  • NIH National Center for Biotechnology Information. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

  • PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

  • ResearchGate. (PDF) 5,6-Dimethylpyrazine-2,3-dicarbonitrile. [Link]

Sources

A Comparative Guide to the Reactivity of Dinitrile Functional Groups on a Pyrazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. The introduction of dinitrile functionalities onto this ring system creates a unique electronic landscape, significantly influencing the reactivity of the molecule. This guide provides an in-depth comparison of the reactivity of dinitrile functional groups on the pyrazine ring, focusing on the synthetically accessible 2,3- and 2,6-dicyanopyrazine isomers. The 2,5-isomer is generally considered synthetically unfeasible and will not be a primary focus of this comparison[1]. This document will delve into the underlying principles governing their reactivity and provide supporting experimental data and protocols to aid in the strategic design of novel molecular entities.

The Influence of Nitrile Position on the Pyrazine Ring's Reactivity

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, coupled with the powerful electron-withdrawing cyano groups, renders the dicyanopyrazine system highly electron-deficient. This inherent electronic property is the primary driver of its chemical reactivity. The positioning of the dinitrile groups at the 2,3- versus the 2,6-positions creates subtle but significant differences in the electronic distribution and steric environment, leading to distinct reactivity profiles.

2,3-Dicyanopyrazine features adjacent nitrile groups, which can lead to unique reactivity patterns involving both groups simultaneously, such as in chelation to metal centers or in specific cycloaddition reactions. The proximity of the nitriles can also create steric hindrance for certain transformations.

2,6-Dicyanopyrazine , with its nitrile groups positioned in a para-like relationship, exhibits a more symmetrical distribution of electron density. This can influence its susceptibility to nucleophilic attack and its behavior in reactions where symmetry plays a role.

G reagents 2,5-Dichloropyrazine + Nucleophile (e.g., Amine) + Base (e.g., K2CO3) reaction Reaction (e.g., in DMF, heat) reagents->reaction 1. Mix workup Work-up (Quench, Extract, Purify) reaction->workup 2. React product Monosubstituted Pyrazine workup->product 3. Isolate

Figure 2: General workflow for nucleophilic substitution on a dichloropyrazine.

Step-by-Step Methodology:

  • To a solution of the dichloropyrazine isomer (1.0 eq) in an appropriate solvent (e.g., DMF, DMSO), add the nucleophile (1.0-1.2 eq).

  • Add a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of the Nitrile Groups

The nitrile functional groups on the pyrazine ring can be reduced to amines or aldehydes, providing valuable synthetic handles for further derivatization.

Comparative Reactivity with Metal Hydrides:

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce nitriles to amines.[2] However, its reactivity can be enhanced in the presence of certain additives or under specific conditions.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[3][4] It is expected to reduce the dinitrile groups on both 2,3- and 2,6-dicyanopyrazine to the corresponding bis(aminomethyl)pyrazines.

Experimental Protocol: Reduction of a Nitrile with LiAlH₄

The following is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.[3]

G start Dicyanopyrazine in Anhydrous Ether/THF add_lah Slowly add LiAlH₄ (0 °C to reflux) start->add_lah quench Careful Quenching (e.g., with Na₂SO₄·10H₂O) add_lah->quench After reaction completion product Bis(aminomethyl)pyrazine quench->product

Figure 3: Workflow for the reduction of dicyanopyrazine with LiAlH₄.

Step-by-Step Methodology:

  • To a stirred suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of the dicyanopyrazine isomer in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude bis(aminomethyl)pyrazine.

  • Purify the product as necessary.

Hydrolysis to Dicarboxylic Acids

The nitrile groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids. These dicarboxylic acids are valuable building blocks for the synthesis of polymers, metal-organic frameworks (MOFs), and other functional materials.

Comparative Hydrolysis:

The ease of hydrolysis may be influenced by the position of the nitrile groups. For 2,3-dicyanopyrazine, the proximity of the two groups might lead to intramolecular interactions that could affect the reaction rate.

Experimental Data: Synthesis of Pyrazine-2,3-dicarboxylic Acid

Table 1: Representative Yields for the Synthesis of Pyrazine-2,3-dicarboxylic Acid

Starting MaterialReagentsProductYieldReference
Quinoxaline1. KMnO₄, H₂O, heat; 2. HCl2,3-Pyrazinedicarboxylic acid75-77%[5][6]
QuinoxalineCuSO₄, H₂SO₄, NaClO₃, H₂O2,3-Pyrazinedicarboxylic acid~50%[7]
Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases. Their reaction with dicyanopyrazines can lead to addition to the nitrile groups or deprotonation of the pyrazine ring.

Expected Reactivity:

  • Addition to Nitriles: Organometallic reagents can add to the carbon-nitrogen triple bond of the nitrile to form, after hydrolysis, ketones. With two nitrile groups, a double addition is possible.

  • Ring Lithiation: The acidic protons on the pyrazine ring can be abstracted by strong organolithium bases, leading to the formation of a lithiated pyrazine species that can then be quenched with an electrophile.

There is limited specific experimental data in the search results for the reaction of Grignard or organolithium reagents with dicyanopyrazines. However, studies on the reactions of organolithium compounds with other azines suggest that complex reaction pathways, including nucleophilic substitution of hydrogen, can occur.[8]

Cycloaddition Reactions

The electron-deficient nature of the dicyanopyrazine ring makes it a potential candidate for inverse-electron-demand Diels-Alder reactions, where the pyrazine acts as the diene component. The nitrile groups themselves can also participate as dienophiles in [4+2] cycloadditions, although this is less common for aromatic nitriles.

Expected Reactivity in Diels-Alder Reactions:

The strong electron-withdrawing nature of the dinitrile groups should enhance the dienophilic character of the pyrazine C=C bonds, making them suitable for reactions with electron-rich dienes.[5][9][10] Conversely, the electron-poor pyrazine ring could act as a diene in reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder).

Summary of Reactivity Comparison

Reaction Type2,3-Dicyanopyrazine2,6-DicyanopyrazineKey Considerations
Nucleophilic Aromatic Substitution Reactive, attack at C5/C6.Reactive, attack at C3/C5.Highly electron-deficient ring facilitates SNAr.
Reduction (with LiAlH₄) Expected to form 2,3-bis(aminomethyl)pyrazine.Expected to form 2,6-bis(aminomethyl)pyrazine.LiAlH₄ is a potent reagent for nitrile reduction.
Hydrolysis Can be hydrolyzed to pyrazine-2,3-dicarboxylic acid.Expected to be hydrolyzable to pyrazine-2,6-dicarboxylic acid.Harsh conditions (strong acid or base) are typically required.
Reaction with Organometallics Potential for addition to nitriles and/or ring metalation.Potential for addition to nitriles and/or ring metalation.Reactivity is highly dependent on the specific organometallic reagent and reaction conditions.
Cycloaddition Reactions Can act as a dienophile or diene in Diels-Alder reactions.Can act as a dienophile or diene in Diels-Alder reactions.Electron-withdrawing nature of the dinitrile groups influences reactivity.

Conclusion

The dinitrile functional groups on a pyrazine ring create a highly reactive and versatile scaffold for organic synthesis. The positional isomerism of the nitrile groups on the 2,3- and 2,6-positions leads to distinct, albeit related, reactivity profiles. Both isomers are susceptible to nucleophilic attack, reduction of the nitrile groups, and hydrolysis to the corresponding dicarboxylic acids. Their participation in cycloaddition and organometallic reactions offers further avenues for the construction of complex molecular architectures. Understanding the comparative reactivity of these dicyanopyrazine isomers is crucial for their strategic application in the development of novel pharmaceuticals and advanced materials. Further experimental and computational studies will continue to unveil the full synthetic potential of these valuable heterocyclic building blocks.

References

  • SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007). Heterocyclic Chemistry. [Link]

  • Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. (2024). National Institutes of Health. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). MDPI. [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. (n.d.). ResearchGate. [Link]

  • Diels-Alder Reaction. (n.d.). SynArchive. [Link]

  • Organolithium reagent. (n.d.). New World Encyclopedia. [Link]

  • A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (2010).
  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of pyrazines with organolithium compounds. (n.d.). ResearchGate. [Link]

  • 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. [Link]

  • Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. [Link]

  • LiAlH4. (n.d.). Slideshare. [Link]

  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • Lab 6A • 02/01/12. (n.d.). De Anza College. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Harvard University. [Link]

  • Dicyanopyrazine Photoredox Catalysts: Correlation of Efficiency with Photophysics and Electronic Structure. (n.d.). ResearchGate. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • Cycloaddition Reactions. (2022). Chemistry LibreTexts. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). National Institutes of Health. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. [Link]

  • A Snippet of Grignard Reagent's Histroy. (n.d.). Vigyan Prasar. [Link]

  • Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. (n.d.). ChemRxiv. [Link]

  • cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. (2006). PubMed. [Link]

  • Organolithium reagent. (n.d.). Wikipedia. [Link]

  • 16.6 Cycloaddition Reactions. (2021). YouTube. [Link]

  • Method for preparing 3,6-diaminopyrazine-2,5-dicarboxylic acid and synthetic intermediate thereof. (2022).
  • Characteristics of the Diels-Alder Reaction. (2022). Chemistry LibreTexts. [Link]

  • Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties. (2023). Asian Research Association. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. (2006). PubMed. [Link]

  • organolithium reagents 1. (n.d.). Harvard University. [Link]

  • New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). Ludwig-Maximilians-Universität München. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Use and reaction machanism of some important reagents like Grignard R. (2019). askIITians. [Link]

  • Grignard Reagent. (n.d.). Maxbrain Chemistry. [Link]

  • Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, a heterocyclic building block. Our commitment to your safety and the integrity of your research drives us to provide value that transcends the product itself, fostering a culture of safety and responsibility within the scientific community.

Understanding the Hazard Profile of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

According to its GHS classification, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Harmful in contact with skin (Acute toxicity, dermal)[1]

  • Harmful if inhaled (Acute toxicity, inhalation)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of two nitrile (-C≡N) groups on the pyrazine ring suggests that this compound should be handled with the same precautions as other organic cyanides. A primary concern with nitrile-containing compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly in the presence of acids.

Core Directive: A Risk-Averse Disposal Strategy

Given the absence of a specific manufacturer's SDS, a conservative and risk-averse approach to disposal is paramount. The following procedures are based on best practices for handling hazardous organic nitriles and should be implemented in strict adherence to your institution's Environmental Health & Safety (EH&S) guidelines.

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in any form (solid, solution, or as waste).

  • Ventilation: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.

  • Avoid Incompatibilities: Keep the compound and its waste streams strictly separated from acids and strong oxidizing agents.

Waste Stream Management: Segregation is Key

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

Waste TypeContainer and Labeling Requirements
Solid Waste Container: A dedicated, sealable, and clearly labeled hazardous waste container for solid organic cyanide compounds. Contents: Unused or expired 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, contaminated weigh boats, pipette tips, and disposable labware.
Contaminated Lab Gowns, Gloves, and Absorbents Container: A designated, sealed plastic bag or container labeled as "Hazardous Waste - Contaminated PPE." Contents: Any PPE or absorbent materials that have come into direct contact with the compound.
Liquid Waste (Organic Solvents) Container: A dedicated, sealed, and labeled hazardous waste container for "Halogenated" or "Non-Halogenated" organic solvents containing 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, as appropriate for the solvent used.
Liquid Waste (Aqueous Solutions) Container: A dedicated, sealed, and labeled hazardous waste container for "Aqueous Cyanide Waste." Note: Do not attempt to neutralize or treat aqueous solutions of this compound without explicit guidance from your EH&S department.

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide for the safe disposal of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

Step 1: Waste Collection and Segregation

  • Carefully transfer any unused solid 5,6-Dimethyl-2,3-pyrazinedicarbonitrile into its designated solid waste container.

  • Place all contaminated disposables, such as weigh papers, pipette tips, and gloves, into the solid waste container.

  • If the compound was used in a solution, transfer the liquid waste into the appropriate organic solvent or aqueous waste container.

Step 2: Decontamination of Non-Disposable Glassware and Equipment

  • Rinse all glassware and equipment that came into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect the solvent rinse as hazardous liquid waste.

  • Follow this with a thorough wash with soap and water.

Step 3: Container Sealing and Labeling

  • Securely seal all waste containers.

  • Ensure all containers are accurately labeled with their contents, including the full chemical name: "5,6-Dimethyl-2,3-pyrazinedicarbonitrile," and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").

Step 4: Temporary Storage

  • Store the sealed and labeled waste containers in a designated satellite accumulation area for hazardous waste, away from incompatible materials, particularly acids.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation cluster_types cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal start 5,6-Dimethyl-2,3-pyrazinedicarbonitrile Waste solid Solid Waste (Unused compound, contaminated disposables) start->solid Solid form liquid Liquid Waste (Solutions of the compound) start->liquid Liquid form solid_container Solid Hazardous Waste Container (Labeled: 'Toxic', 'Organic Cyanide Waste') solid->solid_container liquid_container Liquid Hazardous Waste Container (Labeled appropriately for solvent/aqueous) liquid->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Schedule EH&S Pickup storage->pickup

Caption: Disposal workflow for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

In Case of a Spill

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it:

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For larger spills, or if you are unsure how to proceed, contact your institution's emergency response team or EH&S department immediately.

By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your groundbreaking research is conducted with the utmost responsibility.

References

  • PubChem. (n.d.). 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012). 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible formation pathway of pyrrole and pyrazine flavor compounds through pyrolysis of 1. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Formation of Pyrazines by Chitin Pyrolysis. Retrieved from [Link]

  • LCGC International. (2022, August 1). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

  • ResearchGate. (2012, October). (PDF) 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-phase pyrolysis of trans 3-pentenenitrile: competition between direct and isomerization-mediated dissociation. Retrieved from [Link]

  • MDPI. (2025, January 2). Production of Biochar by Pyrolysis of Food Waste Blends for Negative Carbon Dioxide Emission. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Practical Guide to Handling 5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your essential guide for the safe and effective handling of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the principles behind these procedures. This guide is designed to be your trusted companion, ensuring both your safety and the integrity of your research. We will delve into the critical aspects of personal protective equipment (PPE), operational handling, and disposal protocols, all grounded in scientific expertise and field-proven insights.

Understanding the Risks: A Proactive Approach to Safety

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a heterocyclic building block with significant potential in medicinal chemistry and material science.[1] However, its utility is matched by its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Harmful in contact with skin (Acute toxicity, dermal)[2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • Harmful if inhaled (Acute toxicity, inhalation)[2]

These classifications necessitate a meticulous approach to handling, storage, and disposal to mitigate risks of exposure.

Core Safety Directives: Your Personal Protective Equipment (PPE) Arsenal

The foundation of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. For handling 5,6-Dimethyl-2,3-pyrazinedicarbonitrile, the following PPE is mandatory.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile Gloves: Nitrile rubber offers good resistance to a variety of chemicals, including many organic solvents and weak acids.[3] Given that 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is harmful in contact with skin, a robust barrier is essential. Always double-glove when handling the pure compound or concentrated solutions. It is crucial to note that no glove material offers indefinite protection. Regularly inspect gloves for any signs of degradation or perforation. If direct contact occurs, remove and dispose of the gloves immediately and wash your hands thoroughly.
Eye Protection Chemical Safety Goggles: This compound is known to cause serious eye irritation.[2] Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes, dust, and vapors. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Respiratory Protection NIOSH-Approved Respirator: Due to the risk of harm if inhaled, all handling of the solid compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood. If the potential for airborne particulates exists outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be worn.
Body Protection Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and to prevent contamination of personal clothing. Ensure the material of the lab coat is appropriate for the chemicals being handled.
Visualizing the First Line of Defense

PPE_Workflow cluster_ppe Essential PPE for Handling 5,6-Dimethyl-2,3-pyrazinedicarbonitrile Gloves Nitrile Gloves (Double-Gloved) Goggles Chemical Safety Goggles Respirator NIOSH-Approved Respirator (in fume hood) LabCoat Flame-Resistant Lab Coat Researcher Researcher Researcher->Gloves Hand Protection Researcher->Goggles Eye Protection Researcher->Respirator Respiratory Protection Researcher->LabCoat Body Protection

Caption: Essential Personal Protective Equipment for safe handling.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational plan is paramount to minimizing exposure and ensuring the integrity of your experiments.

1. Preparation and Engineering Controls:

  • Fume Hood: All weighing and handling of solid 5,6-Dimethyl-2,3-pyrazinedicarbonitrile and its solutions must be performed inside a certified chemical fume hood to mitigate inhalation risks.

  • Clean Workspace: Ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available to avoid unnecessary movement and potential spills.

  • Spill Kit: A chemical spill kit appropriate for solid and organic solvent spills should be readily accessible.

2. Handling the Solid Compound:

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of dust. An anti-static gun may be useful to reduce static electricity that can cause the powder to become airborne.

  • Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid scooping actions that could generate dust.

3. Solution Preparation:

  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

4. Storage:

  • Container: Store 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.

Workflow for Safe Handling

Handling_Workflow Start Start Prep Preparation: - Verify fume hood function - Assemble all materials - Locate spill kit Start->Prep Weigh Weighing Solid: - Inside fume hood - Use sealed container - Minimize dust Prep->Weigh Dissolve Solution Preparation: - Add solvent slowly - Gentle mixing Weigh->Dissolve Experiment Perform Experiment (in fume hood) Dissolve->Experiment Store Storage: - Tightly sealed container - Cool, dry, ventilated area Experiment->Store End End Store->End

Caption: Step-by-step workflow for handling the compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

2. Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

5. Spill Response:

  • Small Spills (in a fume hood):

    • Absorb with an inert, non-combustible material (e.g., sand, vermiculite).

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile and associated materials is a legal and ethical responsibility to protect human health and the environment.[5]

1. Chemical Waste:

  • Solid Waste: Collect all solid 5,6-Dimethyl-2,3-pyrazinedicarbonitrile waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing 5,6-Dimethyl-2,3-pyrazinedicarbonitrile in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

2. Contaminated Materials:

  • Personal Protective Equipment: Used nitrile gloves, disposable lab coats, and any other contaminated disposable PPE must be collected in a designated hazardous waste container. Do not dispose of these items in the regular trash.

  • Labware: Contaminated disposable labware (e.g., pipette tips, weighing boats) should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with an appropriate solvent (collecting the rinsate as hazardous waste) before washing.

3. Disposal Pathway:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[6]

Disposal Decision Tree

Disposal_Plan Waste Generated Waste IsContaminated Contaminated with 5,6-Dimethyl-2,3-pyrazinedicarbonitrile? Waste->IsContaminated SolidWaste Solid Chemical Waste (Labeled, Sealed Container) IsContaminated->SolidWaste Yes, Solid LiquidWaste Liquid Chemical Waste (Labeled, Sealed Container) IsContaminated->LiquidWaste Yes, Liquid ContaminatedPPE Contaminated PPE & Labware (Hazardous Waste Bin) IsContaminated->ContaminatedPPE Yes, PPE/Labware RegularTrash Non-Hazardous Regular Trash IsContaminated->RegularTrash No EHSDisposal Dispose via EHS/Licensed Contractor SolidWaste->EHSDisposal LiquidWaste->EHSDisposal ContaminatedPPE->EHSDisposal

Caption: Decision-making process for waste disposal.

By internalizing and consistently applying these safety and handling protocols, you contribute to a culture of safety and scientific excellence within your laboratory. This guide serves as a foundational resource; always consult your institution's specific safety policies and the most current Safety Data Sheets for the chemicals you are working with.

References

  • Axxence Aromatic GmbH. (n.d.). NATURAL PYRAZINES MIXTURE No. 20 Safety Data Sheet. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). natural pyrazines 18 Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299559, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • AIBON SAFETY. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Nitrile glove dermatitis. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • CPAChem. (2024). Pyrazine Safety data sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.